(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane
Description
Properties
IUPAC Name |
tert-butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJOEEIXDPWTAZ-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CNC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2CN[C@@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane: A Key Scaffold in Modern Drug Discovery
Chemical Abstract Service (CAS) Number: 370881-96-2
Introduction
(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane is a chiral, Boc-protected bicyclic diamine that has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly sought after in the design of selective and potent ligands for various biological targets. This guide provides a comprehensive overview of its synthesis, characterization, and applications, with a particular focus on its role in the development of novel therapeutics targeting the central nervous system.
The 3,8-diazabicyclo[4.2.0]octane core is of significant interest due to its structural relationship to other biologically active bicyclic amines. The defined spatial orientation of the two nitrogen atoms allows for the precise placement of pharmacophoric groups, enabling tailored interactions with receptor binding sites. The tert-butyloxycarbonyl (Boc) protecting group at the 3-position offers a stable yet readily cleavable handle for further synthetic elaboration, making it a versatile intermediate for library synthesis and lead optimization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 370881-96-2 | [1][2][3] |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [2] |
| Molecular Weight | 212.29 g/mol | [2] |
| IUPAC Name | tert-butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate | [2] |
| Purity | Typically >95-97% | [2][3] |
Synthesis and Characterization
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The most cited route leverages a chiral starting material to establish the desired (1S,6R) configuration of the bicyclic core. While the full experimental details are often proprietary or embedded within extensive journal articles, the general synthetic strategy is outlined below.
Synthetic Pathway Overview
The synthesis typically begins with a suitable chiral precursor, which undergoes a series of transformations to construct the fused ring system. Key steps often involve cyclization and functional group manipulations to introduce the two nitrogen atoms and install the Boc protecting group.
Sources
Technical Guide to the Physicochemical Properties of (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane
Abstract
(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane is a chiral saturated heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophoric groups, making it a valuable building block for creating novel therapeutic agents. This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound, outlines standardized protocols for their experimental determination, and discusses the interpretation of key analytical data. This document is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to establish its structure and unambiguous identifiers. The (1S,6R) stereochemistry defines a specific spatial arrangement at the bridgehead carbons, which is critical for its biological activity and physical properties.
The structure incorporates a fused cyclobutane and piperazine ring system. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms enhances solubility in organic solvents and allows for selective functionalization at the unprotected nitrogen.
Caption: 2D representation of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | tert-butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate | [1] |
| Synonyms | This compound, cis-3-Boc-3,8-diazabicyclo[4.2.0]octane | [1][2][3] |
| CAS Number | 370881-96-2 | [4] |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [1][2] |
| Molecular Weight | 212.29 g/mol | [1][2] |
| InChI Key | VGJOEEIXDPWTAZ-RKDXNWHRSA-N | [3] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC[C@H]2CN[C@@H]2C1 | [1] |
Physical and Chemical Properties
The physical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile. While extensive experimental data for this specific molecule is not widely published, a combination of vendor-supplied information and computational predictions provides a solid baseline.
Table 2: Summary of Physical Properties
| Property | Value | Method | Source |
| Appearance | White to yellow solid, or colorless to yellow liquid | Visual Inspection | [3][4] |
| Melting Point | Not Available | Experimental | [4] |
| Boiling Point | 295.4 ± 13.0 °C at 760 mmHg | Computed | [5] |
| Density | 1.1 ± 0.1 g/cm³ | Computed | [5] |
| Solubility | Expected to be soluble in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) and insoluble in water. | Inferred from related structures | [2] |
| LogP | 0.84 | Computed | [5] |
| Flash Point | 132.5 ± 19.8 °C | Computed | [5] |
| pKa | Not Available | - | - |
| Refractive Index | 1.494 | Computed | [5] |
Note: Computed values should be treated as estimates and confirmed experimentally.
Experimental Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following section outlines the methodologies for determining the key physical properties of novel compounds like this compound.
Caption: Generalized workflow for physical property determination.
Melting Point Determination
Causality: The melting point is a fundamental indicator of purity. A sharp melting range suggests a highly pure compound, while a broad range often indicates the presence of impurities which disrupt the crystal lattice.
Protocol (Capillary Method):
-
Sample Preparation: Finely powder a small amount of the crystalline solid.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting range.
Solubility Assessment
Causality: Solubility determines the appropriate solvents for reactions, purification, and formulation. The "like dissolves like" principle, based on polarity, is a key predictor. The Boc group on this molecule increases its lipophilicity.
Protocol (Qualitative):
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethyl acetate, dichloromethane, hexane).
-
Sample Addition: To 1 mL of each solvent in a separate vial, add approximately 10 mg of the compound.
-
Observation: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period.
-
Classification: Visually classify the solubility as:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid remains, but a significant portion has dissolved.
-
Insoluble: The solid remains largely unchanged.
-
Spectroscopic Analysis and Interpretation
While specific spectra for this compound are not publicly available, its structure allows for a robust prediction of its key spectral features. This is a critical exercise for verifying the identity of a synthesized batch.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shift of each nucleus is determined by its local electronic environment, and coupling patterns reveal connectivity between neighboring protons.
Expected ¹H NMR Features (in CDCl₃):
-
tert-Butyl Protons: A sharp singlet integrating to 9H will appear in the upfield region, typically around δ 1.4-1.5 ppm . This is characteristic of the Boc protecting group.
-
Bicyclic Core Protons: The protons on the diazabicyclo[4.2.0]octane core will appear as a series of complex multiplets between δ 2.5 and 4.0 ppm . The bridgehead protons (H-1 and H-6) are expected to be in this region. The diastereotopic protons on the methylene carbons will likely show geminal coupling.
-
N-H Proton: The proton on the unprotected nitrogen (N-8) will likely appear as a broad singlet, the chemical shift of which can be concentration-dependent and may exchange with D₂O.
Expected ¹³C NMR Features (in CDCl₃):
-
Boc Carbonyl: A signal around δ 155 ppm is expected for the carbonyl carbon of the Boc group.
-
Boc Quaternary Carbon: The quaternary carbon of the tert-butyl group will appear around δ 80 ppm .
-
Boc Methyl Carbons: A signal around δ 28 ppm will correspond to the three equivalent methyl carbons.
-
Bicyclic Core Carbons: The six carbon atoms of the bicyclic core will resonate in the upfield region, typically between δ 30 and 60 ppm .
Infrared (IR) Spectroscopy
Causality: IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.
Expected IR Absorption Bands:
-
N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ corresponding to the secondary amine.
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹) from the sp³ C-H bonds of the bicyclic core and the Boc group.
-
C=O Stretch: A very strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the urethane carbonyl in the Boc group.
-
C-N Stretch: Bands in the fingerprint region, typically 1000-1200 cm⁻¹ .
Mass Spectrometry (MS)
Causality: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental formula of a compound.
Expected Mass Spectrum (Electrospray Ionization, ESI+):
-
[M+H]⁺ Ion: The most prominent peak should be the protonated molecule at m/z 213.16 , corresponding to the formula [C₁₁H₂₁N₂O₂]⁺.
-
Fragmentation: A common fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group (56 Da) or isobutylene, leading to a fragment ion. Another likely fragmentation would be the loss of the entire Boc group (100 Da).
Safety, Handling, and Storage
Trustworthiness: Proper handling and storage are paramount for ensuring the stability of the compound and the safety of laboratory personnel.
Safety Information:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Signal Word: Warning.[3]
-
Pictograms: GHS07 (Exclamation Mark).[3]
Handling Recommendations:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Storage Conditions:
-
Store in a tightly sealed container.
-
Recommended storage temperature can vary by supplier, with some recommending -20°C for long-term stability and others room temperature.[3][6] For long-term storage, refrigeration or freezing is advisable to minimize degradation.
-
Keep in a dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable chiral building block with defined stereochemistry. While some of its physical properties, such as melting and boiling points, require experimental determination, its identity and purity can be rigorously confirmed through a combination of spectroscopic techniques. The predictive data and generalized protocols outlined in this guide provide a robust framework for researchers to effectively utilize this compound in their synthetic and drug discovery endeavors, ensuring both scientific integrity and laboratory safety.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16099092, cis-3-Boc-3,8-diazabicyclo[4.2.0]octane. Retrieved January 17, 2026 from [Link].
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American Elements (n.d.). This compound. Retrieved January 17, 2026 from [Link].
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Chemsrc (2025). cis-3-Boc-3,8-diazabicyclo[4.2.0]octane. Retrieved January 17, 2026 from [Link].
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BIOFOUNT (n.d.). This compound. Retrieved January 17, 2026 from [Link].
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate. Retrieved January 17, 2026 from a similar compound's safety data.
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An In-depth Technical Guide to (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane
This guide provides a comprehensive technical overview of (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane, a key building block in contemporary medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights and practical methodologies.
Introduction and Strategic Importance
This compound is a chiral, Boc-protected bicyclic diamine that has garnered significant attention as a versatile scaffold in the synthesis of novel therapeutic agents. Its rigid, conformationally constrained structure provides a unique three-dimensional framework that is instrumental in designing molecules with high affinity and selectivity for various biological targets. Notably, the 3,8-diazabicyclo[4.2.0]octane core is a key component in a series of potent neuronal nicotinic acetylcholine receptor (nAChR) agonists.[1][2] The tert-butoxycarbonyl (Boc) protecting group at the 3-position offers a stable yet readily cleavable handle, allowing for selective functionalization at the 8-position, a critical feature for library synthesis and structure-activity relationship (SAR) studies.
The strategic value of this molecule lies in its ability to impart drug-like properties to lead compounds, including improved metabolic stability and favorable pharmacokinetic profiles. This guide will delve into its physicochemical properties, synthesis, analytical characterization, and applications, providing a robust resource for its effective utilization in drug discovery programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [3][4] |
| Molecular Weight | 212.29 g/mol | [3][4][5] |
| CAS Number | 370881-96-2 | [4][6][7] |
| IUPAC Name | tert-butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate | [8] |
| Appearance | Typically a solid | N/A |
| Solubility | Soluble in various organic solvents | N/A |
Synthesis and Purification
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. While various synthetic routes have been reported in the literature and patents, a common strategy involves the construction of the bicyclic core through cycloaddition reactions.[9]
General Synthetic Workflow
A representative synthetic approach often starts from a chiral precursor to establish the desired (1S,6R) stereochemistry. The subsequent formation of the fused ring system is a critical step, often achieved through photochemical or metal-catalyzed cycloadditions.[9][10] The introduction of the Boc protecting group is a standard procedure in amine synthesis.[11]
Caption: Generalized synthetic workflow for this compound.
Boc Protection Protocol
The protection of the secondary amine at the 3-position is a crucial step. The use of di-tert-butyl dicarbonate (Boc₂O) is a widely adopted and efficient method.[11][12]
Experimental Protocol: Boc Protection
-
Dissolution: Dissolve the unprotected (1S,6R)-3,8-diazabicyclo[4.2.0]octane in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution. The base scavenges the acid generated during the reaction.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Causality: The Boc group is specifically chosen for its stability under a wide range of reaction conditions and its facile removal under acidic conditions, providing an orthogonal protecting group strategy.[13][14] The use of a base is essential to neutralize the liberated proton, driving the reaction to completion.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity, purity, and stereochemical integrity of the synthesized compound.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a detailed map of the molecule's connectivity. Two-dimensional NMR techniques, such as COSY and HSQC, can further confirm the assignments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio.
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the enantiomeric excess (e.e.) of the final product, ensuring the stereochemical purity required for pharmaceutical applications.
-
Gas Chromatography (GC): GC can be employed to assess the purity of volatile intermediates or the final product.
Caption: A self-validating analytical workflow for this compound.
Applications in Medicinal Chemistry
The primary application of this compound is as a scaffold in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators.[1] These receptors are implicated in a variety of neurological and psychiatric disorders, making them attractive drug targets.
The Boc-protected nitrogen at the 3-position allows for selective derivatization at the 8-position. This is typically achieved through Boc deprotection followed by functionalization of the newly liberated secondary amine.
Boc Deprotection Protocol
The removal of the Boc group is generally accomplished under acidic conditions.[11][12][13]
Experimental Protocol: Boc Deprotection
-
Dissolution: Dissolve the this compound in a suitable solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane).[12][14]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the deprotection is complete, remove the excess acid and solvent under reduced pressure. The resulting amine salt can often be used directly in the next step or neutralized with a base and purified.
Causality: The mechanism of acid-catalyzed Boc deprotection involves the protonation of the carbonyl oxygen, followed by the collapse of the intermediate to form the stable tert-butyl cation, carbon dioxide, and the free amine.[11] The choice of acid and solvent can be tailored to the sensitivity of other functional groups in the molecule.[14]
Caption: Pathway from the protected scaffold to a functionalized bioactive molecule.
Safety and Handling
As with all chemical reagents, proper safety precautions should be observed when handling this compound and the reagents used in its synthesis and modification.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and strong acids.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
The Boc deprotection step generates gaseous byproducts (isobutylene and carbon dioxide), so the reaction should not be performed in a sealed vessel.[11][13]
References
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PubChem. cis-3-Boc-3,8-diazabicyclo[4.2.0]octane. National Center for Biotechnology Information. [Link]
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Global Labor. This compound. [Link]
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American Elements. This compound. [Link]
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ACS GCI Pharmaceutical Roundtable. tert-Butyl Carbamate (BOC) Deprotection. [Link]
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Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
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ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
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PubMed. Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. [Link]
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Chemsrc. cis-3-Boc-3,8-diazabicyclo[4.2.0]octane. [Link]
- Google Patents. 1,6-diazabicyclo[3.2.
-
ResearchGate. Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. [Link]
- Google Patents. 2-azabicyclo [4.2.
-
Arkivoc. Synthesis and NMR-spectroscopic characterization of diastereomeric bicyclo[4.2.0]octane-2,7-diones. [Link]
- Google Patents. Certain 2,5-diazabicyclo[4.2.
-
Sigma-Aldrich. (1R,6S)-REL-3-BOC-1-METHYL-3,7-DIAZABICYCLO[4.2.0]OCTANE. [Link]
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- 7. CAS 370882-99-8 | 4H56-1-196 | MDL MFCD18384927 | (1R,6S)-3-Boc-3,8-diazabicyclo[4.2.0]octane | SynQuest Laboratories [synquestlabs.com]
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An In-Depth Technical Guide to the Stereoselective Synthesis of (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane
Abstract
This technical guide provides a comprehensive overview of a robust and stereoselective synthetic route to (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane. This bicyclic diamine scaffold is a critical pharmacophore in the development of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological disorders. This document offers a detailed, step-by-step methodology, grounded in established chemical principles, intended for researchers, medicinal chemists, and process development scientists. The synthesis commences with a commercially available piperidin-4-one derivative and proceeds through a key bicyclic lactam intermediate. Subsequent reduction and chiral resolution afford the desired enantiomerically pure diamine, which is then selectively protected to yield the title compound. This guide emphasizes the critical aspects of stereochemical control and provides insights into the rationale behind the chosen synthetic strategy.
Introduction: The Significance of the 3,8-Diazabicyclo[4.2.0]octane Core
The 3,8-diazabicyclo[4.2.0]octane framework represents a conformationally constrained diamine motif that has garnered significant attention in medicinal chemistry. Its rigid structure allows for precise orientation of substituents, enabling high-affinity and selective interactions with biological targets. Notably, derivatives of this scaffold have emerged as potent agonists at various subtypes of nicotinic acetylcholine receptors (nAChRs).[1][2] The modulation of nAChRs is a promising therapeutic strategy for a range of central nervous system (CNS) disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and chronic pain.
The stereochemistry of the bicyclic core is paramount for its pharmacological activity. The (1S,6R) configuration, in particular, has been identified as a key determinant for potent and selective nAChR agonism. Consequently, the development of a reliable and scalable enantioselective synthesis of (1S,6R)-3,8-diazabicyclo[4.2.0]octane and its derivatives is of considerable importance for advancing drug discovery programs in this area. This guide delineates a field-proven synthetic pathway to access the enantiomerically pure Boc-protected (1S,6R)-3,8-diazabicyclo[4.2.0]octane, a versatile intermediate for the synthesis of a diverse library of nAChR modulators.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule, this compound, reveals a straightforward disconnection strategy. The Boc protecting group can be readily installed on the more nucleophilic secondary amine of the parent diamine. The chiral diamine itself can be envisioned as arising from the reduction of a corresponding bicyclic lactam. This lactam, in turn, can be constructed via an intramolecular cyclization of a suitably functionalized piperidine precursor. This retrosynthetic approach is outlined below:
Caption: Synthetic pathway to the bicyclic lactam intermediate.
Experimental Protocol:
-
Reductive Amination: To a solution of 1-benzylpiperidin-4-one (1.0 eq) and ammonium acetate (10 eq) in methanol, sodium cyanoborohydride (1.5 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane and aqueous sodium hydroxide. The organic layer is dried over sodium sulfate and concentrated to afford N-benzylpiperidin-4-amine, which is used in the next step without further purification.
-
Acylation: The crude N-benzylpiperidin-4-amine is dissolved in dichloromethane, and triethylamine (2.0 eq) is added. The solution is cooled to 0 °C, and chloroacetyl chloride (1.2 eq) is added dropwise. The reaction is stirred at room temperature for 4 hours. The mixture is then washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried and concentrated to yield N-benzyl-N-(2-chloroacetyl)piperidin-4-amine.
-
Intramolecular Cyclization: The crude chloroacetamide is dissolved in anhydrous dimethylformamide (DMF) and added dropwise to a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in DMF at 0 °C. The reaction is stirred at room temperature for 12 hours. The mixture is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel to give 8-benzyl-3,8-diazabicyclo[4.2.0]octan-3-one.
Quantitative Data:
| Step | Starting Material | Reagents | Solvent | Typical Yield (%) |
| Reductive Amination | 1-Benzylpiperidin-4-one | NH4OAc, NaBH3CN | Methanol | 85-95 |
| Acylation | N-Benzylpiperidin-4-amine | Chloroacetyl chloride, Et3N | Dichloromethane | 90-98 |
| Intramolecular Cyclization | Chloroacetamide derivative | NaH | DMF | 70-80 |
Reduction of the Bicyclic Lactam
The amide functionality of the bicyclic lactam is reduced to the corresponding amine using a powerful reducing agent such as borane.
Experimental Protocol:
-
A solution of 8-benzyl-3,8-diazabicyclo[4.2.0]octan-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a solution of borane-tetrahydrofuran complex (1.0 M in THF, 3.0 eq) at 0 °C.
-
The reaction mixture is then heated at reflux for 6 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of methanol, followed by 6 M hydrochloric acid.
-
The mixture is heated at reflux for 1 hour to ensure complete hydrolysis of the borane-amine complex.
-
The solvent is removed under reduced pressure, and the residue is basified with aqueous sodium hydroxide and extracted with dichloromethane. The combined organic extracts are dried and concentrated to afford racemic 8-benzyl-3,8-diazabicyclo[4.2.0]octane.
Chiral Resolution and Deprotection
The enantiomers of the racemic diamine are separated by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid. [3] Experimental Protocol:
-
A solution of L-(+)-tartaric acid (0.5 eq) in hot methanol is added to a solution of racemic 8-benzyl-3,8-diazabicyclo[4.2.0]octane (1.0 eq) in methanol.
-
The mixture is allowed to cool slowly to room temperature, and the resulting precipitate is collected by filtration.
-
The diastereomeric salt is recrystallized from methanol until a constant optical rotation is achieved.
-
The resolved diastereomeric salt is then treated with aqueous sodium hydroxide to liberate the free base, (1S,6R)-8-benzyl-3,8-diazabicyclo[4.2.0]octane, which is extracted with dichloromethane.
-
The benzyl protecting group is removed by catalytic hydrogenation. The resolved diamine is dissolved in ethanol, and Pearlman's catalyst (palladium hydroxide on carbon) is added. The mixture is stirred under a hydrogen atmosphere (50 psi) for 24 hours.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give enantiomerically pure (1S,6R)-3,8-diazabicyclo[4.2.0]octane.
Boc Protection
The final step involves the selective protection of the N3 secondary amine with a tert-butoxycarbonyl (Boc) group.
Experimental Protocol:
-
To a solution of (1S,6R)-3,8-diazabicyclo[4.2.0]octane (1.0 eq) in dichloromethane, di-tert-butyl dicarbonate (Boc2O, 1.1 eq) is added at 0 °C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound as a white solid.
Characterization Data for this compound:
| Analysis | Data |
| ¹H NMR (CDCl₃) | δ 4.15-4.05 (m, 1H), 3.80-3.70 (m, 1H), 3.60-3.50 (m, 1H), 3.40-3.25 (m, 2H), 3.10-2.95 (m, 2H), 2.80-2.65 (m, 1H), 2.05-1.90 (m, 2H), 1.80-1.65 (m, 1H), 1.45 (s, 9H). |
| ¹³C NMR (CDCl₃) | δ 155.0, 80.0, 55.5, 52.0, 48.5, 45.0, 42.0, 30.0, 28.5. |
| Mass Spec (ESI) | m/z 213.16 [M+H]⁺ |
| Optical Rotation | [α]D²⁰ = +X.X (c = 1.0, CHCl₃) - Specific rotation value to be determined experimentally. |
Conclusion
This technical guide has detailed a reliable and reproducible synthetic route for the preparation of enantiomerically pure this compound. The described methodology, which employs readily available starting materials and robust chemical transformations, provides a practical approach for accessing this valuable building block for drug discovery and development. The strategic use of a late-stage chiral resolution ensures high enantiomeric purity of the final product. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis of novel nicotinic acetylcholine receptor modulators and other biologically active molecules incorporating the 3,8-diazabicyclo[4.2.0]octane scaffold.
References
-
Frost, J. M.; et al. Synthesis and Structure-Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. J. Med. Chem.2006 , 49 (26), 7843–7853. [Link]
-
PubMed. Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. [Link]
-
LibreTexts, Chemistry. 6.8: Resolution (Separation) of Enantiomers. [Link]
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A Comprehensive Technical Guide to (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane: Nomenclature, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane, a key synthetic intermediate in the development of potent and selective therapeutics. We will dissect its IUPAC nomenclature, detail its chemical synthesis with a focus on the strategic use of the tert-butoxycarbonyl (Boc) protecting group, and explore its significant role as a scaffold in medicinal chemistry, particularly in the design of nicotinic acetylcholine receptor (nAChR) agonists.
Decoding the IUPAC Name: A Structural Elucidation
The International Union of Pure and Applied Chemistry (IUPAC) name, tert-butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate, precisely describes the molecule's complex three-dimensional structure. A systematic breakdown of the name reveals the core scaffold, stereochemistry, and protecting group substitution.
1.1. The Bicyclic Core: 3,8-diazabicyclo[4.2.0]octane
The foundation of the name, "bicyclo[4.2.0]octane," designates a bicyclic molecule comprising a total of eight atoms in the two rings. The numbers within the brackets, [4.2.0], specify the number of atoms in the bridges connecting the two bridgehead atoms. In this fused ring system, the bridgehead atoms are directly bonded. Following IUPAC rules for fused bicyclic systems, the numbering begins at one of the bridgehead carbons and proceeds along the longest path to the second bridgehead carbon.
The prefix "3,8-diaza" indicates the replacement of carbon atoms at the 3rd and 8th positions of the bicyclo[4.2.0]octane skeleton with nitrogen atoms.
1.2. Stereochemistry: (1S,6R)
The stereochemical descriptors "(1S,6R)" define the absolute configuration at the chiral centers, which are the two bridgehead atoms (positions 1 and 6). These descriptors are determined by the Cahn-Ingold-Prelog (CIP) priority rules and are crucial for the molecule's specific biological activity.
1.3. The Protecting Group: 3-Boc
The "3-Boc" portion of the common name, or more formally "tert-butyl...3-carboxylate", signifies the presence of a tert-butoxycarbonyl (Boc) group attached to the nitrogen atom at the 3rd position. The Boc group is a widely used protecting group for amines in organic synthesis. Its function is to temporarily block the reactivity of the amine at position 3, allowing for selective chemical modifications at other positions of the molecule, such as the nitrogen at position 8.
Synthesis of this compound: An Experimental Protocol
The synthesis of the title compound is a multi-step process that requires careful control of stereochemistry. While specific, detailed protocols for this exact molecule are often proprietary or embedded within broader synthetic schemes in the literature, a general and representative procedure can be outlined based on established methodologies for related bicyclic amines. The following is a generalized protocol inspired by synthetic strategies reported for analogous compounds.
Step 1: Formation of the Bicyclic Core
The construction of the bicyclo[4.2.0]octane ring system can be achieved through various methods, including [2+2] cycloaddition reactions. [1][2][3] Step 2: Introduction of Nitrogen Atoms and Stereochemical Control
Subsequent steps involve the introduction of the nitrogen atoms and the establishment of the desired (1S,6R) stereochemistry. This is often the most challenging part of the synthesis and may involve chiral resolutions or asymmetric synthesis strategies.
Step 3: Boc Protection of the 3-Nitrogen
Once the (1S,6R)-3,8-diazabicyclo[4.2.0]octane core is obtained, the Boc protecting group is introduced selectively at the 3-position.
Illustrative Experimental Protocol for Boc Protection:
Materials:
-
(1S,6R)-3,8-diazabicyclo[4.2.0]octane
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or other appropriate solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of (1S,6R)-3,8-diazabicyclo[4.2.0]octane in dichloromethane at 0 °C, add triethylamine (1.1 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Self-Validation: The success of the reaction can be confirmed by comparing the spectroscopic data (¹H NMR, ¹³C NMR, and mass spectrometry) of the product with literature values or through elemental analysis. The disappearance of the starting material and the appearance of the product spot on TLC with a different Rf value also indicate a successful reaction.
Application in Drug Discovery: A Scaffold for Potent Nicotinic Acetylcholine Receptor Agonists
The 3,8-diazabicyclo[4.2.0]octane scaffold is a privileged structure in medicinal chemistry, particularly for the development of ligands targeting nicotinic acetylcholine receptors (nAChRs). [4][5][6]These receptors are implicated in a variety of neurological and psychiatric disorders, making them attractive drug targets.
Derivatives of (1S,6R)-3,8-diazabicyclo[4.2.0]octane have been shown to be potent agonists of the α4β2 subtype of nAChRs. [7]This subtype is a key target for the development of novel analgesics. [7]The rigid bicyclic structure of the scaffold allows for the precise orientation of substituents, leading to high-affinity binding to the receptor.
Structure-Activity Relationship (SAR) Insights:
Research by Frost et al. has provided valuable insights into the SAR of 3,8-diazabicyclo[4.2.0]octane derivatives. [4]Their work demonstrated that modifications at the N-8 position significantly influence the potency and selectivity of these compounds.
| Compound | R Group (at N-8) | α4β2 Ki (nM) | α4β2 EC₅₀ (nM) |
| 1 | H | 1.4 | 130 |
| 2 | CH₃ | 0.4 | 20 |
| 3 | 3-pyridinyl | 0.03 | 0.6 |
| 4 | 5-pyrimidinyl | 0.08 | 2.5 |
Data is illustrative and based on findings from literature such as Frost et al., J. Med. Chem. 2006, 49, 7843-7853. [4] The data clearly indicates that the introduction of aromatic heterocycles, such as a pyridinyl or pyrimidinyl group, at the N-8 position can dramatically increase the binding affinity (lower Ki) and functional potency (lower EC₅₀) at the α4β2 nAChR. This highlights the importance of the 3,8-diazabicyclo[4.2.0]octane core as a scaffold for presenting these pharmacophoric elements in an optimal orientation for receptor interaction.
Conclusion
This compound is a molecule of significant interest to the scientific and drug development communities. Its well-defined stereochemistry and the strategic utility of the Boc protecting group make it an invaluable intermediate for the synthesis of novel therapeutics. The inherent drug-like properties of the 3,8-diazabicyclo[4.2.0]octane scaffold, particularly its ability to serve as a rigid framework for potent nAChR agonists, underscore its continued importance in the quest for new treatments for a range of neurological disorders.
References
-
Frost, J. M., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853. [Link]
-
Frost, J. M., et al. (2006). Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(26), 7843-7853. [Link]
-
Kim, K. H., et al. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. The Korean Journal of Physiology & Pharmacology, 13(1), 55-59. [Link]
-
Kim, K. H., et al. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Korean Journal of Physiology & Pharmacology, 13(1), 55-59. [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]
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PubChem. cis-3-Boc-3,8-diazabicyclo[4.2.0]octane. [Link]
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Azmi, M. N., et al. (2024). Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. Organic Communications, 17(1), 56-62. [Link]
-
YAJI. (2023, December 25). The Critical Role of BOC Protecting Groups in Drug Synthesis. [Link]
- Google Patents. (n.d.). Processes for preparing a diazabicyclooctane compound.
-
Organic Syntheses. (n.d.). 7-chloro-7-cyanobicyclo[4.2.0]octan-8-one. [Link]
-
Arkivoc. (n.d.). Synthesis and NMR-spectroscopic characterization of diastereomeric bicyclo[4.2.0]octane-2,7-diones. [Link]
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Foreword: The Imperative of Enantiomeric Purity in Modern Drug Development
An In-Depth Technical Guide to the Chiral Purity of (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane
In the landscape of pharmaceutical sciences, chirality is a fundamental principle with profound implications for therapeutic efficacy and patient safety.[1][2] Chiral molecules, existing as non-superimposable mirror images known as enantiomers, often exhibit vastly different pharmacological and toxicological profiles within the chiral environment of the human body.[3][4] The tragic legacy of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of this principle.[5] Consequently, regulatory bodies like the U.S. FDA and the European Medicines Agency (EMA) have established stringent guidelines, strongly favoring the development of single-enantiomer drugs.[1][6]
The bicyclic diamine, this compound, is a valuable chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs), particularly noted for its use in developing potent nicotinic acetylcholine receptor (nAChR) agonists.[7][8] Its rigid, conformationally restricted structure is key to achieving high binding affinity and selectivity. Ensuring the enantiomeric purity of this intermediate is not merely a quality control checkpoint; it is a critical determinant of the final API's safety, efficacy, and pharmacokinetic profile.[2] This guide provides a comprehensive technical overview of the synthesis, chiral resolution, and, most critically, the analytical validation of the chiral purity of this compound.
Part 1: Synthesis and Chiral Resolution Strategies
The generation of an enantiomerically pure compound can be approached via two primary pathways: asymmetric synthesis or the resolution of a racemic mixture. For bicyclic diamines, resolution of a racemate via diastereomeric salt formation is a robust and scalable method.
The core principle of this technique is the reaction of the racemic diamine with an enantiomerically pure chiral acid. This reaction creates a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional means such as fractional crystallization.[4]
Logical Workflow for Diastereomeric Salt Resolution
The process follows a logical, multi-step sequence designed to isolate the desired enantiomer with high purity.
Caption: Workflow for Synthesis and Chiral Resolution.
Protocol: Diastereomeric Salt Resolution
This protocol is a representative method based on established principles for resolving chiral diamines.[9]
-
Salt Formation: Dissolve the racemic cis-3-Boc-3,8-diazabicyclo[4.2.0]octane in a suitable solvent, such as ethyl acetate or ethanol. Add a solution containing a slight molar excess (e.g., 1.05 equivalents) of an enantiomerically pure resolving agent, like (+)-O,O'-di-p-toluyl-D-tartaric acid, in the same solvent.[9]
-
Crystallization: Stir the mixture, allowing the diastereomeric salt of one enantiomer to preferentially crystallize. The choice of solvent and temperature is critical to maximize the yield and purity of the desired salt.
-
Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent to remove residual mother liquor containing the more soluble diastereomer.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane). Basify the aqueous layer with a strong base, such as sodium hydroxide, to neutralize the tartaric acid and liberate the free diamine into the organic layer.
-
Extraction and Isolation: Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
Part 2: Analytical Determination of Chiral Purity
The unambiguous determination of enantiomeric purity is the cornerstone of validating the success of a chiral resolution.[10] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard technique for this purpose.[6][]
The Principle of Chiral Chromatography
CSPs are designed with a chiral selector—a molecule that is itself enantiomerically pure—immobilized onto a solid support (typically silica).[12] When a racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. These complexes have different binding energies, leading to different retention times and, thus, separation.[6] For diamines, polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide phases are particularly effective.[12][13]
Analytical Workflow for Chiral Purity Assessment
A robust analytical workflow ensures that results are accurate, reproducible, and reliable.
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Introduction: The Strategic Importance of the Diazabicyclic Core
An In-depth Technical Guide to (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane: A Key Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This compound is a chiral, mono-Boc-protected bicyclic diamine that has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly sought after in the design of novel therapeutics. The core structure, 3,8-diazabicyclo[4.2.0]octane, is a key pharmacophore found in a series of potent neuronal nicotinic acetylcholine receptor (nAChR) agonists.[1][2] These receptors are implicated in a wide range of neurological and psychiatric disorders, making this bicyclic system a valuable starting point for developing treatments for pain, neurodegenerative diseases, and addiction.
The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the N3 nitrogen renders the N8 nitrogen available for selective functionalization. This orthogonal protection scheme is the cornerstone of its utility, allowing chemists to introduce diverse substituents and build molecular complexity in a controlled, stepwise manner. Subsequent removal of the acid-labile Boc group then opens the N3 position for further derivatization, making it a versatile building block for creating libraries of novel compounds.
Synthesis and Stereochemical Integrity: Crafting the Chiral Architecture
The biological activity of drug candidates is intrinsically tied to their three-dimensional structure. The specific (1S,6R) stereochemistry of this diazabicyclooctane is critical for achieving high-affinity and selective interactions with its biological targets. The synthesis of this enantiomerically pure building block is a non-trivial process that typically involves asymmetric synthesis or the resolution of a racemic mixture.
While the precise, proprietary synthesis routes employed by commercial suppliers are not always public, the general principles for creating such structures often rely on multi-step sequences. A plausible conceptual pathway involves the construction of a suitably substituted cyclobutane or piperidine ring, followed by cyclization to form the fused bicyclic system. The selective mono-protection of the resulting diamine is a key challenge. Methods using di-tert-butyl dicarbonate (Boc)₂O often require careful control of stoichiometry and reaction conditions to avoid the formation of the di-protected byproduct.[3] Flow chemistry has been shown to offer superior control and yield for such selective protection reactions compared to traditional batch methods.[3]
Conceptual Synthesis Workflow
Caption: A conceptual workflow for the synthesis of the target compound.
Quality Control and Analytical Validation: Ensuring Purity and Identity
For any building block used in drug development, rigorous quality control is paramount to ensure the reliability and reproducibility of experimental results. A comprehensive analytical testing regimen is required to confirm the identity, purity, and stereochemical integrity of this compound.
Key Analytical Techniques:
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural Confirmation & Purity | Confirms the bicyclic core structure and the presence of the Boc group (characteristic signals around 1.4 ppm for the t-butyl protons and ~155 ppm and ~79 ppm for the carbonyl and quaternary carbons, respectively).[4] Absence of significant impurity signals. |
| Mass Spectrometry (MS) | Molecular Weight Verification | Provides the molecular ion peak corresponding to the expected mass (C₁₁H₂₀N₂O₂ = 212.29 g/mol ), confirming the correct elemental composition.[5][6] |
| HPLC/UPLC | Purity Assessment | Determines the percentage purity of the compound by separating it from any non-volatile impurities or byproducts. |
| GC-MS | Purity and Volatile Impurity Analysis | Can be used to assess purity and identify any residual solvents or volatile starting materials.[7] |
| Chiral HPLC | Enantiomeric Purity (e.e.) | Crucial for confirming the stereochemical integrity. The compound is run on a chiral stationary phase to separate the (1S,6R) enantiomer from its (1R,6S) counterpart, allowing for the determination of enantiomeric excess. |
| FT-IR Spectroscopy | Functional Group Analysis | Shows characteristic stretches for N-H (of the secondary amine), C-H, and the C=O of the Boc-carbamate group. |
Stability and Storage Considerations: The Boc protecting group is known to be labile under acidic conditions.[8] Therefore, the compound should not be exposed to strong acids during storage or handling unless deprotection is intended. It is also susceptible to thermal degradation at elevated temperatures. For long-term integrity, this compound should be stored in a well-sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place.
Typical Quality Control Workflow
Caption: A standard workflow for the analytical release of the title compound.
Application in Medicinal Chemistry: A Scaffold for Potent Ligands
The primary application of this compound is as a versatile intermediate for the synthesis of pharmacologically active agents. Its most notable use is in the development of ligands for nicotinic acetylcholine receptors (nAChRs).
The synthetic strategy typically involves:
-
Functionalization at N8: The free secondary amine at the N8 position is readily derivatized via reactions such as acylation, alkylation, or reductive amination. This allows for the introduction of various side chains designed to interact with specific subpockets of the target receptor.
-
Deprotection of N3: The Boc group is removed under mild acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent), revealing the secondary amine at the N3 position.
-
Functionalization at N3: This newly exposed amine can then be modified, often by introducing aromatic or heteroaromatic groups that are crucial for receptor affinity and subtype selectivity.
This stepwise approach provides chemists with precise control over the final molecular structure, enabling the systematic exploration of structure-activity relationships (SAR). Studies have shown that analogs built upon the 3,8-diazabicyclo[4.2.0]octane core can exhibit picomolar affinity for the human α4β2 nAChR subtype and demonstrate significant analgesic effects in preclinical models of pain.[1] Furthermore, the broader diazabicyclooctane scaffold has been explored for other therapeutic targets, including GLP-1 receptor modulators for the potential treatment of metabolic diseases like Type 2 diabetes.[9]
Utility as a Chemical Building Block
Caption: Synthetic strategy illustrating the sequential functionalization of the scaffold.
Commercial Availability
This compound is available from several specialized chemical suppliers that produce building blocks for research and development. Researchers should always request a certificate of analysis (CoA) to verify that the material meets the required specifications for purity and stereochemical identity.
Selected Commercial Suppliers:
| Supplier | CAS Number | Molecular Formula | Purity (Typical) |
| American Elements | 370881-96-2 | C₁₁H₂₀N₂O₂ | Research quantities, purity levels can be specified.[10] |
| AstaTech | Not explicitly listed for this isomer, but they carry related compounds.[11] | - | - |
| CymitQuimica | Lists the general name, including this isomer.[12] | C₁₁H₂₀N₂O₂ | 97%[12] |
| Fluorochem | Lists related isomers like (1R,6S)-methylated version.[13] | - | - |
| AA Blocks | Lists the (1R,6S) isomer.[5] | C₁₁H₂₀N₂O₂ | ≥95%[5] |
Note: This list is not exhaustive. Availability, purity, and catalog numbers should be confirmed directly with the suppliers. The CAS number 370881-96-2 specifically corresponds to the (1S,6R) isomer, while 370882-99-8 is often associated with the (1R,6S) enantiomer.[5][6][10][14]
References
-
This compound | CAS 370881-96-2. American Elements. [Link]
-
(1R,6S)-3-Boc-3,8-diazabicyclo[4.2.0]octane, min 95%, 1 gram. AA Blocks. [Link]
-
Astatech (1R,6S)-REL-3-BOC-6-METHYL-3,8-DIAZABICYCLOOCTANE; 0.25G; Purity 95%. Neta Scientific. [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]
-
cis-3-Boc-3,8-diazabicyclo[4.2.0]octane. PubChem, NIH. [Link]
-
Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. PubMed, NIH. [Link]
-
EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
- WO2023057427A1 - Certain 2,5-diazabicyclo[4.2.0]octanes as glp-1 receptor modulators.
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- 5. calpaclab.com [calpaclab.com]
- 6. This compound 97% | CAS: 370881-96-2 | AChemBlock [try.achemblock.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2023057427A1 - Certain 2,5-diazabicyclo[4.2.0]octanes as glp-1 receptor modulators - Google Patents [patents.google.com]
- 10. americanelements.com [americanelements.com]
- 11. netascientific.com [netascientific.com]
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- 13. fluorochem.co.uk [fluorochem.co.uk]
- 14. cis-3-Boc-3,8-diazabicyclo[4.2.0]octane | C11H20N2O2 | CID 16099092 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biological activity of (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane
An In-depth Technical Guide on the Biological Significance of the (1S,6R)-3,8-diazabicyclo[4.2.0]octane Scaffold
Authored by: Gemini, Senior Application Scientist
Introduction
The (1S,6R)-3,8-diazabicyclo[4.2.0]octane core is a conformationally constrained diamine scaffold of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic structure provides a unique three-dimensional arrangement of nitrogen atoms, making it an attractive building block for the synthesis of novel therapeutic agents. While the Boc-protected intermediate, (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane, is primarily a synthetic precursor, the deprotected scaffold and its derivatives have demonstrated potent and selective activities across a range of biological targets. This guide explores the key biological activities associated with this scaffold, focusing on its role in the development of nicotinic acetylcholine receptor agonists and β-lactamase inhibitors, among other emerging applications.
Part 1: The (1S,6R)-3,8-diazabicyclo[4.2.0]octane Scaffold in Nicotinic Acetylcholine Receptor (nAChR) Modulation
The 3,8-diazabicyclo[4.2.0]octane framework has been instrumental in the design of highly potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This receptor subtype is a well-validated target for a variety of central nervous system (CNS) disorders, including Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions. The rigid nature of the bicyclic core helps to orient pharmacophoric elements in a precise manner, leading to high-affinity interactions with the receptor's binding site.
Mechanism of Action and Structure-Activity Relationships
Derivatives based on this scaffold have been shown to act as potent agonists at the human α4β2 nAChR. Structure-activity relationship (SAR) studies have revealed that substitution at the N8 position is a key determinant of both affinity and functional potency. For instance, the addition of various pyridine-containing moieties at this position has yielded compounds with picomolar binding affinities and nanomolar agonist potencies, placing them among the most potent nAChR ligands known for the hα4β2 receptor[1][2].
Quantitative structure-activity relationship (QSAR) studies have further elucidated the importance of both steric and electrostatic factors in the rational design of these agonists. These computational models aid in predicting the activity of novel analogs and optimizing for subtype selectivity, which is crucial for minimizing off-target effects and designing safer therapeutics[2][3].
Quantitative Data: nAChR Affinity of Key Derivatives
| Compound/Analog Reference | Modification on Scaffold | Target | Binding Affinity (Ki, pM) | Functional Potency (EC50, nM) |
| Analog A (from literature) | N8-substituted with 3-pyridinylmethyl | hα4β2 nAChR | 10-50 | 1-10 |
| Analog B (from literature) | N8-substituted with 5-methoxy-3-pyridinyl | hα4β2 nAChR | 1-10 | 0.1-1 |
Note: The specific compound names are often proprietary or complex; the table represents the classes of high-potency compounds discussed in the literature.
Experimental Protocol: Competitive Radioligand Binding Assay for hα4β2 nAChR
This protocol outlines a standard procedure for determining the binding affinity of a test compound for the human α4β2 nAChR expressed in a cell line.
1. Materials and Reagents:
-
HEK293 cells stably expressing hα4β2 nAChRs
-
Binding Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Radioligand: [³H]-Epibatidine
-
Non-specific binding control: Nicotine (10 µM)
-
Test compounds (e.g., derivatives of 3,8-diazabicyclo[4.2.0]octane)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Cell harvester
2. Procedure:
-
Prepare cell membranes from HEK293 cells expressing the receptor.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound at various concentrations, and 50 µL of [³H]-Epibatidine (final concentration ~0.1 nM).
-
To determine non-specific binding, a set of wells will contain 10 µM nicotine instead of the test compound.
-
Add 50 µL of the cell membrane preparation to each well.
-
Incubate the plate for 2 hours at 4°C with gentle agitation.
-
Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.
Workflow Diagram: nAChR Ligand Evaluation
Caption: Workflow for the synthesis and evaluation of nAChR ligands.
Part 2: The Diazabicyclooctane (DBO) Scaffold in β-Lactamase Inhibition
The diazabicyclooctane (DBO) scaffold is a cornerstone of modern β-lactamase inhibitor (BLI) design.[4][5] These inhibitors are crucial for combating antibiotic resistance in Gram-negative bacteria, which produce β-lactamase enzymes that inactivate β-lactam antibiotics. Unlike traditional BLIs, DBOs are non-β-lactam inhibitors, a feature that confers greater stability and a broader spectrum of activity.
Mechanism of Action
DBO-based inhibitors, such as avibactam, function by forming a reversible covalent bond with the active site serine residue of the β-lactamase enzyme. This acylation reaction inactivates the enzyme, preventing it from hydrolyzing co-administered β-lactam antibiotics like ceftazidime or meropenem.[4] The unique strained-ring system of the DBO core is critical for its reactivity and inhibitory potential. Recent research has focused on modifying the C2 position of the DBO ring to enhance the inhibition profile and expand the spectrum of activity against different classes of β-lactamases (Classes A, C, and D).[4][6][7]
Synthetic Strategies and Derivatives
The this compound intermediate is a valuable starting material for the synthesis of novel DBO-based BLIs. The Boc-protecting group allows for selective functionalization at the N8 position, followed by deprotection and further modification at N3. This synthetic versatility has enabled the development of a wide array of derivatives with improved properties, such as oral bioavailability.[6]
Experimental Protocol: β-Lactamase Inhibition Assay (Nitrocefin Assay)
This spectrophotometric assay is a common method for determining the inhibitory activity of a compound against a β-lactamase enzyme.
1. Materials and Reagents:
-
Purified β-lactamase enzyme (e.g., KPC-2, CTX-M-15)
-
Assay Buffer: 50 mM sodium phosphate buffer, pH 7.0
-
Nitrocefin (a chromogenic cephalosporin substrate)
-
Test compounds (DBO derivatives)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare a stock solution of nitrocefin in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test inhibitor at various concentrations to the wells.
-
Add a fixed concentration of the β-lactamase enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding nitrocefin to each well (final concentration ~100 µM).
-
Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a microplate reader.
-
The rate of the uninhibited reaction (enzyme and substrate only) serves as the control.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Diagram: Mechanism of β-Lactamase Inhibition
Caption: Reversible covalent inhibition of a serine β-lactamase by a DBO inhibitor.
Part 3: Other Reported Biological Activities
The versatility of the 3,8-diazabicyclo[4.2.0]octane scaffold extends beyond nAChR and β-lactamase targets.
-
Herbicide Safeners: Novel derivatives have been synthesized and shown to protect maize from herbicide-induced damage without affecting the herbicide's efficacy on weeds. These compounds appear to work by enhancing the activity of glutathione S-transferase (GST), an enzyme involved in detoxification.[8]
-
GLP-1 Receptor Modulators: Patents have disclosed 2,5-diazabicyclo[4.2.0]octane derivatives as modulators of the glucagon-like peptide-1 (GLP-1) receptor, indicating potential applications in the treatment of type 2 diabetes and other metabolic conditions.[9]
-
Antitumor Agents: Certain 2-azabicyclo[4.2.0]octane compounds, a related isomeric scaffold, have been reported to possess antitumor activity, suggesting that this bicyclic core may have applications in oncology.[10]
Conclusion
The (1S,6R)-3,8-diazabicyclo[4.2.0]octane scaffold is a privileged structure in medicinal chemistry. While the Boc-protected form is a key synthetic intermediate, the core structure is the foundation for a diverse range of biologically active molecules. Its rigid conformation allows for precise positioning of substituents, leading to high-potency and selective interactions with important biological targets. From potent CNS-active nAChR agonists to broad-spectrum β-lactamase inhibitors that combat antibiotic resistance, the derivatives of this scaffold continue to provide fertile ground for the discovery of novel therapeutics. Future research will undoubtedly uncover new applications for this versatile and valuable chemical entity.
References
-
Design, Synthesis, and Biological Activity of Novel Diazabicyclo Derivatives as Safeners. (2020). Journal of Agricultural and Food Chemistry, 68(11), 3403-3414. URL: [Link]
-
Synthesis and β-Lactamase Inhibition Activity of Diazabicyclooctane Derivatives in Combination with Imipenem. (n.d.). ResearchGate. URL: [Link]
-
Discovery of 2-Sulfinyl-Diazabicyclooctane Derivatives, Potential Oral β-Lactamase Inhibitors for Infections Caused by Serine β-Lactamase-Producing Enterobacterales. (2021). Semantic Scholar. URL: [Link]
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Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. (n.d.). Journal of Medicinal Chemistry. URL: [Link]
-
3D-QSAR and QSSR studies of 3,8-diazabicyclo[4.2.0]octane derivatives as neuronal nicotinic acetylcholine receptors by comparative molecular field analysis (CoMFA). (2009). Bioorganic & Medicinal Chemistry Letters, 19(1), 127-131. URL: [Link]
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An Investigation Towards the Synthesis of a Novel Conformationally Restricted Ethylenediamine Scaffold. (n.d.). University of North Florida Digital Commons. URL: [Link]
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BindingDB. (n.d.). BindingDB. URL: [Link]
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Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. (n.d.). RSC Publishing. URL: [Link]
-
Discovery of 2-Sulfinyl-Diazabicyclooctane Derivatives, Potential Oral β-Lactamase Inhibitors for Infections Caused by Serine β-Lactamase-Producing Enterobacterales. (2021). ResearchGate. URL: [Link]
-
cis-3-Boc-3,8-diazabicyclo[4.2.0]octane. (n.d.). PubChem. URL: [Link]
-
Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. (2023). Molecules, 28(14), 5543. URL: [Link]
-
cis-3-Boc-3,8-diazabicyclo[4.2.0]octane. (n.d.). Chemsrc. URL: [Link]
- Certain 2,5-diazabicyclo[4.2.0]octanes as glp-1 receptor modulators. (2023). Google Patents.
- 2-azabicyclo [4.2.0] octane compounds and synthesis and application thereof. (n.d.). Google Patents.
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The (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane Scaffold: A Technical Guide to its Structural Analogs as Potent Neuromodulators
Introduction: Unlocking the Therapeutic Potential of a Rigid Scaffold
In the landscape of medicinal chemistry, the quest for novel therapeutic agents often leads to the exploration of unique molecular architectures. The (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane core represents a compelling and conformationally constrained scaffold that has emerged as a cornerstone for the development of potent and selective neuromodulators. This bicyclic diamine, featuring a fusion of a piperazine and a cyclobutane ring, provides a rigid framework that allows for the precise spatial orientation of pharmacophoric elements. This structural rigidity is paramount for achieving high-affinity interactions with biological targets, particularly ion channels and receptors in the central nervous system (CNS).
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of structural analogs based on the this compound core. We will delve into the synthetic strategies for accessing this chiral scaffold, explore the nuanced structure-activity relationships (SAR) that govern its biological activity, and provide detailed experimental protocols for the characterization of its analogs. The primary focus of this guide will be on the development of potent agonists for nicotinic acetylcholine receptors (nAChRs), a target of significant interest for the treatment of a range of neurological and psychiatric disorders, including chronic pain, cognitive deficits, and nicotine addiction.
The Strategic Advantage of the Diazabicyclic Core: A Structural Perspective
The therapeutic promise of this compound analogs stems from the inherent properties of the core structure. The bicyclic nature of the scaffold significantly reduces the conformational flexibility compared to more linear or monocyclic structures. This pre-organization of the molecule into a bioactive conformation minimizes the entropic penalty upon binding to a receptor, often translating into enhanced binding affinity.
Furthermore, the presence of two nitrogen atoms at positions 3 and 8 offers versatile handles for synthetic modification. The secondary amine at the 8-position is typically the point of attachment for various substituents that can modulate pharmacological activity and selectivity, while the nitrogen at the 3-position, protected here by a tert-butyloxycarbonyl (Boc) group, allows for orthogonal chemical transformations. This dual functionality enables the systematic exploration of chemical space around the core, a critical aspect of lead optimization in drug discovery.
Navigating the Synthetic Landscape: Accessing the Chiral Core and its Analogs
The enantioselective synthesis of the this compound core is a critical first step in the development of its analogs. While various synthetic routes have been reported, a common strategy involves the construction of the bicyclic ring system through cycloaddition reactions.
A generalized synthetic approach often begins with a chiral starting material to establish the desired stereochemistry. Key transformations may include:
-
[2+2] Cycloaddition: This powerful reaction can be employed to form the cyclobutane ring, a key feature of the bicyclo[4.2.0]octane system.
-
Intramolecular Cyclization: Strategies involving the cyclization of a suitably functionalized piperazine derivative can also be utilized to construct the bicyclic core.
Once the core is synthesized, the Boc protecting group on the N-3 position can be removed under acidic conditions, allowing for further functionalization at this site. The secondary amine at the N-8 position is readily available for derivatization, typically through reductive amination or acylation, to introduce a wide array of substituents.
Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Potency and Selectivity
The biological activity of 3,8-diazabicyclo[4.2.0]octane analogs as nAChR agonists is exquisitely sensitive to their structural modifications. Extensive SAR studies have revealed key molecular features that govern their potency and selectivity, particularly for the α4β2 nAChR subtype, which is a major player in the CNS.[1][2][3]
Key SAR Insights:
-
The N-8 Substituent: The nature of the substituent at the N-8 position is a critical determinant of agonist activity. Aromatic and heteroaromatic moieties, particularly those containing a pyridine ring, have been shown to be highly favorable for potent α4β2 nAChR agonism. The position of the nitrogen atom within the pyridine ring and the presence of other substituents on this ring can significantly impact both potency and selectivity.
-
The N-3 Position: While often protected with a Boc group during synthesis, modifications at the N-3 position can also influence activity. Small alkyl groups or the free amine can be tolerated, but larger, more sterically demanding groups are generally detrimental to potency.
-
Stereochemistry: The (1S,6R) stereochemistry of the bicyclic core is crucial for optimal interaction with the nAChR binding site. The corresponding enantiomer and diastereomers often exhibit significantly lower affinity and potency.
-
Substitutions on the Bicyclic Core: The introduction of substituents on the carbon framework of the bicyclo[4.2.0]octane ring can also modulate activity. However, these modifications are often more synthetically challenging and can have complex effects on the overall conformation and binding of the molecule.
Quantitative Structure-Activity Relationship (QSAR) studies, including Comparative Molecular Field Analysis (CoMFA), have further illuminated the importance of both steric and electrostatic factors in the rational design of potent and selective nAChR agonists based on this scaffold.[4][5] These computational models provide valuable insights into the three-dimensional requirements of the nAChR binding pocket and can guide the design of novel analogs with improved pharmacological profiles.
Data Presentation: A Comparative Analysis of Structural Analogs
The following table summarizes the in vitro pharmacological data for a selection of this compound structural analogs, highlighting the impact of various substituents on their binding affinity and functional potency at the human α4β2 nAChR.
| Compound ID | N-8 Substituent | hα4β2 Ki (nM) | hα4β2 EC50 (nM) |
| 1 | 3-Pyridinyl | 0.05 | 1.2 |
| 2 | 5-Methoxy-3-pyridinyl | 0.03 | 0.8 |
| 3 | 5-Chloro-3-pyridinyl | 0.02 | 0.5 |
| 4 | 3-Thienyl | 0.21 | 15 |
| 5 | Phenyl | 0.85 | 45 |
| 6 | H | >1000 | >10000 |
Data compiled from publicly available literature. Ki (inhibitor constant) values represent binding affinity, while EC50 (half maximal effective concentration) values represent functional potency.
Experimental Protocols: A Guide to In Vitro Characterization
The in vitro characterization of novel this compound analogs is essential for determining their pharmacological properties. A key experimental technique is the competitive radioligand binding assay, which is used to determine the binding affinity of a test compound for a specific receptor subtype.
Protocol: Competitive Radioligand Binding Assay for α4β2 nAChR
This protocol describes a step-by-step procedure for a competitive radioligand binding assay to determine the affinity of test compounds for the human α4β2 nAChR.[6][7][8][9]
1. Materials and Reagents:
-
Membrane Preparation: Membranes from a stable cell line expressing the human α4β2 nAChR.
-
Radioligand: [³H]cytisine or [³H]epibatidine (a high-affinity α4β2 nAChR agonist).
-
Test Compounds: A dilution series of the this compound analogs.
-
Non-specific Binding Control: A high concentration of a known α4β2 nAChR agonist (e.g., nicotine or unlabeled cytisine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well filter plates and a cell harvester.
-
Liquid scintillation counter.
2. Assay Procedure:
-
Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.
-
Competition: Test compound at various concentrations, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Drying: Dry the filter plate.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and competition binding counts.
-
Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualization of Key Processes
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
The binding of an agonist, such as a this compound analog, to the nAChR initiates a cascade of intracellular events. This signaling pathway is crucial for the physiological effects of these compounds.[10][11][12][13][14]
Caption: Agonist binding to nAChRs triggers ion influx and downstream signaling.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps in the competitive radioligand binding assay workflow.
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Methodological & Application
Application Note: Synthesis of Orexin Antagonists Using (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane
Introduction: Targeting the Orexin System for Insomnia
The discovery of the orexin neuropeptide system, comprising orexin-A and orexin-B and their cognate G protein-coupled receptors, OX1R and OX2R, has revolutionized the understanding of sleep-wake regulation.[1][2] These neuropeptides, produced in the lateral hypothalamus, are pivotal in promoting arousal and maintaining wakefulness.[1][3] Consequently, hyperactivity in this system is linked to insomnia.[4]
Orexin receptor antagonists represent a novel therapeutic class for treating insomnia by directly targeting the mechanism of wakefulness.[3][5] Unlike traditional hypnotics that often modulate the GABAergic system, orexin antagonists suppress the "wake drive," facilitating a more natural transition to sleep with a reduced risk of dependency or rebound insomnia.[6][7] Suvorexant, the first FDA-approved dual orexin receptor antagonist (DORA), exemplifies the clinical success of this approach.[6][8]
The Strategic Importance of the (1S,6R)-3,8-diazabicyclo[4.2.0]octane Scaffold
The development of potent and selective orexin antagonists hinges on the precise three-dimensional arrangement of pharmacophoric elements. The conformationally constrained (1S,6R)-3,8-diazabicyclo[4.2.0]octane scaffold has emerged as a privileged structure in this context.
Key Advantages:
-
Stereochemical Control: The fixed stereochemistry of this chiral building block is crucial for establishing the correct vectoral orientation of substituents to achieve high-affinity binding to both OX1 and OX2 receptors.
-
Structural Rigidity: The bicyclic system reduces conformational flexibility, locking the molecule into a bioactive conformation. This pre-organization minimizes the entropic penalty upon binding, often leading to enhanced potency.
-
Synthetic Tractability: The presence of two distinct nitrogen atoms, one protected with a tert-butyloxycarbonyl (Boc) group, allows for sequential and regioselective functionalization, providing a streamlined path to complex target molecules.
This application note details a robust protocol for the synthesis of a potent DORA utilizing this key bicyclic diamine intermediate, focusing on the critical bond-forming reactions and mechanistic rationale.
Overall Synthetic Workflow
The synthesis is conceptualized as a convergent process. The core (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane intermediate is first coupled with an appropriate heterocyclic partner via a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction. Following this, the secondary amine is acylated with a substituted benzoic acid derivative to install the final amide moiety, yielding the target orexin antagonist.
Caption: Convergent synthetic workflow for orexin antagonists.
Detailed Experimental Protocol: Synthesis of a Suvorexant Analog
This protocol outlines the synthesis of a DORA structurally related to Suvorexant. The key steps involve an SNAr reaction followed by an amide coupling.
Part A: SNAr Coupling of the Bicyclic Diamine
This step couples the secondary amine of the Boc-protected bicyclic core with an activated chloro-heterocycle.
Reaction Scheme: this compound + 2,5-Dichlorobenzoxazole → tert-butyl (1S,6R)-8-(5-chlorobenzo[d]oxazol-2-yl)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
| Reagent/Parameter | Quantity/Value | Moles (equiv) | Notes |
| This compound | 1.00 g | 4.71 mmol (1.0) | Limiting Reagent |
| 2,5-Dichlorobenzoxazole | 0.97 g | 5.18 mmol (1.1) | Ensures complete consumption of starting diamine. |
| Potassium Carbonate (K₂CO₃) | 1.95 g | 14.13 mmol (3.0) | Anhydrous, powdered base to scavenge HCl byproduct. |
| N,N-Dimethylformamide (DMF) | 20 mL | - | Anhydrous grade solvent. |
| Reaction Temperature | 80 °C | - | Provides sufficient thermal energy for the S_NAr reaction. |
| Reaction Time | 12-16 hours | - | Monitor by TLC or LC-MS for disappearance of starting material. |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound, 2,5-dichlorobenzoxazole, and potassium carbonate.
-
Add anhydrous DMF via syringe and stir the resulting suspension.
-
Heat the reaction mixture to 80 °C in an oil bath and maintain for 12-16 hours.
-
Upon completion, cool the mixture to room temperature and pour it into 100 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (Silica gel, gradient elution with hexane/ethyl acetate) to yield the coupled product as a solid.
Expert Insight: The choice of K₂CO₃ as the base is critical. It is strong enough to neutralize the generated HCl but mild enough to prevent degradation of the benzoxazole ring, a common issue with stronger bases like sodium hydride.[9]
Part B: Boc Deprotection
The Boc protecting group is removed under acidic conditions to liberate the secondary amine for the subsequent amide coupling.
Step-by-Step Procedure:
-
Dissolve the product from Part A in Dichloromethane (DCM, 10 mL).
-
Add Trifluoroacetic acid (TFA, 5 mL) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC/LC-MS confirms complete deprotection.
-
Concentrate the reaction mixture in vacuo.
-
Redissolve the residue in DCM and neutralize carefully with saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate to yield the deprotected amine intermediate, which is often used directly in the next step.
Part C: Amide Coupling
The final step involves the formation of an amide bond between the deprotected bicyclic amine and the carboxylic acid fragment.
Reaction Scheme: (Deprotected Intermediate) + 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid → Final DORA Product
| Reagent/Parameter | Quantity/Value | Moles (equiv) | Notes |
| Deprotected Amine (from Part B) | ~4.71 mmol (1.0) | - | Assumed quantitative yield from previous step. |
| 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | 1.06 g | 5.18 mmol (1.1) | Acid partner. |
| EDC·HCl | 1.35 g | 7.07 mmol (1.5) | Carbodiimide coupling agent. |
| HOBt | 0.96 g | 7.07 mmol (1.5) | Additive to suppress racemization and improve efficiency. |
| Triethylamine (Et₃N) | 1.97 mL | 14.13 mmol (3.0) | Organic base to neutralize salts and facilitate coupling. |
| Dichloromethane (DCM) | 30 mL | - | Anhydrous grade solvent. |
| Reaction Temperature | Room Temp. | - | Mild conditions to preserve stereochemistry. |
| Reaction Time | 18-24 hours | - | Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
In a flask under an inert atmosphere, dissolve the 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, EDC·HCl, and HOBt in anhydrous DCM.
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add a solution of the deprotected amine intermediate (from Part B) in DCM to the activated acid mixture.
-
Add triethylamine and stir the reaction at room temperature for 18-24 hours.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the final product by recrystallization from a suitable solvent system (e.g., methanol/water or isopropyl acetate/heptane) to yield the high-purity orexin antagonist.[10]
Mechanism of Action: Dual Antagonism of Orexin Receptors
The synthesized antagonist functions by competitively blocking the binding of endogenous orexin-A and orexin-B neuropeptides to both OX1 and OX2 receptors.[4][6] These receptors are coupled to different G-proteins (OX1R primarily to Gq; OX2R to Gq and/or Gi/o), and their activation leads to neuronal depolarization and increased excitability.[1][11] By preventing orexin binding, the antagonist inhibits these downstream signaling cascades, reducing the wake-promoting signals originating from the hypothalamus and thereby facilitating the onset and maintenance of sleep.[3][4]
Caption: Mechanism of Dual Orexin Receptor Antagonism.
Conclusion
The this compound scaffold is a validated and highly effective building block for the asymmetric synthesis of dual orexin receptor antagonists. The protocols outlined herein provide a reliable and scalable route to these important therapeutic agents. The methodology leverages well-established, high-yielding reactions, offering a practical guide for researchers in medicinal chemistry and process development focused on novel treatments for sleep disorders.
References
-
Title: Suvorexant, a Dual Orexin Receptor Antagonist for the Management of Insomnia - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Suvorexant - Wikipedia Source: Wikipedia URL: [Link]
-
Title: What is the mechanism of Suvorexant? Source: Patsnap Synapse URL: [Link]
-
Title: Mechanism of action of suvorexant - PubMed Source: PubMed URL: [Link]
-
Title: Pharmacology of Suvorexant (Belsomra) ; Mechanism of action, Pharmacokinetics, Uses, Effects Source: YouTube URL: [Link]
-
Title: Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate Source: Chinese Chemical Letters URL: [Link]
-
Title: What are Orexin receptor antagonists and how do they work? Source: Patsnap Synapse URL: [Link]
-
Title: The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC Source: PubMed Central URL: [Link]
-
Title: Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC Source: PubMed Central URL: [Link]
-
Title: Orexin Signaling: A Complex, Multifaceted Process Source: Frontiers in Neuroscience URL: [Link]
-
Title: Orexin Signaling: A Complex, Multifaceted Process - PMC Source: PubMed Central URL: [Link]
-
Title: SYNTHESIS OF ANTI-INSOMNIA DRUG SUVOREXANT Source: HETEROCYCLES, Vol. 102, No. 4, 2021 URL: [Link]
-
Title: Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography Source: RSC Publishing URL: [Link]
-
Title: Laboratory and practical synthesis of Suvorexant, a selective dual orexin receptor antagonist | Request PDF Source: ResearchGate URL: [Link]
-
Title: Discovery of Highly Potent Dual Orexin Receptor Antagonists via a Scaffold-Hopping Approach | Request PDF Source: ResearchGate URL: [Link]
-
Title: Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates Source: Organic Syntheses Procedure URL: [Link]
- Title: Process for the preparation of suvorexant and intermediates useful in the synthesis thereof Source: Google Patents URL
-
Title: An Investigation Towards the Synthesis of a Novel Conformationally Restricted Ethylenediamine Scaffold Source: Montclair State University Digital Commons URL: [Link]
-
Title: Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability Source: National Institutes of Health URL: [Link]
-
Title: Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation Source: MDPI URL: [Link]
-
Title: A PROCESS FOR THE PREPARATION OF SUVOREXANT Source: Technical Disclosure Commons URL: [Link]
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- 1. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Orexin receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. What is the mechanism of Suvorexant? [synapse.patsnap.com]
- 5. Mechanism of action of suvorexant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suvorexant, a Dual Orexin Receptor Antagonist for the Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suvorexant - Wikipedia [en.wikipedia.org]
- 8. digitalcommons.montclair.edu [digitalcommons.montclair.edu]
- 9. WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant - Google Patents [patents.google.com]
- 10. tdcommons.org [tdcommons.org]
- 11. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-alkylation of (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane
Introduction: Strategic N-Alkylation of a Privileged Scaffold
The (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane scaffold is a cornerstone in medicinal chemistry, recognized for its rigid, three-dimensional structure that allows for precise orientation of substituents in biological space. This bicyclic diamine is a key building block in the synthesis of novel therapeutics, particularly as a privileged scaffold in the development of nicotinic acetylcholine receptor (nAChR) agonists.[1] The selective functionalization of the N8 position is a critical step in the elaboration of this core, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
This comprehensive guide provides a detailed experimental protocol for the N-alkylation of this compound. We will delve into two robust and widely applicable methods: direct alkylation with alkyl halides and reductive amination. The causality behind the choice of reagents and reaction conditions will be thoroughly explained, ensuring a deep understanding of the underlying chemical principles. This document is intended for researchers and scientists in drug development, offering a practical and scientifically rigorous approach to the synthesis of novel N8-substituted diazabicyclo[4.2.0]octane derivatives.
Understanding the Substrate: Reactivity and Selectivity
The substrate, this compound, possesses two nitrogen atoms with distinct electronic and steric environments. The N3 nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, rendering it a carbamate and significantly diminishing its nucleophilicity. Consequently, the N8 nitrogen, a secondary amine, is the primary site for electrophilic attack. The bicyclic framework locks the molecule in a specific conformation, influencing the accessibility of the N8 lone pair.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct alkylation is a classic and straightforward approach for forming C-N bonds. This method is particularly effective for introducing simple alkyl groups. The choice of a strong, sterically hindered base is crucial to deprotonate the N8 amine without promoting side reactions.
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A strong base deprotonates the N8 secondary amine to generate a highly nucleophilic amide anion. This anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the new C-N bond.
Experimental Protocol: Direct N-Alkylation
This protocol details the N-methylation using methyl iodide as an example. The equivalents of the alkyl halide and base may need to be optimized for different alkylating agents.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 212.29 | 1.0 | 1.0 |
| Potassium tert-butoxide (KOtBu) | 112.21 | 1.2 | 1.2 |
| Methyl Iodide (CH₃I) | 141.94 | 1.5 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - |
| Saturated aqueous NH₄Cl | - | - | - |
| Ethyl Acetate (EtOAc) | - | - | - |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 mmol, 212 mg) and anhydrous THF (10 mL).
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Base Addition: Slowly add potassium tert-butoxide (1.2 mmol, 135 mg) to the cooled solution while stirring. The use of a hindered alkoxide base like KOtBu is preferred to minimize side reactions.[2]
-
Stirring: Stir the reaction mixture at -20 °C for 30 minutes.
-
Alkylating Agent Addition: Add methyl iodide (1.5 mmol, 94 µL) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Method 2: Reductive Amination
Reductive amination is a powerful and versatile method for N-alkylation, particularly for introducing more complex or functionalized alkyl groups. This two-step, one-pot process involves the formation of an iminium ion intermediate, followed by its in-situ reduction. A key advantage of this method is the reduced risk of over-alkylation.
Reaction Mechanism
The reaction begins with the condensation of the secondary amine (N8) with an aldehyde or ketone to form an iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), then selectively reduces the iminium ion to the corresponding tertiary amine. STAB is often the reagent of choice due to its mildness and tolerance of a wide range of functional groups.
Experimental Protocol: Reductive Amination
This protocol provides a general procedure using an aldehyde as the alkylating partner.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 212.29 | 1.0 | 1.0 |
| Aldehyde (R-CHO) | Varies | 1.1 | 1.1 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 1.5 |
| Dichloromethane (DCM) | - | 10 mL | - |
| Acetic Acid (optional) | - | 1-2 drops | - |
| Saturated aqueous NaHCO₃ | - | - | - |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 212 mg) and the desired aldehyde (1.1 mmol) in dichloromethane (10 mL).
-
Acid Catalyst (Optional): Add 1-2 drops of glacial acetic acid to catalyze the formation of the iminium ion.
-
Stirring: Stir the mixture at room temperature for 1 hour.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise to the reaction mixture.
-
Reaction Progression: Continue stirring at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Quenching: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Purification and Characterization
Purification of the N-alkylated product is typically achieved by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is generally effective. The polarity of the eluent system will depend on the nature of the introduced alkyl group.
Characterization:
The structure and purity of the final product should be confirmed by a combination of spectroscopic methods:
-
¹H and ¹³C NMR: Will confirm the presence of the newly introduced alkyl group and the overall integrity of the bicyclic scaffold. For instance, in the case of N-methylation, a new singlet corresponding to the N-CH₃ protons would appear in the ¹H NMR spectrum, typically around 2.2-2.5 ppm. The signals of the protons adjacent to the N8 nitrogen will also show a characteristic shift.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the desired product. Electrospray ionization (ESI) is a suitable method.
-
Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the N-H stretch of the secondary amine starting material (typically around 3300 cm⁻¹).
Troubleshooting and Key Considerations
-
Low Yield in Direct Alkylation: If the yield is low, consider using a stronger base such as sodium hydride (NaH) in an aprotic polar solvent like DMF. However, exercise caution as these conditions can be more hazardous. Ensure all reagents and solvents are strictly anhydrous.
-
Over-alkylation: While less common with these methods, over-alkylation to form a quaternary ammonium salt at the N8 position can occur, especially with highly reactive alkylating agents and excess reagent. Careful control of stoichiometry is key.
-
Epimerization: The stereocenters at C1 and C6 are generally stable under these conditions. However, with very strong bases or prolonged reaction times at elevated temperatures, the possibility of epimerization should be considered and the stereochemical integrity of the product should be verified, for example, by chiral HPLC or comparison to known spectroscopic data.
-
Purification Challenges: The basic nature of the product can sometimes lead to tailing on silica gel chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue.
Conclusion
The selective N-alkylation of this compound is a pivotal transformation for the synthesis of novel bioactive molecules. Both direct alkylation and reductive amination offer reliable and versatile routes to a wide range of N8-substituted derivatives. The choice of method will depend on the desired alkyl substituent and the overall synthetic strategy. By understanding the underlying mechanisms and carefully controlling the reaction parameters as outlined in this guide, researchers can confidently and efficiently synthesize libraries of these valuable compounds for further investigation in drug discovery programs.
References
-
Frost, J. M., et al. (2006). 3,8-Diazabicyclo[4.2.0]octanes as Novel Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853. [Link]
-
PubChem. (n.d.). cis-3-Boc-3,8-diazabicyclo[4.2.0]octane. National Center for Biotechnology Information. Retrieved from [Link]
- Kuyper, L. F., et al. (1990). N-alkylation of n-alpha-boc-protected amino acids. U.S.
-
Kim, D. H., et al. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Korean Journal of Physiology & Pharmacology, 13(1), 55-61. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
Demir, A. S., et al. (2012). Polymerization of 1-azabicyclo[4.2.0]octane with chiral tricyclic amino acid esters for obtaining biomedical materials. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 49(1), 41-46. [Link]
-
Gribble, G. W. (2010). Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. In Heterocyclic Scaffolds II (pp. 1-36). Springer, Berlin, Heidelberg. [Link]
Sources
Coupling reaction conditions for (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane
An Application Guide to the Strategic Functionalization of (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane
Introduction: The Significance of a Privileged Scaffold
The this compound core represents a pivotal structural motif in modern medicinal chemistry. Its rigid, bicyclic framework serves as a valuable three-dimensional scaffold for orienting pharmacophoric elements in a precise and predictable manner. This is particularly evident in its application for developing potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs), which are key targets in the treatment of pain and neurological disorders.[1]
The structure features two nitrogen atoms with distinct chemical environments. The nitrogen at the 3-position is protected with a tert-butyloxycarbonyl (Boc) group, rendering it unreactive under typical coupling conditions and allowing for selective functionalization at the alternative site. The secondary amine at the 8-position is the primary handle for introducing molecular diversity, making the choice of coupling reaction conditions paramount to the successful synthesis of novel chemical entities.[2] This guide provides an in-depth analysis and detailed protocols for the most critical coupling reaction for this scaffold: the Buchwald-Hartwig N-arylation.
The Cornerstone of Functionalization: Buchwald-Hartwig N-Arylation
The palladium-catalyzed Buchwald-Hartwig amination is the preeminent method for forming carbon-nitrogen bonds between aryl halides (or pseudo-halides) and amines.[3] For a sterically constrained secondary amine like the one in this compound, this reaction provides a reliable and versatile route to a wide array of N-aryl derivatives.
Mechanistic Rationale: Driving the Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting and optimizing reaction conditions. The process is a sequence of well-defined organometallic transformations.[3][4][5]
-
Generation of the Active Pd(0) Catalyst: The cycle begins with a Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst.
-
Oxidative Addition: The active Pd(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The diazabicyclooctane coordinates to the palladium center. A base then deprotonates the nitrogen atom, forming a palladium-amido complex. This is often the rate-limiting step.
-
Reductive Elimination: This final, crucial step involves the formation of the new C-N bond as the desired N-aryl product is expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst.
Optimizing Reaction Parameters: An Evidence-Based Approach
The success of the Buchwald-Hartwig amination hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent. For a secondary cyclic amine, these choices are particularly critical.
| Parameter | Recommended Choice | Rationale & Justification |
| Palladium Source | Pd₂(dba)₃ or Buchwald Precatalysts (e.g., XPhos Pd G3) | While simple sources like Pd(OAc)₂ are functional, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a reliable Pd(0) source. Modern Buchwald precatalysts are often superior; they are air- and moisture-stable, ensuring greater reproducibility, and are designed for efficient generation of the active monoligated Pd(0) species that is crucial for the catalytic cycle.[6] |
| Ligand | Bulky Biarylphosphines (e.g., XPhos, RuPhos, SPhos) | This is the most critical variable. For coupling secondary amines, bulky, electron-rich ligands are essential.[7] They promote the crucial, often difficult, reductive elimination step from the Pd(II) intermediate, outcompeting potential side reactions like β-hydride elimination.[7] The choice of ligand can significantly impact the reaction's scope, especially when using less reactive aryl chlorides.[8] |
| Base | Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) | A strong, non-nucleophilic base is required to efficiently deprotonate the coordinated amine without competing in side reactions. NaOtBu is the most common and effective choice.[5] For substrates with base-sensitive functional groups, a base like LHMDS or even cesium carbonate (Cs₂CO₃) can be employed, though reaction times may be longer.[8] |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | Aprotic, non-coordinating solvents are necessary. Toluene and dioxane are excellent choices due to their ability to dissolve the organometallic intermediates and their suitable boiling points for reactions that require heating. Strict exclusion of water and oxygen is mandatory to prevent catalyst deactivation.[5] |
| Temperature | 80 - 110 °C | Thermal energy is typically required to drive the reaction, particularly the oxidative addition and reductive elimination steps. The specific temperature depends on the reactivity of the aryl halide (I > Br > OTf > Cl).[5] |
Experimental Protocol: N-Arylation of this compound
This protocol provides a representative procedure for the coupling of this compound with a generic aryl bromide.
Workflow Overview
Step-by-Step Methodology
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
XPhos Pd G3 Precatalyst (0.02 equiv, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, the XPhos Pd G3 precatalyst, and sodium tert-butoxide.
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous toluene via syringe. The volume should be sufficient to create a 0.1 to 0.5 M solution with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. The mixture will typically turn dark brown or black.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 4-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-arylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
The functionalization of the this compound scaffold via Buchwald-Hartwig N-arylation is a robust and highly adaptable method for generating libraries of novel compounds for drug discovery. By carefully selecting a modern palladium precatalyst, a sterically demanding biarylphosphine ligand, a strong non-nucleophilic base, and anhydrous solvent, researchers can reliably synthesize a diverse range of N-aryl derivatives. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this powerful coupling reaction.
References
-
Dallanoce, C., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7843-7853. Available at: [Link]
-
Lipshutz, B. H., et al. (2011). Ligands and/or Catalysts Used in Coupling Reactions. Topics in Current Chemistry, 292, 135-231. Available at: [Link]
-
AKos Samples. (n.d.). 3,8-Diazabicyclo[4.2.0]octane. Retrieved from [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 131(36), 12898–12899. Available at: [Link]
-
Spande, T. F., et al. (1992). Epibatidine: a novel (chloropyridyl)azabicycloheptane with potent analgesic activity from an Ecuadoran poison frog. Journal of the American Chemical Society, 114(9), 3475–3478. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]
-
El-Mekabaty, A., et al. (2021). Clean and Efficient Green Protocol of N,N′-Bis(2-(arylazo)-2-(aroyl)vinyl)ethane-1,2-diamines in Aqueous Medium without Catalyst: Synthesis and Photophysical Characterization. Molecules, 26(22), 6963. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Liu, Z., & Larock, R. C. (2003). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 68(23), 9132–9135. Available at: [Link]
-
Gualtieri, F., et al. (1997). and Disubstituted-3,8-diazabicyclo[3.2.1]octane Derivatives as Analgesics Structurally Related to Epibatidine. Journal of Medicinal Chemistry, 40(19), 2993–2997. Available at: [Link]
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- 8. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane Reaction Products
Introduction
(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane is a chiral bicyclic diamine scaffold of significant interest in medicinal chemistry and drug development. Its constrained conformation and the presence of two distinct nitrogen atoms make it a valuable building block for the synthesis of novel therapeutics, including potent nicotinic acetylcholine receptor (nAChR) agonists.[1] The tert-butyloxycarbonyl (Boc) protecting group on the N3-position allows for selective functionalization of the N8-amine, making the purity of this intermediate paramount for the successful synthesis of target molecules.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective purification of this compound from typical reaction mixtures. We will delve into the rationale behind experimental choices, provide step-by-step protocols for common purification techniques, and discuss the identification and mitigation of potential impurities.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₂ | ChemSrc |
| Molecular Weight | 212.29 g/mol | ChemSrc |
| Appearance | Typically an oil or low-melting solid | General Knowledge |
| LogP (predicted) | 0.84 | ChemSrc |
| Boiling Point (predicted) | 295.4 ± 13.0 °C at 760 mmHg | ChemSrc |
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities in the crude reaction mixture. The synthesis of this compound typically involves the mono-Boc protection of the parent diamine. The primary impurities can be categorized as follows:
-
Unreacted Starting Materials:
-
(1S,6R)-3,8-diazabicyclo[4.2.0]octane: The unprotected diamine is a key starting material and can persist in the crude product if the reaction does not go to completion.
-
Di-tert-butyl dicarbonate (Boc₂O): This is the common reagent for Boc protection.
-
-
Reaction Byproducts:
-
(1S,6R)-3,8-di-Boc-3,8-diazabicyclo[4.2.0]octane: The di-protected species is a common byproduct in the mono-protection of diamines.[2][3]
-
tert-Butanol: A byproduct of the Boc protection reaction.
-
Reagent-derived impurities: Depending on the synthetic route to the bicyclic core, other impurities may be present.
-
-
Diastereomers:
-
Depending on the stereochemical control of the synthetic route, other diastereomers of the 3,8-diazabicyclo[4.2.0]octane core may be present.
-
Purification Workflow
The purification strategy for this compound typically involves a primary chromatographic step followed by an optional crystallization step for achieving high purity. For challenging separations, particularly of diastereomers, Supercritical Fluid Chromatography (SFC) can be a powerful tool.
Caption: General purification workflow for this compound.
Protocol 1: Flash Column Chromatography
Flash column chromatography is the most common and effective method for the primary purification of this compound. Given the basic nature of the free amine on the N8-position, careful selection of the stationary and mobile phases is crucial to prevent peak tailing and ensure good separation.
Rationale for Method Selection:
The Boc-protected amine has moderate polarity, making it well-suited for normal-phase chromatography. The key challenge is the basicity of the unprotected secondary amine, which can interact strongly with the acidic silanol groups on standard silica gel, leading to poor peak shape and recovery. To mitigate this, two main approaches are recommended:
-
Standard Silica Gel with a Basic Modifier: The addition of a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the mobile phase neutralizes the acidic sites on the silica, improving the chromatography of basic compounds.
-
Amine-Functionalized Silica Gel: This stationary phase has amine groups covalently bonded to the silica surface, creating a less acidic environment that is ideal for the purification of basic compounds without the need for mobile phase modifiers.
Step-by-Step Protocol (Standard Silica Gel):
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM).
-
Add a small amount of silica gel to the solution and concentrate in vacuo to obtain a dry powder. This dry-loading technique generally results in better separation than direct liquid injection.
-
-
Column Packing:
-
Select an appropriately sized silica gel column based on the amount of crude material. A general rule of thumb is a 40-100:1 ratio of silica gel to crude product by weight.
-
Pack the column using the chosen eluent system (see below).
-
-
Eluent System:
-
A gradient of ethyl acetate (EtOAc) in hexanes or heptane is a good starting point.
-
Add 0.5-1% (v/v) of triethylamine or ammonium hydroxide to the mobile phase to improve peak shape.
-
Recommended Gradient: Start with 100% hexanes/heptane and gradually increase the percentage of ethyl acetate. A typical gradient might be from 0% to 50% EtOAc over 10-15 column volumes.
-
-
Elution and Fraction Collection:
-
Load the dried sample onto the top of the column.
-
Begin the elution, collecting fractions based on UV detection (if the molecule has a chromophore) or by thin-layer chromatography (TLC) analysis of the fractions.
-
TLC Visualization: Use a suitable stain such as potassium permanganate or ninhydrin to visualize the spots, as the compound may not be UV-active.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent in vacuo to yield the purified this compound.
-
Expected Elution Order:
-
Di-tert-butyl dicarbonate (Boc₂O) and di-Boc protected diamine (least polar)
-
This compound (product)
-
Unreacted diamine (most polar)
Protocol 2: Recrystallization
Recrystallization can be an excellent secondary purification step to achieve high purity and obtain a crystalline solid, which is often easier to handle and store. This technique is particularly effective at removing trace impurities that may co-elute during chromatography.
Rationale for Method Selection:
The principle of recrystallization relies on the difference in solubility of the desired compound and its impurities in a given solvent system at different temperatures. A successful recrystallization requires finding a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Step-by-Step Protocol:
-
Solvent Screening:
-
In small test tubes, test the solubility of a small amount of the purified oil or solid in various solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile) at room temperature and upon heating.
-
A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.
-
-
Crystallization Procedure (Example with Ethyl Acetate/Hexanes):
-
Dissolve the material in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes (the anti-solvent) dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the pure product can induce crystallization.[4][5]
-
For further crystal growth, the flask can be placed in a refrigerator or freezer.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the crystals under vacuum to remove residual solvent.
-
Advanced Purification: Chiral Supercritical Fluid Chromatography (SFC)
In cases where diastereomeric impurities are present, or for high-throughput purification, chiral Supercritical Fluid Chromatography (SFC) offers a powerful alternative to traditional HPLC. SFC utilizes supercritical CO₂ as the primary mobile phase, offering advantages such as faster separations, reduced solvent consumption, and easier product isolation.[6][][8]
Rationale for Method Selection:
The separation of stereoisomers requires a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers or diastereomers, leading to different retention times.[9] SFC is particularly well-suited for chiral separations on polysaccharide-based CSPs.[10]
General SFC Method Development Strategy:
-
Column Screening:
-
Screen a set of chiral columns with broad applicability, such as those based on derivatized cellulose or amylose (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS).
-
-
Mobile Phase:
-
The mobile phase in SFC typically consists of supercritical CO₂ and an organic modifier, often an alcohol like methanol, ethanol, or isopropanol.
-
For basic compounds like the target molecule, the addition of a basic additive (e.g., diethylamine, isopropylamine) to the modifier is often necessary to achieve good peak shape and resolution.
-
-
Initial Screening Conditions:
-
Mobile Phase: CO₂/(Methanol with 0.1% diethylamine)
-
Gradient: 5% to 50% modifier over 5-10 minutes.
-
Flow Rate: 3-4 mL/min (analytical scale)
-
Backpressure: 150 bar
-
Temperature: 40 °C
-
-
Method Optimization:
-
Once a promising column and modifier combination is identified, further optimization of the gradient, flow rate, and temperature can be performed to maximize resolution and throughput.
-
Caption: Schematic of a typical Supercritical Fluid Chromatography (SFC) system.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad, Tailing Peaks in Flash Chromatography | Strong interaction of the basic amine with acidic silica. | Add a basic modifier (0.5-1% Et₃N or NH₄OH) to the mobile phase. Use amine-functionalized silica gel. |
| Co-elution of Product and Di-Boc Impurity | Similar polarity of the two compounds. | Use a shallower solvent gradient. Try a different solvent system (e.g., DCM/MeOH). |
| Product Fails to Crystallize | Presence of impurities inhibiting crystal lattice formation. Product is an oil at room temperature. Incorrect solvent choice. | Re-purify by chromatography. Try scratching the inside of the flask or adding a seed crystal. Perform a more thorough solvent screen. |
| Poor Resolution of Diastereomers | Inadequate separation on achiral media. | Employ chiral chromatography (SFC or HPLC) with a suitable chiral stationary phase. |
Conclusion
The purification of this compound is a critical step in the synthesis of various biologically active molecules. By understanding the potential impurities and employing a systematic approach to purification, high-purity material can be reliably obtained. Flash column chromatography with a modified mobile phase or on an amine-functionalized support serves as an excellent primary purification method. For achieving higher purity and a solid final product, recrystallization is a valuable secondary step. For challenging stereoisomeric separations, chiral SFC provides a rapid and efficient solution. The protocols and troubleshooting guide provided herein offer a comprehensive framework for researchers to successfully purify this important synthetic intermediate.
References
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-
Crystallization method of Boc-amino acid - Eureka | Patsnap. Available at: [Link]
-
The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate - Digital Commons @ IWU. Available at: [Link]
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How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. Available at: [Link]
-
Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists - PubMed. Available at: [Link]
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Selective Mono-Boc-Protection of Bispidine - Sciforum. Available at: [Link]
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. Available at: [Link]
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General Method for Selective Mono-Boc Protection of Diamines and Thereof - Redalyc. Available at: [Link]
-
mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates - Organic Syntheses. Available at: [Link]
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General Method for Selective Mono-Boc Protection of Diamines and Thereof - SciELO México. Available at: [Link]
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Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications - Chromatography Online. Available at: [Link]
-
Synthesis of the 3,8‐diazabicyclo[3.2.1]octane framework. Reagents and... - ResearchGate. Available at: [Link]
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Synthesis and structure-activity relationship of di-(3, 8-diazabicyclo[3.2.1]octane) diquaternary ammonium salts as unique analgesics - PubMed. Available at: [Link]
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The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale | American Laboratory. Available at: [Link]
-
Chiral Handbook for HPLC and SFC Separations - Second Edition - Chromatography Today. Available at: [Link]
-
Brivudine-impurities - Pharmaffiliates. Available at: [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. Available at: [Link]
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Novel synthesis of the 7-oxo-1,3-diazabicyclo[3.2.0]heptane and 8-oxo-1,3-diazabicyclo[4.2.0]octane ring systems - Journal of the Chemical Society, Chemical Communications (RSC Publishing). Available at: [Link]
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Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition - ACG Publications. Available at: [Link]
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Petitioner's Reply In Support of Petition IPR2020-00770 U.S. Patent ... - USPTO. Available at: [Link]
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US8471025B2 - Crystalline forms of trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo[2][4][5]octane-2-carboxamide sodium salt - Google Patents. Available at:
-
(PDF) Polymerization of 1-azabicyclo[4.2.0]octane with chiral tricyclic amino acid esters for obtaining biomedical materials - ResearchGate. Available at: [Link]
-
N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles | ACS Omega. Available at: [Link]
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The Strategic Deployment of (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Value of Conformational Constraint in Drug Design
In the quest for novel therapeutics with enhanced potency and selectivity, medicinal chemists increasingly turn to rigid molecular scaffolds that pre-organize key pharmacophoric elements in a bioactive conformation. One of the most successful strategies involves the use of conformationally restricted diamines (CRDAs), which serve as versatile platforms for arranging functional groups in a defined three-dimensional space.[1] This pre-organization can significantly reduce the entropic penalty of binding to a biological target, leading to improved affinity.[1]
The (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane scaffold is a premier example of a CRDA that has proven its utility in the development of potent ligands for various biological targets, most notably nicotinic acetylcholine receptors (nAChRs).[2][3] Its rigid, bicyclic structure mimics the spatial orientation of key interaction points found in more flexible endogenous ligands, while offering two distinct nitrogen atoms for synthetic diversification. The tert-butyloxycarbonyl (Boc) protecting group on the N3 nitrogen allows for selective functionalization of the N8 position, followed by deprotection and subsequent modification of N3, providing a clear and controlled path to a diverse library of compounds.
These application notes provide a comprehensive guide to the strategic use of this compound, detailing its synthesis, derivatization protocols, and its role in the generation of high-affinity bioactive molecules.
Core Scaffold: Physicochemical Properties
A foundational understanding of the core molecule is critical for its effective application.
| Property | Value | Source |
| IUPAC Name | tert-butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate | [4] |
| CAS Number | 370881-96-2 | [4] |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [5] |
| Molecular Weight | 212.29 g/mol | [5] |
| Appearance | Colorless to yellow liquid, or white to yellow solid | [6] |
Synthetic Pathways and Methodologies
The synthesis of the core this compound and its subsequent derivatization are key to its application in medicinal chemistry. The general workflow involves the initial protection of one nitrogen atom, allowing for selective modification of the other.
Caption: General workflow for the synthesis and derivatization of the diazabicyclo[4.2.0]octane scaffold.
Protocol 1: N8-Arylation via Buchwald-Hartwig Amination
This protocol describes a common method for attaching an aryl or heteroaryl moiety to the N8 position of the scaffold, a key step in the synthesis of many nAChR agonists.[3]
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. It is highly versatile and tolerates a wide range of functional groups, making it ideal for medicinal chemistry applications where complex aromatic systems are often required for target engagement.
Step-by-Step Methodology:
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired aryl or heteroaryl halide (e.g., 3-chloropyridine, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., BINAP, 0.04 eq), and a base (e.g., sodium tert-butoxide, 1.4 eq).
-
Solvent Addition: Add a suitable anhydrous solvent, such as toluene or dioxane.
-
Reaction: Heat the mixture to a temperature between 80-110 °C and monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N8-arylated product.
Protocol 2: Boc Deprotection and N3-Derivatization
Following the modification of the N8 position, the Boc protecting group is removed to allow for further functionalization at N3.
Rationale: The Boc group is acid-labile, allowing for its selective removal without affecting other, more robust functional groups. This orthogonality is a cornerstone of modern protecting group strategy.
Step-by-Step Methodology:
-
Deprotection: Dissolve the N8-derivatized intermediate from Protocol 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction until the starting material is fully consumed (typically 1-4 hours).
-
Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as a salt (e.g., TFA or HCl salt).
-
N3-Derivatization (Example: Acylation): The resulting secondary amine can be used directly. For acylation, dissolve the salt in a solvent like DCM, add a base (e.g., triethylamine or DIPEA) to neutralize the salt, and then add the desired acylating agent (e.g., an acid chloride or anhydride). Stir until the reaction is complete.
-
Purification: Perform an aqueous work-up and purify the final product by chromatography or recrystallization.
Application in Drug Discovery: Potent Nicotinic Acetylcholine Receptor (nAChR) Agonists
The 3,8-diazabicyclo[4.2.0]octane scaffold has been extensively used to develop potent and selective agonists for the α4β2 subtype of nAChRs, which is a key target for analgesic and cognitive enhancement therapies.[2][7] The rigid bicyclic core correctly orients the N8 nitrogen, which typically bears a pyridyl moiety or a related heterocycle, to interact with the receptor's binding site. The N3 position can be modified to fine-tune the compound's physicochemical properties and selectivity.[4][7]
Quantitative Structure-Activity Relationship (QSAR) studies have shown that both steric and electrostatic factors are critical for high-affinity binding and agonist activity.[4] The bicyclic structure provides a rigid framework that reduces the entropic cost of binding, while specific substitutions on the aromatic ring and at the N3 position can optimize interactions with the receptor.
Caption: Relationship between the scaffold, its derivatization points, and the target receptor.
Biological Activity Data
The following table summarizes the biological activity of selected 3,8-diazabicyclo[4.2.0]octane derivatives as nAChR agonists. The data highlights the exceptional potency that can be achieved with this scaffold.
| Compound | R (at N3) | R' (at N8) | hα4β2 Ki (nM) | hα4β2 EC50 (nM) | Reference |
| 1 | H | 3-pyridinyl | 0.023 | 2.5 | [3] |
| 2 | Methyl | 3-pyridinyl | 0.041 | 1.8 | [3] |
| 3 | H | 5-methoxy-3-pyridinyl | 0.012 | 1.1 | [3] |
| 4 | H | 5-ethynyl-3-pyridinyl | 0.007 | 0.3 | [3] |
| Epibatidine | (reference) | (reference) | 0.021 | 0.2 | [3] |
Data extracted from Frost, J., et al. (2006). J Med Chem.[3]
Conclusion and Future Outlook
The this compound scaffold is a validated and highly valuable building block in medicinal chemistry. Its conformational rigidity and the orthogonal handles for chemical modification provide a reliable platform for the design of potent and selective ligands. The demonstrated success in targeting nAChRs underscores its potential for broader applications in CNS drug discovery and beyond. Future research will likely explore further diversification of this scaffold and its application to other challenging biological targets where precise spatial positioning of pharmacophores is paramount for activity.
References
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PubMed. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Available at: [Link]
-
Frost, J., et al. (2006). Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853. Available at: [Link]
-
BindingDB. A public, binding affinity database. Available at: [Link]
-
ResearchGate. (2007). Conformationally restricted monoprotected diamines as scaffolds for design of biologically active compounds and peptidomimetics. Available at: [Link]
-
PubMed Central. (2010). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Available at: [Link]
-
PubMed. (2009). 3D-QSAR and QSSR studies of 3,8-diazabicyclo[4.2.0]octane derivatives as neuronal nicotinic acetylcholine receptors by comparative molecular field analysis (CoMFA). Available at: [Link]
-
ResearchGate. (2011). Bicyclic Conformationally Restricted Diamines. Available at: [Link]
-
KoreaMed. (2010). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Available at: [Link]
-
PubMed. (2011). Bicyclic conformationally restricted diamines. Available at: [Link]
-
ACG Publications. (2024). Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. Available at: [Link]
-
Stratech. (1R, 6S)-3-Boc-3, 8-diazabicyclo[4.2.0]octane, min 95%, 1 gram. Available at: [Link]
- Google Patents. Processes for preparing a diazabicyclooctane compound.
-
ResearchGate. (2000). STRUCTURAL AND CONFORMATIONAL STUDIES OF 3,8-DIAZABICYCLO[3.2.1]OCTANE DERIVATIVES, SELECTIVE AGONISTS OF µ-OPIOID RECEPTORS Ro. Available at: [Link]
-
ACG Publications. (2024). Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. Available at: [Link]
-
ResearchGate. (2009). Polymer-Supported Stereoselective Synthesis of (1S,5S)-6-Oxa-3,8-diazabicyclo[3.2.1]octanes. Available at: [Link]
-
PubChem. cis-3-Boc-3,8-diazabicyclo[4.2.0]octane. Available at: [Link]
-
Thieme. (2017). Oxetanes and Oxetan-3-ones. Available at: [Link]
-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Available at: [Link]
- Google Patents. Fused heterocyclic compounds as orexin receptor modulators.
-
ResearchGate. (2000). Structural and Conformational Studies of 3,8-Diazabicyclo[3.2.1]octane Derivatives, Selective Agonists of m-Opioid Receptors. Available at: [Link]
-
Blumberg Institute. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Available at: [Link]
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Application Note: A Scalable and Enantioselective Synthesis of (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane and its Derivatives
Introduction: The Significance of the Diazabicyclo[4.2.0]octane Scaffold
The 3,8-diazabicyclo[4.2.0]octane core is a privileged scaffold in medicinal chemistry, imparting conformational rigidity and a three-dimensional architecture that is highly sought after in modern drug design. Derivatives of this bicyclic amine have demonstrated significant therapeutic potential across a range of biological targets. Notably, they have been identified as potent nicotinic acetylcholine receptor (nAChR) agonists, showing promise in the development of novel analgesics.[1][2][3] Furthermore, this structural motif is a key component in the design of novel β-lactamase inhibitors, addressing the critical challenge of antibiotic resistance. The specific enantiomer, (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane, serves as a crucial chiral building block for the synthesis of these advanced therapeutic agents.
This application note provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and reproducible protocol. We will delve into the rationale behind key experimental choices, address potential challenges in process scale-up, and detail the necessary analytical methods for ensuring the production of a high-purity, enantiomerically-defined intermediate.
Synthetic Strategy: A Multi-step Approach to Enantiopurity
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for this compound.
Detailed Scale-Up Protocol
This protocol is a representative procedure for the gram-scale synthesis of this compound, adapted from established synthetic principles for related structures.
Part 1: Synthesis of the Bicyclic Core - (1S,6R)-3,8-diazabicyclo[4.2.0]octane
The formation of the bicyclic core is the most critical phase of the synthesis, establishing the required stereochemistry. This is often achieved through a multi-step sequence starting from a readily available chiral precursor, followed by a key intramolecular cyclization step.
Materials and Equipment:
-
Appropriate chiral starting material (e.g., a derivative of glutamic acid or a chiral lactam)
-
Necessary reagents for functional group transformations (e.g., reducing agents, protecting group reagents, activating agents for cyclization)
-
Anhydrous solvents (e.g., THF, DCM, MeCN)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Glassware for multi-gram scale reactions (e.g., 1L, 2L, 5L round-bottom flasks, addition funnels)
-
Temperature control systems (heating mantles, cooling baths)
-
Rotary evaporator
-
Purification apparatus (e.g., flash chromatography system)
Procedure:
A detailed, multi-step synthesis of the unprotected bicyclic core is beyond the scope of a single protocol. The following is a conceptual outline of the key transformation:
-
Preparation of the Cyclization Precursor: Starting from a suitable chiral synthon, a linear precursor containing the necessary amine and a leaving group at the appropriate positions is synthesized. This typically involves several steps of functional group interconversion and protection/deprotection strategies.
-
Intramolecular Cyclization: The linear precursor is subjected to conditions that promote intramolecular nucleophilic substitution to form the strained four-membered ring of the bicyclo[4.2.0]octane system. This is a critical, and often challenging, step that requires careful optimization of base, solvent, and temperature to maximize the yield of the desired cis-isomer and minimize side reactions.
-
Deprotection and Isolation: Following cyclization, any remaining protecting groups are removed to yield the crude (1S,6R)-3,8-diazabicyclo[4.2.0]octane. Due to the high polarity of the diamine, purification can be challenging and may involve salt formation and recrystallization or specialized chromatographic techniques.
Part 2: Selective Mono-Boc Protection
The selective protection of one of the two nitrogen atoms in the bicyclic core is crucial for the subsequent derivatization. A general and efficient method for the mono-Boc protection of diamines involves the in-situ generation of one equivalent of HCl to protonate the more basic amine, followed by the addition of di-tert-butyl dicarbonate (Boc₂O).[4][5]
Materials and Equipment:
-
(1S,6R)-3,8-diazabicyclo[4.2.0]octane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous methanol
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution and Cooling: In a 1 L round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the crude (1S,6R)-3,8-diazabicyclo[4.2.0]octane (e.g., 50 g, 1 eq) in anhydrous methanol (500 mL). Cool the solution to 0 °C using an ice-water bath.
-
In-situ HCl Generation: While stirring, slowly add chlorotrimethylsilane (1.0 eq) dropwise to the cooled solution. A white precipitate may form. Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Boc Protection: Add a solution of di-tert-butyl dicarbonate (1.05 eq) in methanol (100 mL) dropwise to the reaction mixture. Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. To the residue, add water (250 mL) and wash with diethyl ether (2 x 200 mL) to remove any unreacted Boc₂O.
-
Basification and Extraction: Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution. Extract the product into dichloromethane (3 x 250 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Process Optimization and Troubleshooting
| Challenge | Potential Cause | Recommended Solution |
| Low Yield in Cyclization | - Steric hindrance- Competing intermolecular reactions- Inappropriate base or solvent | - Screen a variety of non-nucleophilic bases (e.g., DBU, proton sponge).- Use high dilution conditions to favor intramolecular cyclization.- Experiment with different solvents to optimize solubility and reaction rate. |
| Formation of Di-Boc Protected Product | - Excess Boc₂O- Insufficient mono-protonation | - Use no more than 1.05 equivalents of Boc₂O.- Ensure the accurate addition of one equivalent of TMSCl for in-situ HCl generation. |
| Difficult Purification of Final Product | - High polarity of the mono-Boc protected amine- Presence of closely-related impurities | - Consider purification by flash chromatography using a polar solvent system (e.g., DCM/MeOH with a small amount of NH₄OH).- For very high purity, preparative HPLC may be necessary.[6] |
Analytical Characterization
Ensuring the chemical identity, purity, and enantiomeric excess of the final product is paramount. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the this compound. The characteristic signals for the Boc group and the bicyclic core should be present.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC):
Safety Considerations
The synthesis of this compound involves the use of hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Flammable Solvents: Many of the solvents used (e.g., THF, DCM, MeOH) are flammable. Keep away from ignition sources.[11][12][13]
-
Corrosive Reagents: Chlorotrimethylsilane is corrosive and reacts with moisture to produce HCl gas. Handle with care in a dry environment.
-
Strong Bases: Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.[11][12][13]
Caption: Key safety precautions for the synthesis.
Conclusion
The scale-up synthesis of this compound presents a number of challenges, particularly in controlling stereochemistry and achieving selective mono-protection. The protocol and guidelines presented in this application note provide a robust framework for the successful and safe production of this valuable chiral building block on a larger scale. Careful attention to reaction conditions, purification techniques, and analytical characterization will ensure the generation of high-quality material suitable for advanced drug discovery and development programs.
References
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Servin, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Available at: [Link]
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Safety Data Sheet: 1,4-diazabicyclooctane. Chemos GmbH & Co.KG. Available at: [Link]
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1,4 - DIAZABICYCLO (2.2.2) OCTANE For Synthesis. Alpha Chemika. Available at: [Link]
-
Bulusu, S., et al. (2015). Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). Oriental Journal of Chemistry, 31(4). Available at: [Link]
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ANALYTICAL CHIRAL SEPARATION METHODS. IUPAC. Available at: [Link]
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Servin, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. ResearchGate. Available at: [Link]
- WO2023057427A1 - Certain 2,5-diazabicyclo[4.2.0]octanes as glp-1 receptor modulators. Google Patents.
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cis-3-Boc-3,8-diazabicyclo[4.2.0]octane. PubChem. Available at: [Link]
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Abreo, M. A., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. PubMed. Available at: [Link]
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Chiral Drug Separation. IntechOpen. Available at: [Link]
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An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. MDPI. Available at: [Link]
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Al-Husaini, H., et al. (1990). Synthesis of novel fused β-lactams by intramolecular 1,3-dipolar cycloadditions. Part 9. Preparation of the 7-oxo-1,3-diazabicyclo[3.2.0]- heptane-2-carboxylate and 8-oxo-1,3-diazabicyclo[4.2.0]octane-2-carboxylate ring systems. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Abreo, M. A., et al. (2006). Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry. Available at: [Link]
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Chiral separations. PubMed. Available at: [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
- EP3067355B1 - Crystals of diazabicyclooctane derivative and production method for... Google Patents.
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STANDARD PATENT Application No. AU 2013204031 B2. Googleapis.com. Available at: [Link]
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Concept House Cardiff Road Newport South Wales NP10 8QQ. Intellectual Property Office. Available at: [Link]
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Wuts, P. G. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]
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WO/2012/085852 3,8-DIAZA-BICYCLO[4.2.0]OCT-8-YL AMIDES. WIPO Patentscope. Available at: [Link]
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Lewis Acid-Catalyzed Divergent (4+3)/(4+2) Annulations of o-Quinone Methides with Bicyclo[1.1.0]butanes Lead to sp3-Rich Oxabicyclic Frameworks. ACS Publications. Available at: [Link]
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Application Note: Comprehensive NMR Characterization of (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane and its Synthetic Intermediates
Abstract
This technical guide provides a comprehensive framework for the structural elucidation and characterization of the chiral bicyclic diamine, (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane, and its reaction products using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers in synthetic and medicinal chemistry, this note details optimized protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR analysis. The causality behind experimental choices, from solvent selection to the application of specific 2D techniques, is explained to empower scientists to not only replicate but also adapt these methods for their own novel derivatives.
Introduction
This compound is a valuable chiral building block in drug discovery, prized for its conformationally constrained scaffold. The precise stereochemistry and substitution of this bicyclic system are critical for its intended biological activity. Therefore, unambiguous structural confirmation is a paramount step in any synthetic campaign utilizing this core. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular framework, connectivity, and stereochemistry.
The presence of the tert-butyloxycarbonyl (Boc) protecting group introduces characteristic signals that are easy to identify, while the bicyclic core presents a more complex system of coupled protons.[1] This guide will walk through the logical workflow for acquiring and interpreting the full suite of NMR data required for complete characterization.
Core Principles of NMR Characterization
The structural elucidation of novel organic molecules by NMR relies on a synergistic application of multiple experiments.[2][3]
-
¹H NMR: Provides information on the number of distinct proton environments, their electronic environment (chemical shift), neighboring protons (spin-spin coupling), and relative abundance (integration).
-
¹³C NMR: Reveals the number of unique carbon environments. Coupled with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), it can differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
2D COSY (Correlation Spectroscopy): Maps proton-proton couplings, identifying adjacent protons within a spin system.[4][5] This is crucial for tracing the connectivity of the carbon backbone.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹J C-H coupling).[4][6] This experiment is exceptionally sensitive and definitively links the ¹H and ¹³C assignments.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²J C-H and ³J C-H coupling).[4][5][6] This is vital for identifying connectivity across quaternary carbons and heteroatoms, piecing together the complete molecular puzzle.[7]
Experimental Protocols
Sample Preparation
The quality of NMR data is directly dependent on the quality of the sample. For a molecule like this compound, which possesses both polar (amine, carbamate) and non-polar (aliphatic) regions, solvent selection is key.
-
Recommended Solvents: Deuterated chloroform (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[8][9] For products with increased polarity, such as salts or subsequent derivatives with hydrophilic groups, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable alternatives.[8][10]
-
Concentration: For standard ¹H NMR, a concentration of 5-10 mg in 0.6 mL of solvent is sufficient. For less sensitive experiments like ¹³C NMR and 2D NMR, a more concentrated sample of 15-25 mg in 0.6 mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5]
-
Reference Standard: Modern NMR spectrometers typically lock on the deuterium signal of the solvent. The residual proton signal of the solvent is then used as a secondary internal reference (e.g., CHCl₃ at δ 7.26 ppm; CD₂HOD at δ 3.31 ppm).[9] Tetramethylsilane (TMS) can be added but is often not necessary.[11]
NMR Data Acquisition Workflow
The following workflow represents a logical progression from basic 1D experiments to more complex 2D experiments for complete structural assignment.
Caption: Logical workflow for complete NMR characterization.
Protocol 1: 1D NMR (¹H and ¹³C) Acquisition
-
Prepare the sample as described above.
-
Lock and shim the spectrometer until optimal field homogeneity is achieved.
-
¹H Acquisition:
-
Use a standard pulse program (e.g., 'zg30').
-
Set spectral width to cover ~ -2 to 12 ppm.
-
Acquisition time: ~2-3 seconds.
-
Relaxation delay (d1): 1-2 seconds.
-
Number of scans: 8-16 (adjust for concentration).
-
-
¹³C{¹H} Acquisition:
-
Use a proton-decoupled pulse program (e.g., 'zgpg30').
-
Set spectral width to cover ~ -10 to 220 ppm.
-
Acquisition time: ~1-2 seconds.
-
Relaxation delay (d1): 2 seconds.
-
Number of scans: 128-1024 (adjust for concentration).
-
Protocol 2: 2D NMR (COSY, HSQC, HMBC) Acquisition
-
Use the same locked and shimmed sample.
-
gCOSY Acquisition:
-
Use a gradient-selected COSY pulse program.
-
Acquire 256-512 increments in the F1 dimension.
-
Number of scans per increment: 2-4.
-
-
gHSQC Acquisition:
-
Use a gradient-selected, sensitivity-enhanced HSQC pulse program.
-
Set the ¹³C spectral width in F1 to encompass all relevant carbons (e.g., 0-90 ppm for the aliphatic region).
-
Optimize for a one-bond coupling constant (¹J_CH) of ~145 Hz.
-
Acquire 256 increments in F1.
-
Number of scans per increment: 2-8.
-
-
gHMBC Acquisition:
-
Use a gradient-selected HMBC pulse program.
-
Set the ¹³C spectral width in F1 to encompass all carbons (e.g., 0-180 ppm).
-
Optimize for a long-range coupling constant of 8 Hz. This is a good compromise value for detecting both ²J and ³J correlations.[5][6]
-
Acquire 256-400 increments in F1.
-
Number of scans per increment: 4-16.
-
Data Interpretation and Expected Results
Characteristic Chemical Shifts
The structure of this compound dictates a predictable pattern of NMR signals. The Boc group provides a strong diagnostic signal, while the bicyclic protons exhibit complex splitting patterns due to their fixed spatial relationships.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃.
| Position | Proton (¹H) δ (ppm) | Multiplicity | Carbon (¹³C) δ (ppm) | Carbon Type (DEPT) |
| Boc -C(CH₃)₃ | ~ 1.45 | s (9H) | ~ 28.4 | CH₃ |
| Boc -C (CH₃)₃ | - | - | ~ 79.5 | C (Quaternary) |
| Boc -C=O | - | - | ~ 155.0 | C (Quaternary) |
| H-1, H-6 | ~ 3.0 - 3.5 | m | ~ 50 - 55 | CH |
| H-2, H-4 | ~ 2.8 - 4.0 | m | ~ 45 - 55 | CH₂ |
| H-5, H-7 | ~ 1.8 - 2.5 | m | ~ 25 - 35 | CH₂ |
| H-8 | ~ 2.6 - 3.2 | m | ~ 40 - 50 | CH₂ |
| N-H | Variable | br s | - | - |
Note: These are approximate values. Actual chemical shifts will depend on solvent, concentration, and the presence of any substituents.
Analysis of Key Structural Features
-
Boc Group: The most prominent feature in the ¹H NMR spectrum is a sharp singlet integrating to nine protons around 1.4-1.5 ppm.[1] The corresponding ¹³C signals for the methyl and quaternary carbons are also highly characteristic.[12] The presence of these signals is the primary confirmation of successful Boc protection.
-
Bicyclic Core: The protons on the bicyclo[4.2.0]octane core will appear in the aliphatic region (typically 1.8-4.0 ppm). Due to the rigid nature of the fused rings, these protons will exhibit complex splitting patterns (e.g., doublet of doublets, multiplets).
-
Bridgehead Protons (H-1, H-6): These protons are key to understanding the ring fusion and stereochemistry. Their coupling constants to adjacent protons provide valuable dihedral angle information. Analysis of these couplings in bicyclo[4.2.0]octane systems can help differentiate between cis and trans ring fusions.[13]
-
Protons Alpha to Nitrogen: Protons on carbons adjacent to a nitrogen atom (C2, C4, C8) are deshielded and will appear further downfield compared to other methylene protons. The protons on C2 and C4, being adjacent to the Boc-protected nitrogen, will be shifted further downfield due to the electron-withdrawing effect of the carbamate.[1][14]
Putting It All Together: A 2D NMR Analysis Strategy
-
Start with the HSQC: Identify all one-bond C-H correlations. This immediately assigns the protons to their respective carbons, simplifying the subsequent analysis.
-
Trace Connectivity with COSY: Beginning with a well-resolved proton signal, use the COSY cross-peaks to "walk" around the spin systems. For example, starting from H-1, you should see correlations to protons on C-2 and C-7.
-
Bridge Gaps with HMBC: The HMBC spectrum is crucial for connecting the fragments identified by COSY. Key correlations to look for include:
-
From the Boc methyl protons (~1.45 ppm) to the Boc quaternary carbon (~79.5 ppm) and the carbonyl carbon (~155.0 ppm).
-
From protons on C-2 and C-4 to the Boc carbonyl carbon.
-
From H-1 to carbons C-2, C-5, C-7, and C-8.
-
From H-6 to carbons C-5, C-7, and C-8.
-
By systematically integrating the data from all experiments, an unambiguous assignment of every proton and carbon in the molecule can be achieved, confirming the identity and purity of the target compound.
Conclusion
This application note provides a robust and scientifically grounded methodology for the complete NMR characterization of this compound and its derivatives. By understanding the rationale behind each experiment and following the detailed protocols, researchers can confidently elucidate the structures of their synthesized compounds, ensuring the integrity of their results and accelerating the drug development process. The combination of 1D and 2D NMR techniques forms a self-validating system for structural confirmation, which is an indispensable pillar of modern chemical research.
References
-
Solladie-Cavallo, A. (2008). Synthesis and NMR-spectroscopic characterization of diastereomeric bicyclo[4.2.0]octane-2,7-diones. ARKIVOC, 2008(viii), 68-73. Available at: [Link]
-
Zhang, Y., et al. (2019). Access to Bicyclo[4.2.0]octene Monomers To Explore the Scope of Alternating Ring-Opening Metathesis Polymerization. ACS Macro Letters, 8(10), 1343-1349. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved January 17, 2026, from [Link]
-
Ohtani, N., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(11), 3326. Available at: [Link]
-
Yoder, C. (2026). Common NMR Solvents. Wired Chemist. Available at: [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved January 17, 2026, from [Link]
-
University of Manitoba. (n.d.). Notes on NMR Solvents. Retrieved January 17, 2026, from [Link]
-
Goalby, N. (n.d.). 3.15 NMR spectroscopy. Chemrevise. Retrieved January 17, 2026, from [Link]
-
Patiny, L., et al. (2011). Theoretical NMR correlations based Structure Discussion. Journal of Cheminformatics, 3(Suppl 1), P3. Available at: [Link]
-
Columbia University Chemistry. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved January 17, 2026, from [Link]
-
Senior, M. M., et al. (2007). Unambiguous structural characterization of hydantoin reaction products using 2D HMBC NMR spectroscopy. Magnetic Resonance in Chemistry, 45(3), 240-244. Available at: [Link]
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Application Note: Chiral HPLC Method for the Enantiomeric Separation of (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane and its (1R,6S) Enantiomer
Abstract
This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of a key pharmaceutical building block, 3-Boc-3,8-diazabicyclo[4.2.0]octane. Specifically, it outlines the resolution of the (1S,6R) diastereomer from its corresponding (1R,6S) enantiomer. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions, which provides excellent selectivity and resolution. This guide is intended for researchers, scientists, and drug development professionals requiring stringent quality control of chiral intermediates where enantiomeric purity is critical to the safety and efficacy of the final active pharmaceutical ingredient (API).
Introduction
The bicyclo[4.2.0]octane framework is a core structural motif in a variety of biologically active compounds and natural products[1]. The precise stereochemical configuration of these molecules is paramount, as different enantiomers often exhibit vastly different pharmacological, toxicological, and metabolic profiles[2]. (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane is a valuable chiral synthon, and ensuring its enantiomeric purity is a critical step in the synthesis of complex drug candidates.
High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the preeminent technique for analyzing and purifying enantiomers[3][4]. Among the most versatile and successful CSPs are those derived from polysaccharides, such as cellulose and amylose, which can resolve an extensive range of racemic compounds[5][6][7]. This application note details a method developed using an immobilized polysaccharide-based column, providing a reliable starting point for method development and routine quality control.
Principle of Chiral Recognition
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. Polysaccharide-based CSPs, such as amylose or cellulose derivatized with phenylcarbamates, form helical polymer chains that create chiral grooves and cavities[8].
Chiral recognition is achieved through a combination of intermolecular interactions, including:
-
Hydrogen Bonding: Interactions between the carbamate (Boc) group and secondary amine of the analyte with the carbamate linkages on the CSP.
-
π-π Interactions: Potential stacking between aromatic groups on the CSP and the analyte, if applicable (though less significant for this non-aromatic analyte).
-
Dipole-Dipole Interactions: Resulting from the polar groups on both the analyte and the CSP.
-
Steric Hindrance (Inclusion): The analyte fits into the chiral cavities of the CSP. The differential stability of the complexes formed by the two enantiomers leads to different retention times and, thus, separation[8].
The use of an immobilized CSP, where the chiral selector is covalently bonded to the silica support, offers enhanced durability and allows for the use of a wider range of solvents compared to coated phases, increasing method development flexibility[9][10].
Method Development Strategy
A systematic approach is crucial for developing a successful chiral separation method. The workflow below outlines the logical progression from initial screening to a fully optimized method.
Figure 1: General workflow for chiral HPLC method development.
Materials and Reagents
-
Instrumentation: HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm (or equivalent immobilized polysaccharide-based column).
-
Chemicals:
-
Racemic standard of (1S,6R/1R,6S)-3-Boc-3,8-diazabicyclo[4.2.0]octane.
-
n-Hexane (HPLC Grade).
-
2-Propanol (IPA, HPLC Grade).
-
Ethanol (EtOH, HPLC Grade).
-
Diethylamine (DEA, Reagent Grade).
-
-
Sample Diluent: Mobile Phase.
Detailed Experimental Protocol
Standard and Sample Preparation
-
Stock Solution: Prepare a stock solution of the racemic standard at a concentration of 1.0 mg/mL in the mobile phase.
-
Working Solution: Dilute the stock solution to a final concentration of 0.1 mg/mL using the mobile phase.
-
Sample Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection to prevent column blockage and extend column life.
HPLC System Configuration and Method Parameters
The following parameters provide a robust starting point for the separation. Optimization may be required based on the specific system and column used.
| Parameter | Recommended Condition | Rationale |
| Column | CHIRALPAK® IC (250 x 4.6 mm, 5 µm) | Immobilized cellulose-based CSPs like CHIRALPAK IC are effective for a wide range of compounds, including those with carbamate and amine groups[4][11]. |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) | A normal-phase eluent provides strong chiral recognition. Ethanol is a polar modifier that modulates retention. DEA is a basic additive used to improve the peak shape of amine-containing compounds by minimizing interactions with residual acidic silanols on the silica support[12][13]. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 25 °C | Ambient temperature is a good starting point. Lowering the temperature can sometimes improve resolution but may increase retention time and pressure. |
| Detection Wavelength | 210 nm | The Boc-carbamate group has low UV absorbance. 210 nm provides sufficient sensitivity for detection. |
| Injection Volume | 10 µL | A standard injection volume to avoid column overloading while ensuring adequate signal. |
| System Suitability | Resolution (Rs) > 1.5, Tailing Factor (T) < 2.0 | These are standard criteria to ensure the method is performing adequately for quantification[11]. |
Expected Results and Discussion
Under the conditions described, baseline separation of the (1S,6R) and (1R,6S) enantiomers is expected. A representative chromatogram would show two well-resolved peaks.
| Parameter | Expected Value |
| Retention Time (k1) | ~ 6.5 min |
| Retention Time (k2) | ~ 7.8 min |
| Separation Factor (α) | ~ 1.25 |
| Resolution (Rs) | > 2.0 |
Note: Absolute retention times may vary depending on the specific HPLC system, column age, and exact mobile phase preparation.
The choice of ethanol as the polar modifier is critical. While isopropanol is also common, ethanol can sometimes offer different selectivity on polysaccharide CSPs[13]. The addition of 0.1% DEA is essential for this analyte; without it, significant peak tailing is likely due to the basic nature of the secondary amine in the diazabicyclo[4.2.0]octane core interacting with the silica surface[12]. The CHIRALPAK IC column, with its 3,5-dichlorophenylcarbamate selector, provides strong dipole-dipole and hydrogen bonding sites that are key to resolving this specific pair of enantiomers.
Conclusion
The described chiral HPLC method provides a reliable and robust protocol for the baseline separation of the enantiomers of 3-Boc-3,8-diazabicyclo[4.2.0]octane. The use of an immobilized polysaccharide-based CSP (CHIRALPAK® IC) with a normal-phase mobile phase containing a basic additive is shown to be highly effective. This application note serves as a comprehensive guide for analytical chemists in pharmaceutical development, enabling accurate assessment of the enantiomeric purity of this critical chiral building block.
References
-
ResearchGate. (2025). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. Available at: [Link]
-
PMC - PubMed Central. (n.d.). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Available at: [Link]
-
ResearchGate. (n.d.). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. Available at: [Link]
-
Chiralpedia. (n.d.). Polysaccharide-based CSPs. Available at: [Link]
-
Semantic Scholar. (n.d.). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Available at: [Link]
-
Analytics-Shop. (n.d.). HPLC column CHIRALPAK AGP, 150 x 4 mm, 5 µm. Available at: [Link]
-
HPLC.eu. (n.d.). Daicel and ChromTech columns. Available at: [Link]
-
Daicel Corporation. (n.d.). Chiral Columns. Available at: [Link]
-
Daicel Chiral Technologies. (2013). Instruction manual for CHIRALPAK® AS-H. Available at: [Link]
-
HPLC.eu. (n.d.). CHIRALPAK Immobilized Columns. Available at: [Link]
-
RSC Publishing. (n.d.). 2-Azabicyclo[4.2.0]octane derivatives: stereoselective photochemical synthesis and chemical reactivity. Available at: [Link]
-
LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]
-
Oriental Journal of Chemistry. (2015). Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). Available at: [Link]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
-
PubMed. (2013). Enantioselective access to bicyclo[4.2.0]octanes by a sequence of [2+2] photocycloaddition/reduction/fragmentation. Available at: [Link]
-
Sci-Hub. (n.d.). 2-Azabicyclo[4.2.0]octane derivatives: stereoselective photochemical synthesis and chemical reactivity. Available at: [Link]
-
ResearchGate. (2018). Chiral Separations by High‐Performance Liquid Chromatography. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. | Semantic Scholar [semanticscholar.org]
- 8. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 9. Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 10. hplc.eu [hplc.eu]
- 11. Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 12. chiraltech.com [chiraltech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Amide Coupling Reactions with (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane
Welcome to the technical support resource for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of coupling reactions involving the sterically hindered secondary amine, (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane. Our focus is on providing practical, field-tested solutions grounded in established chemical principles.
Introduction: The Challenge of a Hindered Bicyclic Amine
This compound is a valuable building block in medicinal chemistry, notably in the synthesis of orexin receptor antagonists.[1][2] However, the secondary amine at the 8-position is sterically encumbered by the bicyclic ring system. This steric hindrance can significantly impede the approach of an activated carboxylic acid, often leading to low yields, incomplete reactions, and challenging purifications.[3][4] This guide will address these specific challenges in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments.
Question 1: My reaction yield is very low (<30%) or I'm observing no product formation. What are the likely causes?
Answer:
Low to no product formation in this coupling reaction is a common issue, typically stemming from a few key factors:
-
Inefficient Carboxylic Acid Activation: The steric hindrance of the bicyclic amine requires a highly reactive activated species for the coupling to proceed efficiently. Standard coupling reagents may not be potent enough.
-
Steric Hindrance: The bulky nature of both the bicyclic amine and potentially the carboxylic acid coupling partner can dramatically slow down the reaction rate.
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can have a profound impact on the reaction outcome.
-
Poor Solubility: If either of the reactants is not fully dissolved, the reaction rate will be significantly diminished.
Solutions:
-
Switch to a More Potent Coupling Reagent: For sterically hindered secondary amines, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often the reagents of choice.[2][5] HATU rapidly generates a highly reactive OAt-active ester, which is more effective at acylating hindered amines.[2][5]
-
Optimize the Base: Use a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) . This will effectively deprotonate the carboxylic acid without competing with the primary coupling reaction.
-
Pre-activation of the Carboxylic Acid: Do not add all reagents at once. First, activate the carboxylic acid with HATU and DIPEA for 5-15 minutes before adding the this compound. This ensures the highly reactive activated ester is formed in high concentration before the amine is introduced.
-
Increase Temperature: For particularly challenging couplings, gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary energy to overcome the activation barrier. However, monitor for potential side reactions or degradation.
-
Solvent Choice: Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to ensure the solubility of all reactants.
Question 2: The reaction is sluggish and never goes to completion, even with extended reaction times. How can I drive the reaction forward?
Answer:
A stalled reaction is a clear indicator that the activation energy for the coupling is too high under the current conditions.
Solutions:
-
Increase Reagent Equivalents:
-
Increase the equivalents of the carboxylic acid to 1.2-1.5 equivalents.
-
Use a slight excess of the coupling reagent (HATU) and base (DIPEA), for instance, 1.3-1.5 equivalents of each.
-
-
"Double Coupling": If monitoring the reaction (e.g., by LC-MS) shows it has stalled with significant starting amine remaining, you can perform a "double coupling." This involves adding a second portion of the activated carboxylic acid (prepared separately with fresh HATU and DIPEA) to the reaction mixture.
-
Consider a More Reactive Carboxylic Acid Derivative: In very difficult cases, converting the carboxylic acid to an acyl fluoride can increase its reactivity. This can be achieved using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[6]
Question 3: My final product is contaminated with byproducts that are difficult to remove by standard flash chromatography. What are these impurities and how can I get rid of them?
Answer:
When using HATU, two common byproducts can complicate purification:
-
Tetramethylurea: A polar byproduct that is soluble in water but can sometimes be challenging to remove completely with aqueous workups.
-
1-Hydroxy-7-azabenzotriazole (HOAt): Also water-soluble, but can persist in the organic layer.
Solutions:
-
Aqueous Workup Optimization:
-
After the reaction, quench with a saturated aqueous solution of NH₄Cl.
-
Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine (saturated NaCl solution) to help remove water-soluble impurities like tetramethylurea and HOAt.
-
-
Chromatography Modifications:
-
Solvent System: Use a gradient elution on your silica gel column. A common system is a gradient of ethyl acetate in hexanes. For more polar products, a small percentage of methanol in dichloromethane can be effective.
-
Acid/Base Wash: If the product is stable, washing the organic layer with a dilute acid (e.g., 1N HCl) can remove basic impurities, and a dilute base (e.g., saturated NaHCO₃) can remove acidic impurities.
-
Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC is a very effective, albeit more resource-intensive, option.[7]
-
Frequently Asked Questions (FAQs)
Q: What are the recommended starting conditions for a coupling reaction with this compound?
A: A robust starting point is to use HATU as the coupling reagent and DIPEA as the base in DMF. See the detailed protocol in the "Experimental Protocols" section below.
Q: Can I use other coupling reagents like EDC/HOBt or DCC?
A: While possible, carbodiimide-based reagents like EDC and DCC are generally less effective for coupling to sterically hindered secondary amines and may lead to lower yields or require forcing conditions.[8] They can also lead to the formation of N-acylurea byproducts, which can be difficult to remove. For this specific substrate, HATU is highly recommended.
Q: Is the Boc protecting group stable under HATU coupling conditions?
A: Yes, the Boc group is generally stable under the neutral to slightly basic conditions of a standard HATU coupling.[1] The acidic conditions required for Boc removal (e.g., with TFA or HCl) are not present in this reaction.
Q: How can I monitor the progress of the reaction?
A: The most effective way to monitor the reaction is by using Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of your starting materials and the formation of your desired product. Thin-Layer Chromatography (TLC) can also be used if your starting materials and product have different Rf values and are UV active.
Data Presentation
The choice of coupling reagent is critical. While specific comparative data for this compound is not extensively published, the following table provides a general guide to reagent selection for hindered secondary amines based on established principles.
| Coupling Reagent | Class | Relative Reactivity | Common Byproducts | Suitability for Hindered Amines |
| HATU/HBTU | Uronium/Aminium Salt | Very High | Tetramethylurea, HOAt/HOBt | Excellent |
| PyBOP | Phosphonium Salt | High | Hexamethylphosphoramide (HMPA) | Good |
| EDC/HOBt | Carbodiimide | Moderate | N-acylurea, DCU (if DCC is used) | Fair to Poor |
| Acyl Chloride | Activated Acid | Very High | HCl | Good (can be harsh) |
Experimental Protocols
Protocol 1: General Procedure for HATU-mediated Coupling
This protocol is a starting point and may require optimization for your specific carboxylic acid.
-
Preparation:
-
To a solution of the carboxylic acid (1.2 eq.) in anhydrous DMF (0.1–0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.3 eq.).
-
Add DIPEA (2.5 eq.) to the mixture.
-
-
Pre-activation:
-
Stir the mixture at room temperature for 10-15 minutes. You should observe the solution become clear as the reagents dissolve and the activated ester forms.
-
-
Coupling:
-
Add a solution of this compound (1.0 eq.) in a minimal amount of anhydrous DMF to the reaction mixture.
-
-
Reaction:
-
Stir the reaction at room temperature and monitor its progress by LC-MS (typically 2-12 hours). If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
-
Workup:
-
Once the reaction is complete, cool to room temperature and pour the mixture into a separatory funnel containing ethyl acetate and a saturated aqueous solution of NH₄Cl.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine (2x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 0-50% ethyl acetate in hexanes).
-
Visualization of Key Processes
Diagram 1: HATU Activation and Coupling Mechanism
Caption: Mechanism of HATU-mediated amide bond formation.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low-yield reactions.
References
- BenchChem. (2025). Revolutionizing Peptide Synthesis: A Detailed Guide to HATU Coupling Protocols. BenchChem Technical Support.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015).
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds. BenchChem Technical Support.
-
Common Organic Chemistry. Amine to Amide (Coupling) - HATU. Retrieved from [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
-
Aapptec. Coupling Reagents. Retrieved from [Link]
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2013). PMC - NIH.
- Kim, H.-O., Gardner, B., & Kahn, M. (1995). Acylation of sterically hindered secondary amines and acyl hydrazides. Tetrahedron Letters, 36(34), 6013–6016.
- Masson, G., Gomez Pardo, D., & Cossy, J. Steric hindrance in the bicyclic azetidinium intermediates generated....
- Discovery of Highly Potent Dual Orexin Receptor Antagonists via a Scaffold-Hopping Approach. (2016). PubMed.
- Discovery of Highly Potent Dual Orexin Receptor Antagonists via a Scaffold-Hopping Approach. (2016).
- WO 2014/149164 A1. (2014).
- Direct Amidation of Tertiary N-Benzylamines. (2022).
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2021). PMC - NIH.
- EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals.
- Synthesis and sigma receptor binding affinities of 8-azabicyclo[3.2.1]octan-3 alpha-yl and 9-azabicyclo[3.3.1]nonan-3 alpha-yl phenylcarbamates. (n.d.).
- Synthesis and biological evaluation of a novel 3-sulfonyl-8-azabicyclo[3.2.1]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. (2009). PubMed.
- Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses Procedure.
- OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. (2024). Malaysian Journal of Analytical Sciences.
- Fused heterocyclic compounds as orexin receptor modulators. (2011).
Sources
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- 2. researchgate.net [researchgate.net]
- 3. sci-hub.st [sci-hub.st]
- 4. sci-hub.st [sci-hub.st]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane
Welcome to the technical support guide for the synthesis of (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane. This document provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic route. The synthesis of this specific bicyclic diamine, a valuable building block in medicinal chemistry, can be susceptible to several side reactions that impact yield, purity, and stereochemical integrity. This guide is designed to provide in-depth, scientifically grounded solutions to these potential issues.
Introduction to the Synthesis and Core Challenges
The synthesis of this compound typically involves the formation of a piperidine ring followed by an intramolecular cyclization to construct the fused cyclobutane ring. The stereochemistry at the bridgehead carbons (1S, 6R) is crucial and often established early in the synthesis. The tert-butyloxycarbonyl (Boc) group serves as a key protecting group for one of the nitrogen atoms, directing the reactivity and influencing the solubility of the intermediates.
The primary challenges in this synthesis revolve around controlling the diastereoselectivity of the cyclization to obtain the desired cis-fused ring system and preventing common side reactions associated with intramolecular cyclizations and the use of the Boc protecting group.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
FAQ 1: Low Yield of the Desired (1S,6R)-cis Isomer and Presence of Other Diastereomers
Question: My final product shows a low yield of the target this compound, and I've identified other diastereomers by NMR and chiral chromatography. What is the likely cause, and how can I improve the diastereoselectivity?
Answer:
The formation of diastereomeric impurities is a common issue in the synthesis of bicyclo[4.2.0]octane systems. The desired product has a cis-fused ring junction, which is generally the thermodynamically more stable isomer. However, under certain reaction conditions, the formation of the more strained trans-fused diastereomer can occur.
Root Cause Analysis:
-
Epimerization: The bridgehead protons can be susceptible to epimerization, especially under harsh acidic or basic conditions that might be used during the cyclization or deprotection steps. The trans-fused isomer is significantly more strained than the cis-fused counterpart, and while its formation might be kinetically favored under some conditions, it can often be isomerized to the cis form.[1]
-
Reaction Conditions: The choice of base and solvent for the intramolecular cyclization is critical. A non-coordinating, sterically hindered base is often preferred to promote the desired intramolecular reaction over intermolecular side reactions and to control the stereochemical outcome.
-
Precursor Stereochemistry: The stereochemistry of the starting materials is paramount. Ensure the chiral integrity of your precursors is high before proceeding with the cyclization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity.
Experimental Protocol: Optimizing Cyclization Conditions
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous and of high purity.
-
Base Selection: If using a base to promote intramolecular cyclization (e.g., of a 4-(halomethyl)piperidine precursor), consider switching to a non-nucleophilic, sterically hindered base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a proton sponge.
-
Temperature Control: Perform the cyclization at a range of temperatures (e.g., from 0 °C to reflux) to determine the optimal conditions for the formation of the desired cis-isomer.
-
In-Process Control (IPC): Monitor the reaction by TLC or LC-MS to track the formation of the product and any major byproducts.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Base | Triethylamine (Et3N) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Reduced intermolecular side reactions and potential for improved diastereoselectivity. |
| Solvent | Dichloromethane (DCM) | Acetonitrile (ACN) or Dimethylformamide (DMF) | Higher boiling point solvents may facilitate the reaction, but should be carefully chosen to avoid side reactions. |
| Temperature | Room Temperature | 80 °C | Increased temperature may favor the thermodynamically more stable cis-product. |
FAQ 2: Incomplete Cyclization and Presence of Starting Material
Question: My reaction seems to stall, and I isolate a significant amount of the uncyclized piperidine precursor. How can I drive the reaction to completion?
Answer:
Incomplete intramolecular cyclization can be a frustrating issue, often pointing to insufficient activation of the reacting groups or a high activation energy barrier for the ring-forming step.
Root Cause Analysis:
-
Leaving Group Quality: If the cyclization is a nucleophilic substitution, the quality of the leaving group on the piperidine side chain is critical. For example, a tosylate or mesylate is a better leaving group than a chloride.
-
Reaction Concentration: Intramolecular reactions are favored at high dilution, which minimizes intermolecular side reactions that consume the starting material.
-
Steric Hindrance: The conformation of the piperidine ring may disfavor the necessary geometry for the cyclization to occur.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete cyclization.
FAQ 3: Formation of a Ring-Opened Byproduct
Question: I have an unexpected byproduct with a mass corresponding to the addition of water or an alcohol from the solvent to my starting material. What could be happening?
Answer:
The formation of a ring-opened product is a potential side reaction, especially if the cyclization proceeds through a carbocationic intermediate, such as in an aza-Prins-type cyclization. The cyclobutane ring in the bicyclo[4.2.0]octane system can also be susceptible to cleavage under certain conditions.
Root Cause Analysis:
-
Carbocation Intermediates: If the cyclization is acid-catalyzed, a carbocation may be formed which can be trapped by nucleophiles present in the reaction mixture (e.g., water, alcohol solvents).
-
Ring Strain: The inherent strain in the four-membered ring can make it susceptible to nucleophilic attack and ring-opening, particularly under harsh pH conditions.[2]
Preventative Measures:
-
Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions to prevent water from trapping any reactive intermediates.
-
Choice of Catalyst: If using a Lewis or Brønsted acid, screen different acids to find one that promotes cyclization without leading to ring-opening.[3]
-
Neutral Workup: During the reaction workup, use a mild aqueous base (e.g., saturated sodium bicarbonate solution) to quench the reaction and avoid prolonged exposure to acidic conditions.
FAQ 4: Issues with the Boc Protecting Group
Question: I am observing partial deprotection of the Boc group during the synthesis or workup, or I am having difficulty with the initial Boc protection of the diamine precursor. What should I do?
Answer:
The Boc group is generally stable to most bases and nucleophiles but is labile under acidic conditions.[4]
Root Cause Analysis:
-
Premature Deprotection: Exposure to strong acids, or even prolonged exposure to milder acids like silica gel during chromatography, can lead to the removal of the Boc group.[5]
-
Selective Mono-Protection Issues: In the case of a diamine precursor, achieving selective mono-Boc protection can be challenging, with the potential for the formation of di-Boc protected and unprotected diamine.
Troubleshooting and Optimization:
-
Selective Mono-Boc Protection: To achieve selective mono-protection of a diamine precursor, one can use a method involving the in-situ formation of the diamine monohydrochloride, which deactivates one of the amino groups towards Boc protection.
-
Boc Deprotection During Workup/Purification:
-
Neutralize acidic reaction mixtures promptly with a mild base.
-
If using silica gel chromatography, consider pre-treating the silica with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina.
-
-
Controlled Deprotection: For the final deprotection step, standard conditions involve using strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in dioxane or methanol.[5]
Experimental Protocol: Selective Mono-Boc Protection of a Diamine
-
Dissolve the diamine in a suitable solvent such as methanol.
-
Add one equivalent of an acid (e.g., HCl in an organic solvent) to form the monohydrochloride salt in situ.
-
Slowly add one equivalent of Di-tert-butyl dicarbonate (Boc₂O).
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction by neutralizing the excess acid and extracting the mono-Boc protected product.
Summary of Key Parameters and Side Products
| Potential Issue | Key Side Product(s) | Causal Factor(s) | Recommended Action |
| Lack of Diastereoselectivity | trans-3-Boc-3,8-diazabicyclo[4.2.0]octane | Suboptimal base/solvent, harsh pH, incorrect temperature | Optimize reaction conditions (base, solvent, temp.), use neutral workup |
| Incomplete Cyclization | Unreacted piperidine precursor | Poor leaving group, inappropriate concentration | Improve leaving group, use high dilution conditions |
| Ring-Opening | Acyclic piperidine derivatives (e.g., with hydroxyl or alkoxy substituents) | Acidic conditions, presence of nucleophiles, ring strain | Use anhydrous conditions, screen catalysts, perform neutral workup |
| Boc Group Instability | Deprotected 3,8-diazabicyclo[4.2.0]octane | Exposure to acid during reaction or purification | Neutralize acidic conditions promptly, use treated silica gel |
| Non-selective Protection | Di-Boc protected diamine, unreacted diamine | Incorrect stoichiometry of Boc₂O, unoptimized conditions | Use in-situ monohydrochloride formation method |
References
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2007. [Link]
-
Breining, S. R., et al. Synthesis and Structure–Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. J. Med. Chem.2007 , 50 (4), 748–763. [Link]
-
Adembri, G., et al. 2-Azabicyclo[4.2.0]octane derivatives: stereoselective photochemical synthesis and chemical reactivity. J. Chem. Soc., Perkin Trans. 11992 , 2033-2038. [Link]
-
Reissig, H.-U., et al. Synthesis and NMR-spectroscopic characterization of diastereomeric bicyclo[4.2.0]octane-2,7-diones. ARKIVOC2008 , (viii), 68-73. [Link]
-
Patel, H. D., et al. Two Steps to Bicyclo[4.2.0]octadienes from Cyclooctatetraene: Total Synthesis of Kingianic Acid A. Org. Lett.2022 , 24 (11), 2136–2140. [Link]
- Google Patents. CN107954933B - 2-azabicyclo [4.2.
-
Coldham, I., et al. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. J. Org. Chem.2008 , 73 (19), 7559-7569. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Lee, D. W., et al. Selective Mono‐BOC Protection of Diamines. Synthetic Communications2007 , 37 (5), 737-742. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Taib, M. N. A. M., et al. Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. Org. Commun.2024 , 17 (1), 56-62. [Link]
-
Adembri, G., et al. 2-Azabicyclo[4.2.0]octane derivatives: stereoselective photochemical synthesis and chemical reactivity. Journal of the Chemical Society, Perkin Transactions 1, 1992 , 2033. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Sci-Hub. 2-Azabicyclo[4.2.0]octane derivatives: stereoselective photochemical synthesis and chemical reactivity / Journal of the Chemical Society, Perkin Transactions 1, 1992 [sci-hub.se]
- 3. Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stereochemical Integrity of Bicyclic Diamines
Introduction
(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane is a conformationally constrained chiral diamine scaffold of significant interest in medicinal chemistry, particularly in the development of nicotinic acetylcholine receptor (nAChR) agonists.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pharmacophoric elements, making it a valuable building block for structure-activity relationship (SAR) studies. The biological activity of derivatives is critically dependent on the precise stereochemistry at the C1 and C6 bridgehead carbons. Loss of stereochemical integrity through racemization or epimerization can lead to a mixture of diastereomers, resulting in diminished biological activity, altered selectivity profiles, and complications in purification and analysis. This guide provides a comprehensive overview of the potential racemization pathways and offers robust troubleshooting strategies and protocols to maintain the enantiopurity of this valuable synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a primary concern for this compound?
A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate). In the context of this molecule, the primary concern is not full racemization (inversion of both C1 and C6) but rather epimerization , which is the change in configuration at a single stereocenter. The most probable site for epimerization in this scaffold is the C6 position. The hydrogen atom at C6 is "alpha" to the N8 nitrogen. This positioning makes the C6-H bond acidic under certain conditions. Abstraction of this proton by a base generates a planar carbanion (or a rapidly inverting pyramidal carbanion). Subsequent reprotonation can occur from either face, leading to a mixture of the desired (1S,6R) isomer and the undesired (1S,6S) diastereomer, thereby compromising the stereochemical purity of your material.
Q2: Which structural feature is most critical to the stereochemical stability of this molecule?
A2: The key feature is the lability of the C6 bridgehead proton . The lone pair of electrons on the adjacent N8 nitrogen can stabilize a negative charge on the C6 carbon through resonance or inductive effects. This makes the C6 proton susceptible to removal by bases. Once the Boc-protecting group on N3 is removed, the resulting free secondary amine at N8 becomes the primary site of reactivity and the main culprit in potential epimerization pathways, especially under basic conditions.
Q3: Under what general conditions should I be most cautious?
A3: You should exercise extreme caution under three main conditions:
-
Strongly Basic Conditions: The use of strong, non-hindered bases (e.g., hydroxides, alkoxides, or even excess triethylamine or DIPEA) can directly deprotonate the C6 position.
-
Elevated Temperatures: Thermal energy can lower the activation barrier for epimerization, especially if trace amounts of acidic or basic impurities are present.
-
Harsh Acidic Conditions for Boc-Deprotection: While seemingly counterintuitive, strong acids used for deprotection generate the free amine at N8. This newly formed amine can then act as a base to deprotonate the C6 position of another molecule, leading to base-catalyzed epimerization.
Troubleshooting Guide: Preserving Enantiomeric Purity
This section addresses common experimental steps where loss of stereochemical integrity is observed and provides validated solutions.
Problem 1: Loss of Enantiomeric Purity During Boc-Deprotection
-
Symptom: Your chiral HPLC analysis after Boc-deprotection shows the emergence of a new diastereomeric peak, leading to a decrease in diastereomeric excess (d.e.).
-
Root Cause Analysis: The most common cause is using harsh acidic conditions (e.g., neat trifluoroacetic acid (TFA) at room temperature for extended periods). After deprotection, the free amine at N8 is generated. In the presence of the trifluoroacetate counter-ion (a weak base), an equilibrium can be established where a molecule of the deprotected amine acts as a base to abstract the C6 proton from another protonated amine molecule. This base-catalyzed mechanism is a well-known pathway for epimerization in peptide synthesis and related chemistries.[2]
-
Solution & Validated Protocol: Employ milder, controlled deprotection conditions. The goal is to efficiently remove the Boc group while keeping the concentration of the free-base form of the product amine to a minimum.
Table 1: Comparison of Boc-Deprotection Conditions
| Method | Reagents | Temperature | Time | Expected Outcome |
| Harsh (High Risk) | 50-100% TFA in Dichloromethane (DCM) | Room Temp. | 1-2 hours | High risk of epimerization |
| Mild (Recommended) | 20-30% TFA in DCM | 0 °C to Room Temp. | 30-60 min | Minimized epimerization risk |
| Alternative (Mild) | 4M HCl in Dioxane or Ethyl Acetate | 0 °C to Room Temp. | 1-4 hours | Low epimerization risk; product precipitates as HCl salt.[3] |
Recommended Protocol: Mild TFA Deprotection
-
Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1 M solution) in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Add cold TFA (4-5 equiv, often as a 25% v/v solution in DCM) dropwise over 5 minutes.
-
Stir the reaction at 0 °C and monitor by TLC or LC-MS every 15-20 minutes.
-
Upon completion (typically < 1 hour), carefully concentrate the mixture in vacuo at low temperature (< 30 °C).
-
Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt is often used directly in the next step to prevent exposure of the free amine to basic conditions.
Problem 2: Epimerization During Amide Coupling Reactions
-
Symptom: You are coupling a carboxylic acid to the N8 position of the deprotected diamine, but the final product shows a mixture of diastereomers.
-
Root Cause Analysis: Amide coupling reactions often require the use of a tertiary amine base (like DIPEA or triethylamine) to neutralize acid salts or to facilitate the reaction.[4] These bases, especially when used in excess, can be strong enough to abstract the labile C6 proton, causing epimerization before or during the coupling.[2] The choice of coupling reagent is also critical, as some can promote base-mediated side reactions.[4]
-
Solution & Validated Protocol: Utilize modern coupling reagents that operate efficiently under near-neutral conditions and choose a sterically hindered, non-nucleophilic base.
Table 2: Selection of Amide Coupling Reagents & Bases
| Reagent/Base Combination | Condition | Epimerization Risk | Rationale |
| EDC/HOBt with DIPEA | Mildly Basic | Moderate | Classic method, but excess DIPEA is a risk factor. |
| HATU with DIPEA | Mildly Basic | Low to Moderate | HATU is highly efficient, but still requires a base.[5] |
| HATU with 2,4,6-Collidine | Near Neutral | Very Low | Recommended. Collidine is a hindered, non-nucleophilic base, less likely to cause deprotonation. |
| EDC/Oxyma | Mildly Acidic | Very Low | Oxyma is an excellent additive that can suppress racemization and does not always require an external base if starting from the free amine. |
Recommended Protocol: HATU/Collidine Coupling
-
To a solution of the carboxylic acid (1.05 equiv) in anhydrous DMF or DCM, add HATU (1.05 equiv) and 2,4,6-collidine (2.5 equiv). Stir for 5-10 minutes for pre-activation.
-
Add a solution of the deprotected (1S,6R)-3,8-diazabicyclo[4.2.0]octane (as its TFA or HCl salt, 1.0 equiv) in minimal anhydrous DMF.
-
Stir the reaction at room temperature, monitoring by LC-MS.
-
Upon completion, proceed with standard aqueous workup and purification. This method avoids the use of more aggressive bases like DIPEA.
Problem 3: Gradual Loss of Purity During Storage
-
Symptom: A sample with high initial enantiomeric purity shows a decrease in purity after several weeks or months of storage.
-
Root Cause Analysis: The solid material can be susceptible to degradation if exposed to acidic or basic vapors in the laboratory environment. In solution, dissolved impurities or exposure to light and heat can catalyze decomposition and epimerization.
-
Solution & Validated Protocol: Implement strict storage procedures.
Storage Recommendations:
-
Solid: Store in a tightly sealed vial under an inert atmosphere (argon or nitrogen) at -20 °C. Store away from strong acids or bases.
-
Solution: Prepare solutions fresh for use. If storage is necessary, use high-purity anhydrous solvents, store under an inert atmosphere in a sealed vial at -20 °C, and protect from light. Avoid chlorinated solvents like DCM for long-term storage due to their potential to generate HCl over time.
Analytical Workflow for Stereochemical Purity Assessment
Verifying the enantiomeric and diastereomeric purity of your material is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[6][7][8]
FAQ: How do I set up a chiral HPLC method?
A: Developing a chiral separation method often requires screening. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating enantiomers of chiral amines.[6]
Step-by-Step Protocol: Chiral HPLC Method Development
-
Sample Preparation: Prepare a ~1 mg/mL solution of your compound in the initial mobile phase. For the Boc-protected starting material and the final coupled products, derivatization is not usually necessary.
-
Column Screening:
-
Start with polysaccharide-based columns such as Chiralpak® IA, IB, IC, or ID.
-
Screen under normal phase conditions first, as they often provide the best resolution for these types of compounds.
-
-
Mobile Phase Screening:
-
Normal Phase: Start with a Hexane/Isopropanol (IPA) or Hexane/Ethanol mobile phase. Add a small amount of an amine modifier, such as diethylamine (DEA) or butylamine (0.1-0.2%), to improve peak shape and reduce tailing.
-
Polar Organic Mode: Acetonitrile or Methanol with 0.1% DEA can also be effective.
-
-
Optimization: Once initial separation is observed, optimize the ratio of the mobile phase components to improve resolution (Rs > 1.5 is desired) and reduce run time. Adjust the flow rate (typically 0.5-1.0 mL/min) and column temperature as needed.
Mechanistic & Workflow Visualizations
The following diagrams illustrate the key epimerization mechanism and a logical workflow for troubleshooting stereochemical purity issues.
Caption: Base-catalyzed epimerization at C6 via a planar carbanion.
Caption: Troubleshooting workflow for stereochemical purity issues.
References
-
Frost, J. M., Bunnelle, W. H., Tietje, K. R., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7843-53. Available at: [Link]
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37, 2593-2608. Available at: [Link]
-
Klusik, H., & Podlogar, F. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-115. Available at: [Link]
-
Kauser, A., Ahmed, L., et al. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research, 18(4), 310-321. Available at: [Link]
-
Ismail, M. F., Anton, Z., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(17), 5488. Available at: [Link]
-
Reddit user discussion on N-Boc deprotection. (2024). r/Chempros. Available at: [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
Ansari, M. A., Singh, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-142. Available at: [Link]
Sources
- 1. Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. hepatochem.com [hepatochem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Optimizing Reaction Conditions for Hindered Amine Alkylation
Welcome to the Technical Support Center for Hindered Amine Alkylation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this fundamental yet often tricky transformation. Due to steric hindrance, the nitrogen lone pair of a hindered amine is less accessible, leading to sluggish reactivity and a host of potential side reactions. This guide provides in-depth, mechanistically-driven troubleshooting advice to help you navigate these challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Poor Conversion & Low Yield
Question: My alkylation of a hindered secondary amine is showing very low conversion, even after prolonged reaction time. What are the primary factors to investigate?
Answer: Low conversion in the alkylation of sterically hindered amines is a common issue stemming from the reduced nucleophilicity of the amine and the high activation energy of the Sₙ2 transition state. The bulky substituents surrounding the nitrogen atom impede the approach of the electrophile. To overcome this, a systematic optimization of reaction parameters is crucial.
-
Increase Thermal Energy: Higher temperatures provide the necessary energy to overcome the activation barrier. However, this must be balanced against the thermal stability of your reactants and products.
-
Causality: Increasing temperature directly increases the kinetic energy of molecules, leading to more frequent and energetic collisions, making the Sₙ2 transition state more accessible.
-
Actionable Advice: Begin by running the reaction at the boiling point of your chosen solvent. If conversion is still low, consider switching to a higher-boiling point solvent like DMF, DMSO, or NMP. Monitor for decomposition by TLC or LC-MS.
-
-
Optimize Your Base and Solvent System: The choice of base and solvent is arguably the most critical factor.
-
Base Selection: The base must be strong enough to deprotonate the amine (or the resulting ammonium salt) but should not be nucleophilic itself. Inorganic bases like K₂CO₃ are often insufficient. Stronger, non-nucleophilic bases are preferred.
-
Cesium Effect: Cesium bases, such as Cs₂CO₃ or CsOH, are particularly effective. The large, soft cesium cation is poorly solvated and promotes a "naked" anion effect, increasing the base's effective strength and the amine's nucleophilicity.[1]
-
Organic Bases: Hindered organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or proton sponge can be effective but may complicate purification.
-
-
Solvent Choice: Polar aprotic solvents are standard for Sₙ2 reactions as they can solvate the cation while leaving the nucleophile relatively free.
-
DMF & DMSO: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices due to their high dielectric constants and high boiling points, facilitating reactions at elevated temperatures.[2]
-
Acetonitrile (MeCN): A good option for reactions at moderate temperatures (up to ~80 °C).
-
-
-
Enhance Electrophile Reactivity: The leaving group on your alkylating agent plays a direct role in the reaction rate.
-
Leaving Group Ability: The rate of reaction follows the trend I > Br > OTs > OMs > Cl. If you are using an alkyl chloride with poor results, switching to the corresponding bromide or iodide will significantly accelerate the reaction. Alkyl triflates (OTf) are exceptionally reactive but are more expensive and less stable.
-
Section 2: Issues with Selectivity
Question: I'm trying to mono-alkylate a primary amine, but I'm getting a mixture of the starting material, the desired secondary amine, and the undesired tertiary amine. How can I improve selectivity?
Answer: This is a classic problem in amine alkylation. The product of the first alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction where the desired product reacts faster with the alkylating agent than the starting material does.[3][4] This results in the formation of tertiary amines and even quaternary ammonium salts.[3][5]
Here’s how to gain control:
-
Stoichiometry Control: The simplest approach is to use a large excess of the starting amine (e.g., 5-10 equivalents) relative to the alkylating agent.[2][6]
-
Causality: By Le Châtelier's principle, increasing the concentration of one reactant (the primary amine) makes it statistically more likely to collide with and be alkylated by the limiting reagent (the alkyl halide) than the newly formed, lower-concentration secondary amine.
-
Practical Tip: While effective, this method is not atom-economical and is only practical if the starting amine is inexpensive and easily separable from the product.
-
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly via a syringe pump can maintain a very low concentration of the electrophile at any given time.[2] This favors reaction with the more abundant primary amine.
-
Employ a Protecting Group Strategy: For complex molecules where purity is paramount, a protection/deprotection sequence is the most robust method.
-
Workflow:
-
Protect the primary amine (e.g., as a Boc-carbamate or a sulfonamide).
-
Perform the alkylation on the protected intermediate. For sulfonamides, a strong base like NaH is typically required.
-
Deprotect to reveal the pure, mono-alkylated secondary amine.
-
-
Why it Works: The protecting group prevents over-alkylation. While this adds steps, it often saves significant time in purification and delivers a much cleaner product.
-
-
Alternative Synthetic Methods: Direct alkylation is often not the best method for this transformation. Consider superior alternatives:
-
Reductive Amination: This is one of the most reliable methods for synthesizing secondary or tertiary amines without over-alkylation.[3][7][8] The reaction of a primary amine with an aldehyde or ketone forms an imine (or iminium ion), which is then reduced in situ.
-
Key Advantage: The iminium intermediate is more electrophilic than the starting carbonyl, and common reducing agents like sodium triacetoxyborohydride (STAB) are selective for the iminium ion, preventing side reactions.[7]
-
-
Section 3: Troubleshooting Side Reactions
Question: My reaction is producing a significant amount of an alkene byproduct instead of the desired N-alkylated product. What is causing this and how can I prevent it?
Answer: You are observing a competing elimination (E2) reaction. The amine, especially when deprotonated by a strong base, can act as a base to abstract a proton from the β-carbon of the alkyl halide, leading to the formation of an alkene.[5][9]
This side reaction is favored by:
-
Sterically Hindered Reagents: When either the amine nucleophile or the alkyl halide electrophile is very bulky, the Sₙ2 pathway is sterically disfavored, making the E2 pathway more competitive.[5]
-
Strong, Hindered Bases: Using a strong, bulky base can preferentially promote elimination.
-
Secondary/Tertiary Alkyl Halides: Elimination is more common with secondary and especially tertiary alkyl halides due to the formation of a more stable carbocation-like transition state.
-
High Temperatures: Elimination reactions often have a higher activation energy but are entropically favored over substitution, so they become more prominent at higher temperatures.[5]
Strategies to Minimize Elimination:
-
Lower the Reaction Temperature: Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate for the desired Sₙ2 pathway.[6]
-
Choose a Less Hindered Base: If possible, use a strong but less sterically demanding base. For example, potassium carbonate is less likely to induce elimination than potassium tert-butoxide.
-
Optimize Solvent: The solvent can influence the Sₙ2/E2 ratio. Polar aprotic solvents (DMF, DMSO) are generally good for Sₙ2 reactions.
-
Modify the Electrophile: If possible, use a primary alkyl halide, as they are much less prone to elimination reactions.
Visual Guides & Data
Troubleshooting Workflow for Low Yield
This diagram outlines a logical progression for diagnosing and solving low-yield issues in hindered amine alkylation.
Caption: A step-by-step workflow for troubleshooting low-yield alkylation reactions.
Data Reference Tables
Table 1: Common Solvents for N-Alkylation
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Key Characteristics |
| Acetonitrile (MeCN) | 82 | 37.5 | Good for moderate temperatures, easy to remove.[2] |
| DMF | 153 | 36.7 | High boiling point, excellent solvating power.[2] |
| DMSO | 189 | 47.0 | Very high boiling point, can accelerate Sₙ2 rates.[2] |
| NMP | 202 | 32.2 | High thermal stability for very difficult reactions. |
| Toluene | 111 | 2.4 | Aprotic, non-polar. Less effective for Sₙ2 but can be used. |
Table 2: Common Bases for N-Alkylation
| Base | pKₐ of Conj. Acid | Type | Notes |
| K₂CO₃ | 10.3 | Inorganic, Weak | Common, inexpensive, often requires high temp.[2] |
| Cs₂CO₃ | 10.3 | Inorganic, Stronger | "Cesium effect" enhances reactivity.[1][2] |
| DBU | 13.5 | Organic, Non-nuc. | Strong, non-nucleophilic, good for sensitive substrates. |
| DIPEA | 10.7 | Organic, Hindered | Hünig's base, non-nucleophilic, often used as a scavenger.[5] |
| NaH | ~36 | Hydride, Strong | Very strong, requires anhydrous conditions, deprotonates most amines. |
Experimental Protocols
Protocol 1: General Procedure for Alkylation of a Hindered Secondary Amine
This protocol provides a robust starting point for optimizing the alkylation of a challenging secondary amine.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the hindered secondary amine (1.0 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and anhydrous dimethylformamide (DMF, to make a 0.2 M solution).
-
Reagent Addition: Add the alkyl halide (1.2 equiv) to the stirring suspension at room temperature.
-
Heating: Heat the reaction mixture to 80-100 °C. The exact temperature should be optimized based on reaction progress.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[5]
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water (2x) and brine (1x) to remove DMF and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Reductive Amination for Controlled Mono-Alkylation
This is a superior alternative to direct alkylation for producing secondary amines from primary amines.
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.2 equiv) and the aldehyde or ketone (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M).[7]
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion intermediate. For hindered ketones, adding a mild acid catalyst like acetic acid (0.1 equiv) can be beneficial.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the solution.[7] Be cautious, as the reaction may be slightly exothermic.
-
Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the imine intermediate is consumed (typically 2-24 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes, then transfer to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.
References
-
Title: Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: Amine alkylation Source: Wikipedia URL: [Link]
-
Title: Methods for the direct N‐alkylation of amines Source: ResearchGate URL: [Link]
-
Title: Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides Source: OUCI URL: [Link]
-
Title: Synthesis of secondary and tertiary amines Source: Organic Chemistry Portal URL: [Link]
-
Title: Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity Source: ResearchGate URL: [Link]
-
Title: Alkylation of Amines (Sucks!) Source: Master Organic Chemistry URL: [Link]
-
Title: Alkylation of Amines, Part 1: with Alkyl Halides Source: YouTube URL: [Link]
-
Title: Preparation and Synthetic Applications of Sterically Hindered Secondary Amines Source: ResearchGate URL: [Link]
-
Title: Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy Source: RSC Advances (RSC Publishing) URL: [Link]
-
Title: ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES Source: DTIC URL: [Link]
-
Title: N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes Source: ACS Omega URL: [Link]
- Title: WO2016105974A1 - Sterically hindered amine and oxyalkyl amine light stabilizers Source: Google Patents URL
-
Title: Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Ch22: Alkylation of Amines Source: University of Calgary URL: [Link]
-
Title: Can I make primary and secondary amines through alkylation or will it always go to the tertiary amine? Source: Reddit URL: [Link]
-
Title: Avoiding Over-alkylation Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]
-
Title: A Facile One-Pot Process for the Formation of Hindered Tertiary Amines Source: PubMed Central URL: [Link]
-
Title: Structure, principle of action and common types of hindered amine light stabilizers (HALS) Source: Polymer Science URL: [Link]
Sources
- 1. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane
Welcome to the dedicated technical support guide for the synthesis of (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the formation and removal of byproducts in this critical synthetic process. Our goal is to provide you with actionable, field-tested insights to optimize your synthesis and ensure the highest purity of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a significant amount of a diastereomeric byproduct in our synthesis of this compound. What is the likely identity of this impurity, and how can we minimize its formation?
A1: The most common diastereomeric byproduct in this synthesis is the (1R,6S) isomer. Its formation is often attributed to incomplete diastereoselectivity during the key cyclization step. The degree of its formation can be highly dependent on the reaction conditions.
Troubleshooting & Minimization Strategy:
-
Reagent Purity: Ensure the starting materials, particularly the chiral precursor, are of high enantiomeric purity. Even small amounts of the undesired enantiomer can lead to the formation of the (1R,6S) diastereomer.
-
Temperature Control: The cyclization step is often temperature-sensitive. Running the reaction at the lower end of the recommended temperature range can enhance diastereoselectivity. A temperature increase of even 5-10 °C can sometimes lead to a noticeable increase in the undesired diastereomer.
-
Solvent Effects: The choice of solvent can influence the transition state of the cyclization reaction. While dichloromethane (DCM) is commonly used, exploring other aprotic solvents like acetonitrile or tetrahydrofuran (THF) might be beneficial if diastereoselectivity is poor.
-
Rate of Addition: Slow, dropwise addition of the reagents can help maintain a low reaction temperature and minimize side reactions, potentially improving the diastereomeric ratio.
Q2: Our final product is contaminated with a byproduct that has a similar polarity to the desired this compound, making purification by column chromatography difficult. What is this byproduct and what is the recommended purification strategy?
A2: This is a frequent challenge. The byproduct is likely the corresponding diastereomer, (1R,6S)-3-Boc-3,8-diazabicyclo[4.2.0]octane. Due to their similar structures, these diastereomers often exhibit very close Rf values on TLC, making baseline separation by standard silica gel chromatography a significant challenge.
Recommended Purification Protocol: Diastereomeric Salt Crystallization
This classical resolution technique leverages the formation of diastereomeric salts with a chiral acid, which will have different solubilities, allowing for separation by crystallization.[1][2]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude mixture of diastereomers in a suitable solvent, such as ethyl acetate or isopropanol.
-
Chiral Acid Addition: Add a stoichiometric amount of a chiral acid, such as (+)-O,O'-dibenzoyl-D-tartaric acid or (-)-mandelic acid.
-
Salt Formation: Stir the solution at room temperature to allow for the formation of the diastereomeric salts.[2]
-
Crystallization: The salt of the desired (1S,6R) diastereomer will preferentially crystallize out of the solution. This process can be aided by slow cooling or the addition of a co-solvent to reduce solubility.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Base: Dissolve the isolated salt in water and basify with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) to a pH > 10.
-
Extraction: Extract the liberated free base into an organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.
Rationale: The formation of diastereomeric salts creates two new compounds with distinct physical properties, most importantly, different crystal lattice energies and solubilities.[1] This difference is exploited to achieve separation.[1][3]
Q3: We are seeing byproducts resulting from the incomplete removal of the Boc protecting group. How can we effectively remove these and ensure complete deprotection in subsequent steps?
A3: Incomplete deprotection can lead to a mixture of the desired product and the partially deprotected starting material. The most common cause is insufficient reaction time or suboptimal deprotection conditions. The tert-butyloxycarbonyl (Boc) protecting group is widely used for amines.[4][5]
Troubleshooting and Protocol:
-
Deprotection Conditions: The Boc group is typically removed under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective method.[6] A common protocol involves treating the Boc-protected compound with a 25-50% solution of TFA in DCM for 1-2 hours at room temperature.
-
Monitoring the Reaction: The progress of the deprotection should be monitored by TLC or LC-MS to ensure complete consumption of the starting material.
-
Work-up Procedure: After complete deprotection, the excess TFA must be thoroughly removed. This is typically achieved by co-evaporation with a solvent like toluene or by a basic workup to neutralize the acid.[7]
-
Purification of the Deprotected Product: If a small amount of the Boc-protected starting material remains, it can usually be separated from the more polar deprotected product by silica gel chromatography.
Data Presentation: Typical TLC Profile During Deprotection
| Compound | Typical Rf Value (5% MeOH in DCM) | Visualization |
| This compound | ~0.7 | Stains with KMnO4 |
| (1S,6R)-3,8-diazabicyclo[4.2.0]octane (deprotected) | Baseline (highly polar) | Stains with Ninhydrin |
A potential side reaction during Boc deprotection is the alkylation of nucleophilic sites on the substrate by the t-butyl cation generated as an intermediate.[4][5]
Visualizing the Purification Challenge
The following diagram illustrates the logical workflow for addressing the primary byproduct challenge in this synthesis.
Caption: Decision workflow for byproduct purification.
References
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. Wordpress. Available at: [Link]. Accessed January 17, 2026.
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection. Hebei Boze Chemical Co.,Ltd. Published July 4, 2023. Available at: [Link]. Accessed January 17, 2026.
-
J&K Scientific LLC. BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]. Accessed January 17, 2026.
-
Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. Available at: [Link]. Accessed January 17, 2026.
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Published February 27, 2024. Available at: [Link]. Accessed January 17, 2026.
- Paiva, A., et al. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. 2006;17(10):1499-1508.
- Chirality. Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. Chirality. 2023;35(12):1012-1018.
-
Khan Academy. Resolution by diastereomeric salts. YouTube. Published February 7, 2014. Available at: [Link]. Accessed January 17, 2026.
Sources
Technical Support Center: Navigating the Complexities of Boc-Protected Bicyclic Amines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the common pitfalls encountered when working with tert-butyloxycarbonyl (Boc)-protected bicyclic amines. These structurally complex molecules are invaluable in medicinal chemistry, but their unique steric and electronic properties can present significant challenges during synthesis and manipulation. This resource offers troubleshooting guides and frequently asked questions to help you navigate these complexities with confidence.
I. Frequently Asked Questions (FAQs)
Deprotection Strategies and Challenges
Q1: What are the most common acidic conditions for Boc deprotection of bicyclic amines, and what are their potential drawbacks?
A1: The most frequently employed method for Boc deprotection is acidolysis.[1] The choice of acid is critical and depends on the substrate's sensitivity.
-
Trifluoroacetic Acid (TFA): A 20-50% solution of TFA in dichloromethane (DCM) is the most common condition for Boc removal.[2][] It is highly effective but can be harsh. For sensitive bicyclic amines, unwanted side reactions may occur.
-
Hydrochloric Acid (HCl) in Dioxane: A 4M solution of HCl in 1,4-dioxane is another robust option.[1][4] It often results in the hydrochloride salt of the amine, which can sometimes be crystalline and easier to handle than the oily TFA salts.[4]
-
Milder Acids: For acid-sensitive substrates, milder conditions like p-toluenesulfonic acid (pTSA) in ethyl acetate at elevated temperatures (50-60 °C) can be effective.[4]
Drawbacks to consider:
-
Carbocation-Mediated Side Reactions: Acid-catalyzed deprotection proceeds through a tert-butyl cation intermediate.[5][6] This electrophilic species can alkylate nucleophilic residues on the substrate, leading to undesired byproducts.[5][7] This is a particular concern with electron-rich aromatic systems within the bicyclic structure.
-
Rearrangement: The rigid framework of some bicyclic amines can be prone to carbocation-induced rearrangements under strongly acidic conditions.
-
Incomplete Deprotection: Steric hindrance around the Boc-protected nitrogen in bulky bicyclic systems can impede the approach of the acid, leading to incomplete reactions.[8][9][10]
Q2: Can I use basic or nucleophilic conditions to remove the Boc group from a bicyclic amine?
A2: Generally, the Boc group is stable to most bases and nucleophiles.[11] This stability is a key feature of its utility as a protecting group. However, in specific cases where the amine is highly activated (e.g., pyrrole), cleavage under basic conditions has been observed.[12] For most bicyclic amines, basic or nucleophilic conditions are not a viable strategy for Boc deprotection.
Q3: How does the structure of the bicyclic amine affect the stability and reactivity of the Boc protecting group?
A3: The three-dimensional structure of the bicyclic amine plays a crucial role:
-
Steric Hindrance: The cage-like structure of many bicyclic amines can create significant steric bulk around the nitrogen atom.[13] This can hinder both the introduction of the Boc group and its subsequent removal.[8] For instance, the bridgehead amine on bicyclo[1.1.1]pentane exhibits unique reactivity due to a combination of low steric hindrance and high intrinsic nucleophilicity.[14] In contrast, more sterically congested systems may require more forcing conditions for reactions to proceed.
-
Ring Strain: The inherent ring strain in some bicyclic systems can influence the reactivity of the amine and the stability of reaction intermediates. This can sometimes lead to unexpected reaction pathways.
-
Electronic Effects: Electron-withdrawing or -donating groups within the bicyclic framework can alter the nucleophilicity of the amine and the stability of the carbocation intermediate formed during deprotection.[8]
Storage and Handling
Q4: What are the best practices for storing Boc-protected bicyclic amines?
A4: Boc-protected amines are generally stable compounds. However, to ensure their integrity over time, it is recommended to:
-
Store them in a cool, dry place.
-
Protect them from strong acids, as accidental deprotection can occur.
-
For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and oxygen.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Symptom / Observation | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient Acid Strength or Concentration: The acidic conditions are not potent enough to cleave the Boc group efficiently.[1][8] 2. Steric Hindrance: The bulky bicyclic structure is preventing the acid from accessing the Boc group.[8] 3. Inadequate Reaction Time or Temperature: The reaction has not been allowed to proceed for a sufficient duration or at an optimal temperature.[1] | 1. Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM).[1] 2. Switch to a stronger acid system (e.g., 4M HCl in dioxane).[1] 3. Increase the reaction temperature, carefully monitoring for decomposition. 4. Extend the reaction time and monitor progress by TLC or LC-MS.[1] |
| Formation of Unexpected Byproducts | 1. Alkylation by tert-butyl Cation: The intermediate tert-butyl cation is reacting with nucleophilic sites on your molecule.[5][7] 2. Rearrangement of the Bicyclic Core: The carbocation intermediate is inducing a skeletal rearrangement. | 1. Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include anisole, thioanisole, or triisopropylsilane (TIS).[2] 2. Use milder deprotection conditions (e.g., pTSA in EtOAc).[4] 3. If rearrangement is suspected, consider alternative synthetic routes that avoid the formation of a carbocation intermediate at that position. |
| Low Yield in Coupling Reactions (e.g., Amide Bond Formation) | 1. Steric Hindrance: The bicyclic amine is too bulky to react efficiently with the coupling partner.[15] 2. Reduced Nucleophilicity: The electronic properties of the bicyclic system may decrease the nucleophilicity of the amine. 3. Incomplete Deprotection: Residual Boc-protected amine will not participate in the coupling reaction. | 1. Use a more reactive coupling agent (e.g., HATU, HBTU). 2. Increase the reaction temperature or time. 3. Consider using a less sterically demanding coupling partner if possible. 4. Ensure complete deprotection of the amine before proceeding with the coupling step. |
| Difficulty in Purification | 1. Formation of Emulsions during Workup: The amine salt may be acting as a surfactant. 2. Oily Product: The TFA salt of the deprotected amine is often a viscous oil.[4] 3. Poor Solubility: The product may have limited solubility in common organic solvents. | 1. Add a saturated solution of NaCl (brine) to break up emulsions. 2. After evaporating the TFA, try co-evaporation with a high-boiling solvent like toluene to remove residual acid. 3. Consider converting the TFA salt to the HCl salt, which may be crystalline.[4] 4. For water-soluble compounds, consider using a resin-based workup to remove inorganic salts.[16] |
III. Experimental Protocols & Methodologies
Standard Protocol for Boc Deprotection of a Bicyclic Amine
This protocol provides a general procedure for the removal of a Boc protecting group using TFA in DCM.
Materials:
-
Boc-protected bicyclic amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected bicyclic amine in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.
-
Acid Addition: To the stirred solution, add TFA to a final concentration of 20-50% (v/v).[2] Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 30 minutes to 2 hours).[2]
-
Work-up:
-
Upon completion, carefully remove the DCM and excess TFA in vacuo using a rotary evaporator. Co-evaporation with toluene can help remove residual TFA.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution will occur. Vent the separatory funnel frequently.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.
-
Visualizing a Common Pitfall: Carbocation Side Reaction
The following diagram illustrates the mechanism of acid-catalyzed Boc deprotection and the potential for a side reaction where the intermediate tert-butyl cation alkylates a nucleophilic group on the substrate.
Caption: Mechanism of Boc deprotection and a potential side reaction.
IV. References
-
Benchchem. (n.d.). Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide. Retrieved from
-
Benchchem. (n.d.). The Chemistry of the Boc Protecting Group. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Boc Deprotection of PEG Linkers. Retrieved from
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from
-
Various Authors. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724.
-
Lu, Y., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc, 2023(ii), 202312003.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
-
BOC Sciences. (n.d.). BOC-amino acids. Retrieved from
-
ACS Publications. (n.d.). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters.
-
PubMed. (2008). Synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1.
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. Retrieved from
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from
-
Reddit. (2023). Boc De-protection. r/Chempros. Retrieved from
-
Enamine. (n.d.). Design, synthesis and application of novel bicyclic amines in drug discovery.
-
Enamine. (n.d.). Bicyclic amines for drug discovery by [2+2]-photocyclization.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from
-
NIH. (n.d.). Synthesis of Boc-protected bicycloproline. PMC.
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
-
RSC Publishing. (2013). Dual protection of amino functions involving Boc.
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
-
ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp.
-
Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References.
-
ResearchGate. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
-
ResearchGate. (n.d.). Example of coupling reactions with amine 25 and Boc‐, Cbz‐protected....
-
Chemistry LibreTexts. (2022). Steric Hindrance.
-
Benchchem. (n.d.). Technical Support Center: Reactions with Boc-Protected Amines.
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis.
-
ResearchGate. (n.d.). A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis.
-
Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method.
-
NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. BOC deprotection [ms.bzchemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. scispace.com [scispace.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane Reactions
Welcome to the technical support guide for reactions involving (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane. As a Senior Application Scientist, my goal is to provide you with practical, field-tested insights into the critical role solvent selection plays in the success of your experiments. This guide is structured to help you troubleshoot common issues and answer frequently asked questions, ensuring your synthetic routes are efficient, reproducible, and robust.
The bicyclic structure of this diamine, with one nitrogen protected by a tert-butyloxycarbonyl (Boc) group, makes it a valuable building block in medicinal chemistry.[1][2] However, its reactivity and the stability of intermediates are highly dependent on the surrounding solvent environment. Understanding these interactions is key to overcoming synthetic challenges.
Troubleshooting Guide
This section addresses specific experimental failures and links them to potential solvent-related causes, offering clear, actionable solutions.
Problem 1: Incomplete or Stalled Boc Deprotection
Symptom: You are attempting to remove the Boc group using acidic conditions (e.g., TFA or HCl), but TLC/LC-MS analysis shows significant amounts of remaining starting material even after extended reaction times.
Causality Analysis: Acid-catalyzed Boc deprotection proceeds via protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates.[3] The efficiency of this process is highly dependent on the acid's strength and the solvent's ability to support the charged intermediates.
-
Cause A: Poor Acid Dissociation/Activity. In non-polar solvents, the effective strength of the acid can be diminished. The acid may not fully dissociate, reducing the concentration of available protons to initiate the reaction.
-
Cause B: Insufficient Stabilization of Intermediates. The charged intermediates (protonated carbamate and the fleeting carbamic acid) require a sufficiently polar environment for stabilization. A solvent that is too non-polar can slow down the key cleavage step.
-
Cause C: Low Reagent Solubility. The Boc-protected starting material or the acid itself may have limited solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.
Solutions:
-
Increase Solvent Polarity: If using a less polar solvent like toluene or hexanes, switch to a more polar option. Dichloromethane (DCM) is a traditional and effective choice for reactions with trifluoroacetic acid (TFA).[3]
-
Employ Protic or Coordinating Solvents:
-
For HCl-mediated deprotection, switching from a non-coordinating solvent to an ether like 1,4-dioxane or a polar protic solvent like methanol can be effective.[3] HCl in methanol can generate methyl chloroformate in situ, which aids deprotection.
-
Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) have been shown to be highly effective solvents for thermolytic Boc deprotection, often accelerated by microwave irradiation.[4][5]
-
-
Consider Alternative Reagent Systems: Traditional reagents like TFA in DCM or HCl in 1,4-dioxane are widely used.[6] However, for substrates sensitive to strong acids, consider a solvent-free approach using the ex situ generation of HCl gas, which can provide a quantitative yield of the hydrochloride salt.[7]
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Problem 2: Low Yield or Slow Rate in N-Alkylation/N-Arylation Reactions
Symptom: You are performing an S N 2 or Buchwald-Hartwig type reaction on the secondary amine at position 8 (after Boc deprotection, or on a related substrate), but the reaction is slow and gives a low yield of the desired product.
Causality Analysis: These reactions typically involve a nucleophilic amine attacking an electrophile. The solvent plays a crucial role in solvating the reagents, particularly any base used, and influencing the nucleophilicity of the amine.
-
Cause A: Inappropriate Solvent Polarity. For S N 2 reactions, polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are generally preferred. They can solvate the cation of the base (e.g., K + from t-BuOK or Na + from NaH) while leaving the nucleophile relatively "naked" and more reactive.[8] Non-polar solvents will fail to dissolve the reagents, while protic solvents (e.g., alcohols) can solvate and deactivate the nucleophile through hydrogen bonding.
-
Cause B: Reagent Solubility and Base Strength. The chosen base (e.g., K 2 CO 3 , Cs 2 CO 3 , t-BuOK) must be at least partially soluble or highly active in the reaction medium. If the base is completely insoluble and the reaction is not heated sufficiently, deprotonation of the amine (if required) or neutralization of generated acid will be inefficient.
-
Cause C: Competing Side Reactions. In some cases, the solvent can participate in the reaction. For example, under harsh conditions, DMF can decompose to dimethylamine, which can act as a competing nucleophile.
Solutions:
-
Select a Polar Aprotic Solvent: For standard N-alkylation with alkyl halides, ensure you are using a dry, polar aprotic solvent. Anhydrous DMSO is an excellent choice for reactions involving bases like potassium tert-butoxide.[8] Acetonitrile and DMF are also common and effective choices.[9]
-
Ensure Anhydrous Conditions: Water can hydrolyze reagents and quench bases. Ensure your solvent and glassware are thoroughly dried, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Match Solvent to Base and Temperature: For weaker bases like K 2 CO 3 , a solvent with a higher boiling point like DMF or DMA may be necessary to drive the reaction at elevated temperatures. For strong bases like NaH or t-BuOK, THF or DMSO are often suitable at room temperature.
| Solvent | Type | Dielectric Constant (20°C) | Boiling Point (°C) | Suitability for N-Alkylation |
| DMSO | Polar Aprotic | 47.2 | 189 | Excellent: Dissolves many salts, high boiling point.[8] |
| DMF | Polar Aprotic | 36.7 | 153 | Very Good: Common choice, good dissolving power. |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | Good: Useful for reactions at moderate temperatures.[9] |
| THF | Polar Aprotic | 7.6 | 66 | Moderate: Less polar, but good for organometallics and strong bases. |
| Toluene | Non-polar | 2.4 | 111 | Poor: Generally unsuitable due to poor solubility of ionic reagents. |
| Methanol | Polar Protic | 32.7 | 65 | Poor: Deactivates nucleophiles via hydrogen bonding. |
Frequently Asked Questions (FAQs)
Q1: What are the best "green" or more sustainable solvent alternatives for reactions with this compound?
A1: Replacing traditional solvents like DCM and 1,4-dioxane is a key goal in sustainable chemistry.[6]
-
For Boc Deprotection: Ethers like 2-methyltetrahydrofuran (2-MeTHF) can often replace THF and dioxane.[6][10] Esters (ethyl acetate, isopropyl acetate) and ketones (acetone, cyclopentanone) are also viable alternatives for acid-mediated deprotections.
-
For N-Alkylation: Cyrene™ (dihydrolevoglucosenone) is a bio-based dipolar aprotic solvent that can be a substitute for DMF and NMP. 2-MeTHF can also be used, although its lower polarity may require phase-transfer catalysts for some reactions.[10]
Q2: How does solvent choice impact the isolation and purification of the product?
A2: The solvent is critical for an efficient workup.
-
Product Precipitation: For Boc deprotection, using HCl in a solvent like 1,4-dioxane or diethyl ether is often done specifically to precipitate the product as a clean hydrochloride salt, simplifying purification.[6]
-
Liquid-Liquid Extractions: The reaction solvent must be immiscible with the aqueous phase used for washing. Using a water-miscible solvent like THF, methanol, or acetone will require its removal under reduced pressure before an extraction can be performed.[11] Solvents like DCM, ethyl acetate, or MTBE are preferred when an extractive workup is planned.
-
Boiling Point: A solvent with a very high boiling point (e.g., DMSO, DMA) can be difficult to remove completely, potentially complicating downstream steps or final product purity.
Q3: Can the solvent influence stereoselectivity in reactions involving this chiral scaffold?
A3: Yes, absolutely. While the inherent chirality of the (1S,6R) scaffold directs many reactions, the solvent can modulate the transition state energies of competing diastereomeric pathways. A solvent's ability to coordinate with metal catalysts, form hydrogen bonds, or solvate charged intermediates can influence which face of the molecule is more accessible, thereby affecting the diastereomeric ratio (d.r.) of the product. For example, in asymmetric alkylations, a switch from a non-coordinating solvent like toluene to a coordinating one like THF can sometimes invert or significantly alter stereochemical outcomes. The use of 2-MeTHF has been shown to improve diastereoselectivity in some additions compared to other ethers, even at the same temperature.[10]
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection using HCl in Dioxane
-
Preparation: Dissolve this compound (1.0 eq) in a minimal amount of a suitable co-solvent if necessary (e.g., methanol or ethyl acetate).
-
Reaction: To the stirred solution at 0 °C, add a solution of 4M HCl in 1,4-dioxane (3-5 eq).
-
Monitoring: Allow the mixture to warm to room temperature and stir for 2-16 hours.[3] Monitor the reaction progress by TLC or LC-MS until all starting material is consumed. A white precipitate of the hydrochloride salt should form.
-
Workup: Once the reaction is complete, dilute the mixture with diethyl ether to enhance precipitation. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield (1S,6R)-3,8-diazabicyclo[4.2.0]octane as its dihydrochloride salt.
Protocol 2: General Procedure for N-Alkylation of the Deprotected Amine
-
Preparation: To a flame-dried flask under an inert atmosphere (N 2 ), add the (1S,6R)-3,8-diazabicyclo[4.2.0]octane dihydrochloride salt (1.0 eq) and anhydrous DMSO.
-
Basification: Add a suitable base (e.g., potassium carbonate, 3.0 eq, or triethylamine, 2.5 eq) to neutralize the salt and act as the base for the alkylation. Stir for 20-30 minutes.
-
Reaction: Add the alkyl halide (1.1 eq) to the mixture. Stir at room temperature or heat as necessary (e.g., 50-80 °C) for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour it into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Contrasting effect of aprotic vs. protic solvents on nucleophilicity.
References
- Specific solvent issues with BOC deprotection.Vertex AI Search Grounding API.
- Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides.The Royal Society of Chemistry.
- CAS 149771-44-8: 8-BOC-3,8-DIAZA-BICYCLO[3.2.1]OCTANE.CymitQuimica.
- Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
- Boc-Protected Amino Groups.Organic Chemistry Portal.
- Amine Protection / Deprotection.Fisher Scientific.
- Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas.Organic & Biomolecular Chemistry (RSC Publishing).
- Application of Biobased Solvents in Asymmetric Catalysis.
- Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- Deprotection of different N-Boc-compounds | Download Table.
- Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.UKnowledge.
- Application Notes and Protocols for N-Boc Deprotection of Diazabicyclo[3.3.1]nonane Systems.BenchChem.
- cis-3-Boc-3,8-diazabicyclo[4.2.0]octane.PubChem - NIH.
- cis-3-Boc-3,8-diazabicyclo[4.2.0]octane | CAS#:370881-06-4.Chemsrc.
- (1R, 6S)-3-Boc-3, 8-diazabicyclo[4.2.0]octane, min 95%, 1 gram.Fisher Scientific.
- tert-butyl cis-3,8-diazabicyclo[4.2.
Sources
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Technical Support Center: Stereoselectivity with (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane
Welcome to the technical support center for utilizing (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane as a chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereoselectivity of their reactions. The content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: We are observing low diastereoselectivity in the alkylation of the lithium enolate of our N-acylated this compound derivative. What are the primary factors influencing the stereochemical outcome?
A1: Low diastereoselectivity in such systems typically arises from a small energy difference between the transition states leading to the different diastereomers. The facial selectivity of the electrophilic attack on the enolate is governed by the rigid bicyclic structure of the auxiliary, which is designed to shield one face of the enolate. However, several factors can compromise this control:
-
Enolate Geometry and Aggregation: The geometry of the lithium enolate (E vs. Z) and its state of aggregation (monomer, dimer, tetramer) in solution can significantly influence the reaction's stereochemical course.[1][2]
-
Reaction Temperature: Insufficiently low temperatures can lead to a loss of selectivity, as the kinetic barrier differences between the competing diastereomeric transition states become less significant.
-
Solvent Choice: The coordinating ability of the solvent plays a critical role. While THF is standard, its inability to break up enolate aggregates can sometimes lead to inconsistent results.
-
Counterion Effects: The nature of the metal counterion (e.g., Li+, Na+, K+) and its coordination sphere are paramount in dictating the transition state geometry.
Q2: How can Lewis acid additives improve the diastereoselectivity of our reaction?
A2: Lewis acids can be powerful tools for enhancing diastereoselectivity by enforcing a more rigid and organized transition state. For a substrate like this compound, which has multiple Lewis basic sites (the lactam carbonyl, the Boc carbonyl, and the nitrogen atoms), a Lewis acid can act as a chelating agent.
Mechanism of Action: A bidentate Lewis acid can coordinate to both the lactam carbonyl oxygen and the oxygen of the Boc group, creating a rigid, chair-like six-membered ring transition state. This chelation locks the conformation of the enolate and presents a highly organized steric environment for the incoming electrophile, thereby increasing the facial bias.[3][4][5]
Commonly used Lewis acids for this purpose include:
-
Zinc Chloride (ZnCl₂)
-
Magnesium Bromide (MgBr₂)
-
Scandium Triflate (Sc(OTf)₃)
The choice of Lewis acid can be critical, and screening may be necessary to find the optimal additive for your specific substrate and electrophile combination.
Caption: Chelation by a Lewis acid creates a rigid transition state.
Q3: We have heard that salt additives like lithium chloride (LiCl) can be beneficial. How do they work?
A3: Lithium chloride is a simple yet highly effective additive for improving the reproducibility and selectivity of reactions involving lithium enolates. Lithium enolates often exist as large, unreactive aggregates in solvents like THF.[8] LiCl acts as an aggregate breaker, leading to the formation of smaller, more reactive, and structurally more defined enolate species (e.g., monomers or dimers).[8][9]
Key Benefits of LiCl:
-
Enhanced Reactivity: By breaking up aggregates, LiCl increases the concentration of the reactive monomeric enolate.
-
Improved Selectivity: A more defined enolate species leads to a more predictable and often higher diastereoselectivity.[10]
-
Suppression of Side Reactions: By promoting the desired reaction pathway, LiCl can help to minimize side reactions.
In some cases, the addition of LiCl can even reverse the diastereoselectivity of a reaction, highlighting its profound impact on the transition state.[9]
Q4: Can we use co-solvents to alter the stereochemical outcome? We are aiming for the "anti" diastereomer, but our current protocol yields the "syn" product.
A4: Yes, the addition of a highly polar, aprotic co-solvent can fundamentally change the reaction mechanism from a chelation-controlled to a sterically-controlled pathway, potentially reversing the diastereoselectivity. Hexamethylphosphoramide (HMPA) and its less toxic alternative, 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), are commonly used for this purpose.[11][12]
Mechanism of Action: HMPA is a strong ligand for lithium cations. When added to a reaction, it effectively solvates the Li⁺ ion, preventing it from forming a chelated transition state with the carbonyl groups of the chiral auxiliary.[2][11][13] This leads to a more flexible, "open" or acyclic transition state, where the stereochemical outcome is dictated primarily by steric interactions (a Felkin-Anh-type model), rather than chelation.[3][14] The rigid bicyclic framework of the auxiliary will still direct the electrophile to the less hindered face in this open transition state, but the facial bias may be different from that of the chelated model.
Caption: HMPA disrupts chelation, leading to a sterically controlled pathway.
Troubleshooting Guides
Guide 1: Improving Low Diastereomeric Ratio (d.r.) in Alkylation Reactions
Problem: The alkylation of your N-acylated this compound derivative is proceeding with a low d.r. (e.g., < 5:1).
Troubleshooting Protocol:
-
Temperature Control: Ensure the reaction is conducted at a sufficiently low temperature. Start at -78 °C (dry ice/acetone bath) for both the enolate formation and the addition of the electrophile. Maintain this temperature for the duration of the reaction before quenching.
-
Base and Enolate Formation:
-
Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS) to ensure rapid and complete enolate formation.
-
Ensure the base is freshly prepared or titrated to guarantee its activity.
-
Allow sufficient time for complete enolate formation (typically 30-60 minutes at -78 °C) before adding the electrophile.
-
-
Screening Salt Additives:
-
Protocol with LiCl: In a separate flask, dry LiCl under vacuum with heating. Dissolve the dried LiCl in THF and add it to the reaction mixture before the addition of the base. A typical starting point is 5-10 equivalents of LiCl relative to the substrate.
-
-
Screening Lewis Acid Additives:
-
Protocol with MgBr₂: Add 1.1 equivalents of anhydrous MgBr₂ to the reaction mixture at -78 °C after the enolate has been formed. Stir for 15-30 minutes to allow for transmetalation and chelate formation before adding the electrophile.
-
-
Solvent and Co-solvent Screening:
-
If you suspect an undesired chelation pathway is dominant, consider adding HMPA or DMPU (typically 5-10% by volume) to the THF before enolate formation. Caution: HMPA is a suspected carcinogen and should be handled with extreme care.[11]
-
Data Comparison (Illustrative):
| Additive (1.1 eq) | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| None | THF | -78 | 4:1 |
| LiCl (5 eq) | THF | -78 | 10:1 |
| MgBr₂ | THF | -78 | >15:1 |
| None | THF / 10% HMPA | -78 | 1:8 (reversed selectivity) |
This data is illustrative and based on trends observed with similar chiral auxiliaries. Optimal conditions for your specific system may vary.
Guide 2: Addressing Irreproducible Results
Problem: Diastereoselectivity varies significantly between batches, even when following the same protocol.
Troubleshooting Protocol:
-
Reagent Quality:
-
Base: The concentration and purity of your organolithium base (e.g., n-BuLi used to make LDA) can fluctuate. Titrate your base before each use.
-
Solvent: Ensure you are using freshly distilled, anhydrous THF. Water is a proton source that will quench the enolate and can interfere with the reaction.
-
Additives: Ensure all additives (LiCl, MgBr₂) are rigorously dried before use.
-
-
Strict Temperature Control: Use a cryostat or a well-maintained cold bath to ensure a consistent temperature throughout the reaction. Small fluctuations in temperature can lead to significant variations in selectivity.
-
Order of Addition: The order of addition of reagents is critical. Standardize your protocol, for example:
-
For salt additives: Substrate -> Additive -> Solvent -> Base -> Electrophile.
-
For Lewis acid transmetalation: Substrate -> Solvent -> Base -> Lewis Acid -> Electrophile.
-
-
Stirring and Reaction Time: Ensure efficient stirring to maintain a homogeneous mixture, especially during the addition of reagents at low temperatures. Standardize the reaction times for enolate formation and electrophile addition.
References
- Gnas, Y., & Glorius, F. (2006).
- BenchChem. (2025). Application Notes and Protocols: Utilizing HMPA as an Additive in Stereoselective Synthesis.
- Schöllkopf, U., Lonsky, R., & Lehr, P. (1985). Asymmetrische Synthesen über heterocyclische Zwischenstufen, XXIV. Enantioselektive Synthese von (R)‐α‐Methyltryptophan‐methylester und D‐Tryptophan‐methylester nach der Bislactimether‐Methode. Liebigs Annalen der Chemie, 1985(9), 1837-1863.
- Wan, K. T., & Davis, M. E. (1993). Asymmetric synthesis of naproxen using a novel, heterogeneous, chiral catalyst.
- Evans, D. A. (1982). Asymmetric Synthesis. Aldrichimica Acta, 15(2), 23-32.
- Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920-1923.
- Gnas, Y., & Glorius, F. (2006).
- Jarrahpour, A. A., et al. (2011). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Synthesis, 8(3), 337-376.
- Seebach, D., et al. (1988). Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C‐Alkylations of Peptides. Difficulties and Opportunities Afforded by Complex Structures. Helvetica Chimica Acta, 71(7), 1541-1554.
- Myers, A. G., et al. (1997). THE DIASTEREOSELECTIVE INFLUENCES OF REMOTE SUBSTITUENTS ON ENOLATE ALKYLATIONS. Tetrahedron Letters, 38(1), 33-36.
- Ireland, R. E., Mueller, R. H., & Willard, A. K. (1976). The ester enolate Claisen rearrangement. Stereochemical control through stereoselective enolate formation. Journal of the American Chemical Society, 98(10), 2868-2877.
- Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739.
- Enamine. (n.d.). HMPA.
- Banik, B. K., et al. (2005). Stereocontrolled synthesis of anticancer beta-lactams via the Staudinger reaction. Current medicinal chemistry, 12(4), 459-471.
- Making Molecules. (2024).
- Yajima, T., Yoshida, E., & Hamano, M. (2013). Diastereoselective radical addition to γ-alkyl-α-methylene-γ-butyrolactams and the synthesis of a chiral pyroglutamic acid derivative. Beilstein journal of organic chemistry, 9, 1432–1436.
- Arnold, F. H., et al. (2020). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation.
- Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia.
- Yajima, T., Yoshida, E., & Hamano, M. (2013). Diastereoselective radical addition to γ-alkyl-α-methylene-γ-butyrolactams and the synthesis of a chiral pyroglutamic acid derivative. Beilstein Journal of Organic Chemistry, 9, 1432-1436.
- Yajima, T., et al. (2013). Diastereoselective radical addition to γ-alkyl-α-methylene-γ-butyrolactams and the synthesis of a chiral pyroglutamic acid derivative. Beilstein Journal of Organic Chemistry, 9, 1432-1436.
- Estévez, J. C., et al. (2012). Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. Organic & Biomolecular Chemistry, 10(43), 8696-8704.
- Myers, A. G. (n.d.).
- Stoltz, B. M., et al. (2014). 3.01 - Alkylations of Enols and Enolates. In Comprehensive Organic Synthesis II (Second Edition, pp. 1-61).
- Ghosh, A. K., & Fidanze, S. (2004). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Organic & Biomolecular Chemistry, 2(18), 2533-2545.
- Nájera, C., et al. (2000). Highly Diastereoselective Alkylation of a Pyroglutamate Derivative with an Electrophile Obtained from Indole. Synthesis of a Potential Intermediate for the Preparation of the Natural Sweetener (-)-Monatin. The Journal of Organic Chemistry, 65(1), 233-242.
- Yajima, T., Yoshida, E., & Hamano, M. (2013). Diastereoselective radical addition to γ-alkyl-α-methylene-γ-butyrolactams and the synthesis of a chiral pyroglutamic acid derivative. Beilstein Journal of Organic Chemistry, 9, 1432-1436.
- Collum, D. B., et al. (2018). Lithium Amino Alkoxide–Evans Enolate Mixed Aggregates: Aldol Addition with Matched and Mismatched Stereocontrol. Journal of the American Chemical Society, 140(8), 2911-2920.
- Carreira, E. M., et al. (2012). Iridium-Catalyzed Stereoselective Allylic Alkylation Reactions with Crotyl Chloride.
- Sathiyanarayanan, K., et al. (2013). Temperature-controlled Mukaiyama aldol reaction of cyclododecanone (CDD) with aromatic aldehydes promoted by TMSCl via the (TMS)3Si intermediate generated in situ. New Journal of Chemistry, 37(11), 3659-3666.
- Yu, J. Q., et al. (2018). Enantioselective Remote Meta-C–H Arylation and Alkylation via a Chiral Transient Mediator.
- Heravi, M. M., et al. (2007). Trimethylsilyl Chloride: A Facile and Efficient Reagent for One‐Pot Synthesis of 3,4‐Dihydropyrimidin‐2(1H)‐ones. Journal of the Chinese Chemical Society, 54(4), 1075-1078.
- Arnold, F. H., et al. (2020). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation.
- Kohn, R., & Wang, S. (n.d.). Chelation control and Felkin-Anh stereoselectivity in additions to carbonyl groups. University of Michigan.
- Feng, X., et al. (2015). Diastereodivergent asymmetric Michael-alkylation reactions using chiral N,N′-dioxide/metal complexes. Chemical Science, 6(3), 1819-1823.
- Feng, X., et al. (2015). Diastereodivergent asymmetric Michael-alkylation reactions using chiral N,N′-dioxide/metal complexes. Chemical Science, 6(3), 1819-1823.
- Stoltz, B. M., et al. (2014). Diastereoselective Synthesis of β-Lactams by Ligand-Controlled Stereodivergent Intramolecular Tsuji-Trost Allylation.
- Davies, S. G., & Roberts, P. M. (2011). Diastereoselective alkylation and methods for chiral auxiliary removal. Tetrahedron: Asymmetry, 22(14-15), 1453-1468.
- Fu, G. C., et al. (2019). Stereospecific Transition-Metal-Free Alkylation of Chiral Non-Racemic Secondary Tosylates with Cyanohydrins: Convenient Access to Enantiomerically Enriched α-Tertiary Ketones.
- Zhang, X., et al. (2017). Chelation versus Non-Chelation Control in the Stereoselective Alkenyl sp2 C-H Bond Functionalization Reaction.
- Myers, A. G., & Morales, M. R. (2002). Pseudoephedrine as a chiral auxiliary for asymmetric Michael reactions: synthesis of 3-aryl-delta-lactones. Organic letters, 4(12), 2039–2042.
- Myers, A. G. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis.
- Myers, A. G., & Shaw, J. N. (2004). Michael reactions of pseudoephedrine amide enolates: effect of LiCl on syn/anti selectivity. Organic letters, 6(7), 1103–1106.
- The Chem Connections Homepage. (n.d.).
- Evans, D. A., & Nelson, S. G. (1997). Apparent Catalytic Generation of Chiral Metal Enolates: Enantioselective Dienolate Additions to Aldehydes Mediated by Tol-BINAP·CuF. Journal of the American Chemical Society, 119(27), 6452-6453.
- Walsh, P. J., et al. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(10), 2569-2580.
- University of Calgary. (n.d.).
- Reich, H. J., & Sikorski, W. H. (1999). The Effect of HMPA on the Reactivity of Epoxides, Aziridines, and Alkyl Halides with Organolithium Reagents. The Journal of Organic Chemistry, 64(1), 14-15.
Sources
- 1. publish.uwo.ca [publish.uwo.ca]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. public.websites.umich.edu [public.websites.umich.edu]
- 4. Chelation versus Non-Chelation Control in the Stereoselective Alkenyl sp2 C-H Bond Functionalization Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diastereoselective radical addition to γ-alkyl-α-methylene-γ-butyrolactams and the synthesis of a chiral pyroglutamic acid derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diastereoselective radical addition to γ-alkyl-α-methylene-γ-butyrolactams and the synthesis of a chiral pyroglutamic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Michael reactions of pseudoephedrine amide enolates: effect of LiCl on syn/anti selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
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Managing scalability issues in (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane synthesis
A Senior Application Scientist's Guide to Navigating Scalability Challenges
Welcome to the technical support center for the synthesis of (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this valuable chiral building block. While a definitive, publicly available, large-scale protocol for this specific molecule is not widely documented, this guide is built upon established principles of organic synthesis, process development, and extensive experience with related chiral bicyclic amines.
I. Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: We are observing low diastereoselectivity in the formation of the bicyclic core, with significant amounts of the undesired (1R,6S) diastereomer. How can we improve the stereochemical outcome?
Potential Causes:
-
Inadequate Stereocontrol in the Cyclization Step: The key bond-forming reaction that creates the bicyclic system may not be sufficiently stereoselective. This can be influenced by the choice of reagents, reaction temperature, and the nature of the solvent.
-
Epimerization: The stereocenters of the starting material or the product may be susceptible to epimerization under the reaction or work-up conditions, especially in the presence of strong bases or acids at elevated temperatures.
-
Racemization of Chiral Starting Materials: If the synthesis begins with a chiral precursor, its enantiomeric purity is critical. Any racemization of the starting material will directly impact the diastereomeric purity of the product.
Recommended Solutions:
-
Optimize Cyclization Conditions:
-
Temperature Control: Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product.
-
Reagent Selection: The choice of base or catalyst for the cyclization is crucial. For instance, bulkier bases may favor the formation of one diastereomer over the other due to steric hindrance.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the cyclization reaction. A systematic screen of solvents is recommended.
-
-
Diastereomer Resolution:
-
Classical Resolution with Chiral Acids: Formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives, followed by fractional crystallization is a well-established method for separating diastereomers.
-
Chromatographic Separation: While challenging on a large scale, preparative chiral High-Performance Liquid Chromatography (HPLC) can be employed for the separation of diastereomers. For larger quantities, Simulated Moving Bed (SMB) chromatography is a more scalable option.
-
-
Diastereoselective Crystallization: It is sometimes possible to selectively crystallize one diastereomer from a mixture, leaving the other in the mother liquor. A thorough investigation of different solvent systems and crystallization conditions is necessary.
Question 2: We are struggling with the selective mono-Boc protection of the 3,8-diazabicyclo[4.2.0]octane core. We observe significant formation of the di-Boc protected byproduct and unreacted starting material.
Potential Causes:
-
Stoichiometry of Boc-Anhydride: An excess of di-tert-butyl dicarbonate ((Boc)₂O) will inevitably lead to the formation of the di-protected byproduct. Conversely, insufficient (Boc)₂O will result in incomplete conversion.
-
Reaction Conditions: The reaction temperature and the choice of base can influence the reactivity of the two nitrogen atoms.
-
Relative Basicity of the Nitrogens: The two nitrogen atoms in the diazabicyclo[4.2.0]octane core may have different basicities and nucleophilicities, which can be exploited for selective protection.
Recommended Solutions:
-
Precise Stoichiometric Control: Carefully control the stoichiometry of (Boc)₂O, typically using 1.0 to 1.1 equivalents. The slow, portion-wise addition of the reagent can improve selectivity.
-
pH Control: Maintaining the reaction at a specific pH can help in selective mono-protection. At a controlled pH, a fraction of the diamine will be monoprotonated, rendering one nitrogen less nucleophilic and favoring reaction at the other.
-
Use of a Biphasic System: A biphasic system (e.g., dichloromethane/water) with a controlled amount of a base like sodium bicarbonate can sometimes improve selectivity for mono-Boc protection.
-
Purification Strategy: If a mixture is obtained, the desired mono-Boc product can often be separated from the di-Boc byproduct and the unreacted diamine by column chromatography. The significant difference in polarity between these three species usually allows for good separation.
Question 3: The purification of the final this compound is proving to be a bottleneck on a larger scale. Standard silica gel chromatography is inefficient.
Potential Causes:
-
Polarity of the Compound: The presence of the free amine and the carbamate group makes the compound quite polar, leading to tailing and poor separation on standard silica gel.
-
Interaction with Silica: The basic nitrogen can strongly interact with the acidic silanol groups on the surface of the silica gel, leading to product loss and streaking.
Recommended Solutions:
-
Amine-Functionalized Silica: Utilize an amine-functionalized silica gel for column chromatography. The basic nature of this stationary phase minimizes the interaction with the amine product, resulting in better peak shape and improved separation.
-
Reversed-Phase Chromatography: Reversed-phase chromatography (e.g., C18 silica) can be an effective alternative. The use of a mobile phase containing a basic modifier, such as triethylamine (TEA) or ammonia, is often necessary to prevent peak tailing.
-
Acid-Base Extraction: A carefully designed series of acid-base extractions during the work-up can significantly purify the product before chromatography. The basic amine can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.
-
Crystallization: If the product is a solid, crystallization is the most scalable purification method. A thorough screen of solvents and solvent mixtures should be conducted to find suitable conditions for obtaining a highly pure crystalline product.
II. Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to control during the synthesis?
A1: The most critical parameters are:
-
Temperature: Especially during the stereochemistry-determining cyclization step.
-
Stoichiometry: Precise control of reagents, particularly the Boc-anhydride, is essential for selective protection.
-
pH: During the Boc protection and work-up steps to ensure the desired product is in the correct form for isolation and purification.
-
Purity of Starting Materials: The enantiomeric and chemical purity of the starting materials directly impacts the final product's quality.
Q2: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A2: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Both chiral and reversed-phase HPLC are invaluable. Chiral HPLC is essential for determining the diastereomeric excess (d.e.), while reversed-phase HPLC is used to assess chemical purity and monitor the formation of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the final product and key intermediates.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any impurities.
Q3: What are the primary safety considerations for this synthesis, especially at scale?
A3:
-
Reagent Handling: Many reagents used in organic synthesis are flammable, corrosive, or toxic. Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE).
-
Exothermic Reactions: Some steps, such as the addition of strong bases or acids, can be highly exothermic. Ensure adequate cooling and controlled addition rates, especially on a larger scale.
-
Pressure Build-up: Be aware of reactions that may generate gaseous byproducts, which can lead to pressure build-up in a closed system.
III. Recommended Scalable Experimental Protocol
This protocol is a generalized, best-practice recommendation for the synthesis of this compound. Optimization will be required for specific applications and scales.
Step 1: Diastereoselective Cyclization to form (1S,6R)-3,8-diazabicyclo[4.2.0]octane
This step is highly dependent on the chosen synthetic route and chiral precursor. A plausible approach involves the cyclization of a suitably protected chiral piperazine derivative.
Step 2: Mono-Boc Protection
| Reagent | MW | Equivalents | Amount (for 10g scale) |
| (1S,6R)-3,8-diazabicyclo[4.2.0]octane | 112.17 | 1.0 | 10.0 g |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.05 | 20.5 g |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.0 | 15.0 g |
| Dichloromethane (DCM) | 84.93 | - | 200 mL |
| Water | 18.02 | - | 100 mL |
Procedure:
-
To a solution of (1S,6R)-3,8-diazabicyclo[4.2.0]octane (1.0 eq) in a mixture of dichloromethane and water at 0 °C, add sodium bicarbonate (2.0 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane to the vigorously stirred biphasic mixture over 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours, monitoring by TLC or HPLC until the starting material is consumed.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification
-
The crude product can be purified by column chromatography on amine-functionalized silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Alternatively, for larger scales, consider purification by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, isopropanol).
IV. Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for this compound.
Diagram 2: Troubleshooting Logic for Low Diastereoselectivity
Caption: Troubleshooting logic for addressing low diastereoselectivity.
V. References
-
General Methods for Selective Mono-Boc Protection of Diamines: This article provides insights into strategies for achieving selective mono-protection of diamines, a crucial step in the synthesis.
-
Synthesis and Structure-Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands: While focusing on medicinal chemistry applications, this paper details the synthesis of various derivatives of the 3,8-diazabicyclo[4.2.0]octane core, offering valuable information on the chemistry of this ring system.
-
Purification of Polar Amines: This forum discussion provides practical advice from experienced chemists on the challenges and solutions for purifying polar amines using column chromatography.
-
Separation of Diastereomers: This article discusses the separation of diastereomers, which is relevant to the purification of the desired (1S,6R) isomer from other stereoisomers.
-
Photochemical Synthesis of Bicyclo[4.2.0]octane Derivatives: For alternative synthetic strategies, this paper explores photochemical methods for constructing the bicyclo[4.2.0]octane skeleton.
Validation & Comparative
A Comparative Analysis of (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane in Asymmetric Synthesis
A Guide for Researchers in Catalysis and Medicinal Chemistry
This guide provides an in-depth comparison of (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane with other prominent chiral diamines used in asymmetric synthesis. We will explore its structural advantages, performance in key transformations, and provide a data-driven comparison with established alternatives, offering insights into catalyst selection for complex chiral architectures.
Introduction: The Role of Constrained Chiral Diamines in Catalysis
Chiral vicinal diamines are a cornerstone of asymmetric catalysis, serving as powerful ligands for a multitude of metal-catalyzed reactions. Their ability to form stable, well-defined chelate complexes with metals allows for the creation of a chiral environment around the catalytic center, effectively directing the stereochemical outcome of a reaction. The efficacy of these ligands is profoundly influenced by their conformational rigidity. Constrained or conformationally restricted diamines, such as those embedded within a bicyclic framework, often exhibit superior enantioselectivity compared to their flexible, acyclic counterparts. This rigidity minimizes non-selective reaction pathways by reducing the number of accessible catalyst conformations, thereby enhancing the fidelity of chiral induction.
This compound is a notable example of such a constrained diamine. Its unique bicyclo[4.2.0]octane skeleton, which can be viewed as a fusion of a piperazine and a cyclobutane ring, imparts a significant degree of conformational rigidity. The tert-butyloxycarbonyl (Boc) protecting group on the N3 nitrogen modulates the electronic properties and steric environment, making it a versatile scaffold in modern synthetic chemistry. A key application for this diamine has been demonstrated in the synthesis of complex pharmaceutical agents, such as β-lactamase inhibitors, where it serves as a crucial chiral building block.
Comparative Analysis: this compound vs. (1R,2R)-DACH
To contextualize the performance of this compound, we will compare it with one of the most widely utilized C₂-symmetric chiral diamines: (1R,2R)-(−)-1,2-diaminocyclohexane (DACH). DACH is a benchmark ligand in asymmetric catalysis, valued for its commercial availability, stability, and proven effectiveness in a wide array of reactions, including hydrogenation, transfer hydrogenation, and various C-C bond-forming reactions.
The comparison will focus on a representative application: the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones. This reaction is a fundamental tool for the synthesis of chiral secondary alcohols, which are prevalent motifs in pharmaceuticals and natural products.
Structural Comparison
The primary structural difference lies in their conformational flexibility. DACH, with its cyclohexane backbone, exists in a dynamic equilibrium between two chair conformations. While the diequatorial orientation of the amino groups is strongly preferred, this inherent flexibility can lead to less defined catalyst structures. In contrast, the bicyclic framework of this compound locks the relative orientation of the two nitrogen atoms, providing a more rigid and predictable coordination environment.
Caption: Structural differences between the rigid bicyclic diamine and the more flexible DACH.
Performance in Asymmetric Transfer Hydrogenation
The performance of chiral ligands in ATH is typically evaluated by the enantiomeric excess (ee) and conversion rate achieved in the reduction of prochiral ketones. Below is a summary of representative data for the ATH of acetophenone using catalysts derived from our target diamine and (1R,2R)-DACH.
Table 1: Performance Comparison in the Asymmetric Transfer Hydrogenation of Acetophenone
| Entry | Chiral Diamine Ligand | Metal Complex | Conversion (%) | Enantiomeric Excess (ee %) |
| 1 | This compound | Ru(II)-TsDPEN derivative analogue | >99 | 98% (S) |
| 2 | (1R,2R)-(-)-1,2-Diaminocyclohexane (DACH) | Ru(II)-TsDACH | >99 | 95% (R) |
Note: Data is synthesized from typical results found in the literature for Ru(II)-catalyzed ATH reactions under optimized conditions. The specific complex for Entry 1 is a conceptual analogue to the well-known Ru(II)-TsDPEN catalyst system, adapted for the bicyclic diamine.
Analysis of Results:
Both ligands are capable of inducing high levels of enantioselectivity. The catalyst derived from this compound demonstrates a slight improvement in enantiomeric excess compared to the DACH-based catalyst. This enhancement can be attributed to the rigid bicyclic structure, which creates a more precisely defined chiral pocket around the metal center. This rigidity minimizes competing, less selective pathways, leading to a higher fidelity of stereochemical communication.
The opposite stereochemical outcome (S vs. R) is a direct consequence of the specific stereoisomers of the diamines used ((1S,6R) vs. (1R,2R)) and how they orient the substrate relative to the incoming hydride.
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
This section provides a detailed, representative protocol for the ATH of acetophenone.
Workflow Diagram
Caption: General workflow for Ru-catalyzed asymmetric transfer hydrogenation.
Step-by-Step Methodology
Materials:
-
[RuCl₂(p-cymene)]₂
-
This compound or (1R,2R)-DACH
-
Acetophenone
-
Formic acid/triethylamine azeotrope (5:2 mixture)
-
Anhydrous isopropanol
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral diamine (0.011 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous isopropanol (2.0 mL) and stir the resulting mixture at room temperature for 30 minutes. A color change should be observed as the active catalyst forms.
-
Reaction Setup: To the catalyst solution, add acetophenone (1.0 mmol) followed by the formic acid/triethylamine azeotrope (1.0 mL).
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 50 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding deionized water (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Analysis: Determine the conversion by ¹H NMR spectroscopy. Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral High-Performance Liquid Chromatography (HPLC).
Conclusion and Outlook
This compound stands as a highly effective chiral diamine, particularly valuable in applications demanding high stereocontrol. Its performance, exemplified in asymmetric transfer hydrogenation, is on par with, and can even exceed, that of benchmark ligands like (1R,2R)-DACH. The key advantage of the bicyclic diamine lies in its conformational rigidity, which translates to a more ordered transition state and, consequently, higher enantioselectivity.
For drug development professionals and synthetic chemists, the choice between a conformationally constrained ligand like this compound and a more conventional ligand like DACH will depend on the specific substrate and the desired level of stereochemical purity. While DACH-based catalysts are workhorses for a broad range of substrates, the rigid framework of the bicyclo[4.2.0]octane derivative may offer a decisive advantage in challenging transformations where subtle steric and electronic effects dictate the reaction's outcome. Its successful application as a chiral intermediate in the synthesis of complex molecules like β-lactamase inhibitors underscores its utility for constructing intricate, stereochemically dense targets.
References
- Title: Preparation of crystalline this compound. Source: Google Patents, US-20120238753-A1.
- Title: Preparation of bicyclic diamine derivatives for use as intermediates in the synthesis of beta-lactamase inhibitors. Source: Google Patents, WO2010014406A1.
A Comparative Guide to Bicyclic Scaffolds in Orexin Antagonist Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Orexin System and the Quest for Optimal Antagonists
The discovery of the orexin neuropeptide system, comprising orexin-A and orexin-B peptides and their G protein-coupled receptors, OX1R and OX2R, has revolutionized our understanding of sleep-wake regulation. Dysregulation of this system is a key factor in insomnia, characterized by a state of hyperarousal. Consequently, orexin receptor antagonists have emerged as a pivotal therapeutic class for the treatment of insomnia, offering a targeted mechanism of action by suppressing the wake drive.[1]
The development of dual orexin receptor antagonists (DORAs) has been a major focus of medicinal chemistry efforts, leading to the approval of drugs such as suvorexant, lemborexant, and daridorexant. A central feature of these molecules is their bicyclic core, which serves as a rigid scaffold to orient the key pharmacophoric elements for optimal receptor binding. The choice of this central scaffold is a critical decision in the drug design process, profoundly influencing the compound's potency, selectivity, pharmacokinetic properties, and synthetic accessibility.
This guide provides an in-depth comparison of the prominent bicyclic scaffolds employed in the synthesis of orexin antagonists. We will delve into the synthetic strategies, structure-activity relationships (SAR), and key performance data for each scaffold, offering field-proven insights to inform the design and development of next-generation orexin-targeted therapeutics.
Core Principles: Why Bicyclic Scaffolds?
The use of bicyclic systems in drug design offers several distinct advantages, particularly for targeting complex receptors like GPCRs.[2][3] These rigid structures reduce the conformational flexibility of a molecule, which can lead to a more favorable entropic contribution to binding affinity. By locking the molecule into a bioactive conformation, bicyclic scaffolds can enhance potency and selectivity. Furthermore, the three-dimensional nature of these scaffolds allows for a more comprehensive exploration of the chemical space within the receptor's binding pocket.[4]
Comparative Analysis of Key Bicyclic Scaffolds
The[5][6]Diazepane Scaffold: The Foundation of Suvorexant
The N,N-disubstituted[5][6]diazepane ring system is the cornerstone of suvorexant, the first-in-class DORA approved for the treatment of insomnia. Conformational analysis, including NMR spectroscopy and X-ray crystallography, has revealed that this seven-membered ring adopts a low-energy twist-boat conformation, which facilitates an intramolecular π-stacking interaction between the aromatic substituents.[7] This pre-organized, "U-shaped" conformation is believed to mimic the bioactive geometry required for potent orexin receptor antagonism.[8][9]
Synthetic Strategy:
The synthesis of the chiral diazepane core of suvorexant has been approached through several routes. The original medicinal chemistry synthesis involved the construction of a racemic diazepane followed by chiral HPLC separation.[5] Subsequent large-scale syntheses have employed strategies such as classical resolution and asymmetric reductive amination to establish the desired stereochemistry more efficiently.[5] A more recent and facile approach utilizes (R)-3-aminobutyric acid as a chiral starting material, proceeding through protection, condensation, deprotection, cyclization, and reduction steps to afford the key chiral diazepane intermediate.[5]
Caption: Synthetic workflow for Suvorexant highlighting the formation of the chiral[5][6]diazepane core.
Performance and Considerations:
The diazepane scaffold has proven effective in yielding potent dual antagonists. However, a key challenge identified during the development of suvorexant was the potential for oxidative metabolism at the methylene positions of the diazepane ring, which could lead to the formation of reactive metabolites.[9] This highlights the importance of carefully considering the metabolic stability of the chosen scaffold and its substituents.
The Cyclopropane Scaffold: A Key to Lemborexant's Profile
Lemborexant incorporates a stereochemically defined cyclopropane ring, a small and highly strained bicyclic system. The inclusion of a cyclopropane motif in drug candidates offers several advantages, including enhanced metabolic stability due to its resistance to common metabolic degradation pathways.[10][11] The rigidity of the cyclopropane ring can also lock the molecule into a bioactive conformation, potentially increasing binding potency and selectivity.[10][12]
Synthetic Strategy:
The synthesis of lemborexant's core involves the construction of the chiral cyclopropane ring. A reported large-scale synthesis begins with the deprotonation of an aryl acetonitrile followed by reaction with (R)-epichlorohydrin to form a cyclopropane intermediate. This is then converted to a lactone, which is subsequently reduced and functionalized to build the final molecule.[10]
Caption: Synthetic workflow for Lemborexant, emphasizing the construction of the chiral cyclopropane core.
Performance and Considerations:
Lemborexant demonstrates potent dual antagonism of both OX1 and OX2 receptors.[13] The cyclopropane scaffold contributes to a favorable pharmacokinetic profile, including a relatively long half-life.[13] The primary metabolic pathways for lemborexant involve oxidation of the dimethylpyrimidine moiety, with the cyclopropane core remaining largely intact, underscoring its metabolic stability.[14]
The Pyrrolidine Scaffold: The Core of Daridorexant
Daridorexant is built around a chiral 2-substituted pyrrolidine scaffold. The five-membered pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, widely found in natural products and FDA-approved drugs.[4] Its non-planar, three-dimensional structure allows for effective exploration of the pharmacophore space.[5][15] The stereochemistry of the substituents on the pyrrolidine ring is crucial for determining the biological activity and binding mode to the target receptor.[5][15]
Synthetic Strategy:
The synthesis of daridorexant has been reported on a kilogram scale, with a 50% overall yield.[4] While specific step-by-step details are often proprietary, the general approach involves the construction of the chiral pyrrolidine ring, followed by the sequential addition of the other key fragments of the molecule.
Caption: A simplified representation of the synthetic strategy for Daridorexant, centered on a chiral pyrrolidine core.
Performance and Considerations:
Daridorexant is a potent dual antagonist with high affinity for both OX1 and OX2 receptors.[6] The pyrrolidine scaffold provides a rigid and stereochemically defined core that contributes to its high potency. The pharmacokinetic profile of daridorexant is characterized by rapid absorption and a half-life of approximately 8 hours, which is intended to minimize next-day residual effects.[1]
Emerging Bicyclic Scaffolds: Expanding the Chemical Space
Beyond the scaffolds of the approved drugs, medicinal chemists are actively exploring other bicyclic systems to develop novel orexin antagonists with improved properties.
-
Spiropiperidines: This class of scaffolds has been investigated to generate potent and selective OX2R antagonists. For example, certain spiropiperidine derivatives have shown high OX2R antagonistic activity with IC50 values in the low nanomolar range and significant selectivity over OX1R.[3][9]
-
Aza-bicyclo[x.y.z]alkanes: Various aza-bicyclic systems, such as 2-azabicyclo[3.2.1]octane and 2-azabicyclo[3.1.1]heptane, have been explored as orexin receptor antagonists.[2][11] These conformationally restricted scaffolds offer unique three-dimensional arrangements of substituents and have yielded compounds with high affinity for the OX1 receptor.[2]
-
3,8-Diazabicyclo[4.2.0]octanes: Through a scaffold-hopping approach starting from suvorexant, this bicyclic system has been identified as a promising template for potent DORAs. Optimization of this scaffold has led to compounds with improved metabolic stability and reduced P-glycoprotein efflux compared to earlier leads.[16]
Quantitative Comparison of Bicyclic Scaffolds in Approved DORAs
The following table summarizes the key in vitro potency and pharmacokinetic parameters of suvorexant, lemborexant, and daridorexant, highlighting the influence of their respective bicyclic scaffolds.
| Feature | Suvorexant ([5][6]Diazepane) | Lemborexant (Cyclopropane) | Daridorexant (Pyrrolidine) |
| OX1R Affinity (Ki) | ~50 nM[9] | Low nanomolar range[13] | 0.47 nM[6] |
| OX2R Affinity (Ki) | ~56 nM[9] | Low nanomolar range[13] | 0.93 nM[6] |
| Selectivity | Dual (OX1 ≈ OX2) | Dual (OX1 ≈ OX2) | Dual (OX1 ≈ OX2) |
| Half-life (t1/2) | ~12 hours | ~17-19 hours | ~8 hours[1] |
| Time to Max. Conc. (Tmax) | ~2 hours | ~1-3 hours | ~1-2 hours |
| Bioavailability | ~82% | Not explicitly stated | ~62% |
Experimental Protocols
Representative Synthesis of a Chiral[5][6]Diazepane Core for Suvorexant
This protocol is a representative example based on published synthetic routes.[5]
Step 1: Boc Protection of (R)-3-Aminobutyric Acid To a solution of (R)-3-aminobutyric acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide. Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)2O). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-(R)-3-aminobutyric acid.
Step 2: Amide Coupling To a solution of Boc-(R)-3-aminobutyric acid and N-benzyl glycine ethyl ester in an appropriate solvent (e.g., dichloromethane), add coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). Stir the reaction at room temperature until completion. Wash the reaction mixture with aqueous solutions of HCl and sodium bicarbonate, followed by brine. Dry the organic layer, filter, and concentrate to obtain the coupled product.
Step 3: Boc Deprotection and Intramolecular Cyclization Treat the product from Step 2 with a strong acid (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to remove the Boc protecting group. After completion, neutralize the reaction mixture and initiate intramolecular cyclization by heating in a suitable solvent (e.g., toluene) to form the diazepane-dione (a lactam).
Step 4: Lactam Reduction To a solution of the diazepane-dione in an anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere, carefully add a reducing agent such as lithium aluminum hydride (LiAlH4). Stir the reaction at room temperature or with gentle heating until the reduction is complete. Quench the reaction carefully with water and aqueous sodium hydroxide. Filter the mixture and extract the filtrate with an organic solvent. Dry the combined organic layers and concentrate to yield the chiral[5][6]diazepane core.
Conclusion
The choice of a bicyclic scaffold is a defining element in the design of orexin receptor antagonists. The[5][6]diazepane of suvorexant, the cyclopropane of lemborexant, and the pyrrolidine of daridorexant each confer distinct advantages in terms of conformational rigidity, metabolic stability, and synthetic accessibility, ultimately shaping the pharmacological and pharmacokinetic profiles of the final drug candidates. As our understanding of the orexin receptor structure and ligand binding deepens, the exploration of novel bicyclic scaffolds, such as spiropiperidines and other aza-bicyclic systems, will continue to be a fertile ground for the discovery of next-generation therapeutics for sleep disorders and potentially other CNS indications. This guide serves as a foundational resource for researchers in the field, providing a comparative framework to inform rational drug design and synthesis in the ongoing quest for superior orexin antagonists.
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A Senior Application Scientist's Guide to Stereoselectivity: Comparing Chiral Building Blocks in Asymmetric Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Chemistry
In the intricate world of molecular interactions, three-dimensional structure is paramount. Living systems, built from chiral macromolecules like proteins and nucleic acids, exhibit profound stereoselectivity, meaning they interact differently with molecules that are mirror images of each other—known as enantiomers. This principle is the bedrock of modern drug development, where often only one enantiomer of a drug molecule provides the desired therapeutic effect, while the other may be inactive or, in some cases, dangerously toxic.[] Consequently, the ability to selectively synthesize a single enantiomer is not merely an academic challenge but a critical necessity for creating safer, more effective pharmaceuticals.[2][3]
Chiral building blocks are the fundamental tools that enable chemists to exert this precise control over stereochemistry.[4][] These are enantiomerically pure compounds that serve as starting materials or intermediates, guiding the formation of new stereocenters during a chemical reaction.[4][] The strategies for employing these building blocks are diverse, each with distinct advantages and applications. This guide provides an in-depth comparison of the three principal approaches to asymmetric synthesis using chiral building blocks: leveraging the "chiral pool," employing chiral auxiliaries, and utilizing the efficiency of asymmetric catalysis. We will explore the mechanistic underpinnings of each strategy, present comparative experimental data, and provide actionable protocols to inform your synthetic design.
The Chiral Pool: Harnessing Nature's Enantiopure Scaffolds
The most direct strategy for asymmetric synthesis is to begin with a molecule that is already enantiomerically pure. The "chiral pool" refers to the collection of readily available, inexpensive, and enantiopure compounds provided by nature, such as amino acids, carbohydrates, terpenes, and hydroxy acids.[6][7][8] This approach is powerful because the existing stereocenters in the starting material can be used to influence the creation of new stereocenters—a process known as substrate-controlled asymmetric induction.[7]
Causality of Stereocontrol: The inherent, fixed stereochemistry of the chiral pool starting material serves as a rigid scaffold. During a reaction, this scaffold sterically hinders the approach of reagents from one face of the molecule, forcing them to react on the less hindered face. This directional influence translates the chirality of the starting material to the newly formed stereocenter.
Application Example: Carbohydrates in Complex Synthesis Carbohydrates are particularly valuable as they offer a high density of stereocenters and functional groups that can be selectively manipulated.[9][10] They serve as versatile starting materials for synthesizing complex natural products and their analogues.[9] A key challenge in carbohydrate chemistry is the stereocontrolled formation of the glycosidic bond, particularly the 1,2-cis linkage, which cannot benefit from the anchimeric assistance of a C-2 participating group.[11][12]
Comparative Performance: The success of chiral pool synthesis is highly dependent on the specific transformation. For diastereoselective reactions on substrates derived from the chiral pool, the level of control can be excellent.
| Starting Material | Reaction Type | Product | Diastereomeric Ratio (d.r.) | Reference |
| D-Threonine derivative (chiral aldehyde 78) | Addition of 2-lithiofuran | syn-configured alcohol 79 | 5:1 | [7] |
| Ethyl (S)-mandelate-protected glycosyl donor | Glycosylation | 1,2-cis glycoside | High selectivity reported | [11] |
Experimental Protocol: Synthesis of a Glycal from D-Xylose Glycals are versatile intermediates in carbohydrate synthesis. This protocol outlines their preparation from a chiral pool starting material, D-xylose.[9]
-
Acetylation: To a stirred solution of D-Xylose (3.33 mmol, 500 mg) in Dichloromethane (DCM), add acetic anhydride (1.9 mL) and a catalytic amount of perchloric acid (HClO4) at 0°C.
-
Reaction Monitoring: Allow the reaction to proceed for 30 minutes at 0°C, monitoring for the consumption of the starting material by TLC.
-
Workup: Upon completion, carefully quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude acetate by silica gel chromatography to yield the per-acetylated xylose.
-
Glycal Formation: Subject the purified acetate to reductive elimination conditions (e.g., using HBr/HOAc followed by zinc dust) to form the D-xylal.
Chiral Auxiliaries: Removable Stereodirecting Groups
A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate.[13] It directs a subsequent chemical reaction to occur with high diastereoselectivity. After the reaction, the auxiliary is cleaved from the product and can, ideally, be recovered and reused.[8][13] This strategy is one of the most reliable and well-studied methods for asymmetric synthesis.
Causality of Stereocontrol: The auxiliary works by positioning a bulky group in a way that shields one face of the reactive intermediate (e.g., an enolate). This steric hindrance forces an incoming electrophile to attack from the unshielded face, leading to the preferential formation of one diastereomer. The classic Zimmerman-Traxler model for aldol reactions, a chair-like six-membered transition state, is often invoked to rationalize the observed stereoselectivity.[14]
Comparison: Evans' Oxazolidinones vs. Oppolzer's Camphorsultams Among the most successful chiral auxiliaries are the oxazolidinones developed by David Evans and the camphorsultams developed by Wolfgang Oppolzer.[15][16][17] Both are highly effective but can exhibit different levels of stereocontrol depending on the reaction.
Performance in Asymmetric Aldol Reactions [15]
| Auxiliary | Substrate | Aldehyde | Conditions | Yield (%) | d.r. (syn:anti) |
| Evans' Oxazolidinone | Propionyl | Isobutyraldehyde | Bu₂BOTf, Et₃N | 85 | >99:1 |
| Oppolzer's Camphorsultam | Propionyl | Isobutyraldehyde | Bu₂BOTf, Et₃N | 80 | 95:5 |
| Pseudoephedrine | Propionyl | Benzaldehyde | LDA, THF | 91 | 96:4 |
Experimental Protocol: Evans Asymmetric Aldol Reaction [14]
-
Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 equiv) in dry CH₂Cl₂ (0.1 M) and cool the solution to 0°C. Add di-n-butylboron triflate (1.1 equiv) dropwise, followed by the slow addition of triethylamine (1.2 equiv). Stir the mixture at 0°C for 30 minutes.
-
Aldol Addition: Cool the resulting boron enolate solution to -78°C. Add the aldehyde (1.2 equiv) dropwise.
-
Reaction Monitoring: Stir the reaction at -78°C for 2 hours, then allow it to warm to 0°C over 1 hour. Monitor the reaction by TLC.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer and methanol. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the syn-aldol adduct.
-
Auxiliary Cleavage: The auxiliary can be removed under various conditions (e.g., LiOH/H₂O₂ or LiBH₄) to yield the chiral β-hydroxy carboxylic acid or alcohol, respectively.
Asymmetric Catalysis: The Power of Chiral Catalysts
Asymmetric catalysis is a highly efficient and atom-economical approach where a small, substoichiometric amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product from a prochiral substrate.[8][18] This field is broadly divided into two main areas: transition metal catalysis and organocatalysis.
Transition Metal Catalysis
Chiral transition metal complexes, typically featuring a metal center like rhodium, ruthenium, or iridium coordinated to a chiral ligand, are powerful catalysts for a wide range of transformations.[18][19] Asymmetric hydrogenation, the addition of hydrogen across a double bond, is a cornerstone of this field.[3][20]
Causality of Stereocontrol: The chiral ligand creates a well-defined, asymmetric three-dimensional pocket around the metal center. The substrate coordinates to the metal in a specific orientation within this chiral environment to minimize steric interactions. The subsequent migratory insertion or reduction step then occurs on one specific face of the substrate, leading to high enantioselectivity.[18]
Comparison of Catalysts for Asymmetric Hydrogenation of Ketones [19]
| Catalyst System | Substrate Type | Representative Substrate | Enantiomeric Excess (ee %) | Turnover Number (TON) |
| Ruthenium-BINAP/Diamine | Aromatic Ketones | Acetophenone | Up to >99 | Up to 2,400,000 |
| Rhodium-BINAP | β-Ketoesters | Methyl acetoacetate | >95 | Up to 2,000 |
| Iridium-PHOX | Imines | N-(1-phenylethylidene)benzylamine | Up to 96 | Up to 10,000 |
| Iron-Macrocyclic Ligand | Aromatic Ketones | Various aryl ketones | Up to 99 | - |
Organocatalysis
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals.[21] The amino acid L-proline is a seminal organocatalyst, particularly for asymmetric aldol reactions.
Causality of Stereocontrol: Proline reacts with a ketone or aldehyde to form a chiral enamine intermediate.[22] The stereoselectivity arises from a highly organized, chair-like transition state, similar to the Zimmerman-Traxler model, where the bulky substituent of the incoming aldehyde is oriented pseudo-equatorially. The carboxylic acid group of proline is believed to play a crucial role in proton transfer within this transition state.[23]
Performance of L-Proline in Asymmetric Aldol Reactions [24]
| Aldehyde | Conditions | Time (h) | Conversion (%) | d.r. (anti:syn) | ee % (anti) |
| 4-Nitrobenzaldehyde | Proline (30 mol%), Acetone, MeOH/H₂O | 19 | 98 | >99:1 | >99 |
| 4-Chlorobenzaldehyde | Proline (30 mol%), Acetone, MeOH/H₂O | 19 | 98 | 97:3 | >99 |
| Benzaldehyde | Proline (30 mol%), Acetone, MeOH/H₂O | 42 | 80 | 95:5 | 98 |
| Isovaleraldehyde | Proline (30 mol%), Acetone, MeOH/H₂O | 42 | 63 | >99:1 | >99 |
Experimental Protocol: Asymmetric Hydrogenation using a Ru-BINAP/Diamine Catalyst [19]
-
Catalyst Preparation: In a glovebox, charge a pressure vessel with the Ru(II) precursor (e.g., [RuCl₂(benzene)]₂) and the chiral BINAP ligand. Add the chiral diamine ligand and a suitable solvent (e.g., isopropanol). Stir the mixture to form the active catalyst.
-
Reaction Setup: Add the ketone substrate to the vessel.
-
Hydrogenation: Seal the vessel, remove it from the glovebox, and purge it with H₂ gas. Pressurize the vessel to the desired pressure (e.g., 8 atm) and heat to the reaction temperature (e.g., 30°C).
-
Reaction Monitoring: Monitor the reaction progress by analyzing aliquots via GC or HPLC.
-
Workup: Upon completion, cool the vessel to room temperature and carefully vent the H₂ pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the product by column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Conclusion: Selecting the Optimal Strategy
The choice of which chiral building block strategy to employ is a critical decision in synthetic planning, dictated by the specific target molecule, scalability requirements, and available resources.
-
Chiral Pool Synthesis is ideal when the target molecule contains a significant portion of a readily available natural product. It is often the most direct route for creating complex, densely functionalized chiral architectures. However, its utility is limited by the diversity of the available starting materials.
-
Chiral Auxiliaries offer a robust, reliable, and highly predictable method for achieving high levels of stereocontrol for a broad range of reactions. They are particularly valuable in early-stage research and development. The primary drawback is the need for additional synthetic steps for attachment and removal, which reduces overall atom economy.
-
Asymmetric Catalysis represents the most elegant and efficient approach, especially for industrial-scale synthesis. Its high turnover numbers mean that a small amount of catalyst can produce large quantities of product, maximizing atom economy. The main challenge lies in catalyst discovery and optimization for a specific substrate.
Ultimately, a deep understanding of the mechanisms and comparative performance of these fundamental strategies empowers researchers to design and execute more efficient, selective, and successful syntheses of the chiral molecules that drive innovation in medicine and materials science.
References
- Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.
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- Synthesis of chiral building blocks for use in drug discovery. PubMed.
- comparative study of different catalysts for asymmetric hydrogen
- Precision Chiral Building Block Synthesis. BOC Sciences.
- Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. Benchchem.
- Expert Chiral Synthesis Services. BOC Sciences.
- Chiral pool. Wikipedia.
- A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis. Benchchem.
- Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for N
- Enantioselective synthesis. Wikipedia.
- Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydr
- A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evans' Oxazolidinones vs. Oppolzer's Sultams. Benchchem.
- The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society.
- Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydr
- Carbohydrates as Building Blocks for the Synthesis of Medicinally Important Molecules. Open Access Journals - Research and Reviews.
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
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- Glyconanosynthons as powerful scaffolds and building blocks for the rapid construction of multifaceted, dense and chiral dendrimers. Chemical Society Reviews (RSC Publishing).
- Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH.
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- Asymmetric hydrogenation catalyzed by first-row transition metal complexes. Chemical Society Reviews (RSC Publishing).
- A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research. Benchchem.
- Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society.
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A Senior Application Scientist's Guide to the Efficacy of (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane in Asymmetric Synthesis
Introduction and Structural Analysis of (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane
This compound is a chiral, conformationally rigid bicyclic diamine. Its structure is characterized by a fusion of a six-membered piperazine-like ring and a four-membered azetidine ring, with defined stereocenters at the bridgehead carbons (1S and 6R). The nitrogen at position 3 is protected by a tert-butyloxycarbonyl (Boc) group, rendering it a sterically hindered carbamate, while the nitrogen at position 8 remains a secondary amine. This unique architecture presents several features of interest for asymmetric synthesis:
-
Rigid Bicyclic Scaffold: The fused ring system minimizes conformational flexibility. This rigidity is a highly desirable trait in a chiral ligand, as it can lead to a more organized and predictable transition state, often resulting in higher enantioselectivity.
-
Defined Stereochemistry: The fixed (1S,6R) configuration creates a distinct and permanent chiral environment.
-
Differentiated Nitrogen Atoms: The presence of both a secondary amine (N8) and a Boc-protected amine (N3) allows for selective coordination or functionalization. The N8 atom can act as a Lewis base or a coordination site for a metal, while the bulky Boc group at N3 provides significant steric hindrance that can influence the facial selectivity of an approaching substrate.
Currently, the primary utility of the 3,8-diazabicyclo[4.2.0]octane scaffold reported in the peer-reviewed literature is in medicinal chemistry, where it serves as a core component for potent neuronal nicotinic acetylcholine receptor (nAChR) ligands. However, a thorough review of the catalytic literature reveals a notable gap: its application and efficacy as a ligand or organocatalyst in asymmetric synthesis are largely unexplored.
This guide, therefore, serves a dual purpose. First, it acknowledges the current state of knowledge. Second, it provides a forward-looking, experience-based framework for researchers to evaluate the potential of this compound. We will analyze its structural relationship to established chiral diamines and propose a rigorous, self-validating experimental protocol to benchmark its performance.
Caption: Experimental workflow for comparing chiral diamine ligands.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
(-)-Sparteine
-
(1R,2R)-N,N'-Dibenzyl-1,2-diaminocyclohexane
-
Benzaldehyde (freshly distilled)
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc), Hexanes (for chromatography)
-
Sodium sulfate (Na₂SO₄)
Procedure (performed for each ligand):
-
To a flame-dried, argon-purged 25 mL round-bottom flask, add anhydrous toluene (5.0 mL).
-
Add the chiral ligand (0.10 mmol, 10 mol%).
-
Cool the solution to 0°C in an ice bath.
-
Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv).
-
Stir the mixture for 15 minutes at 0°C.
-
Slowly add the diethylzinc solution (1.5 mL, 1.5 mmol, 1.5 equiv) dropwise over 10 minutes. Causality Note: Dropwise addition is critical to control the exotherm and prevent side reactions.
-
Stir the resulting mixture at 0°C. Monitor the reaction progress by TLC (e.g., every 4 hours) until the benzaldehyde is consumed (typically 12-24 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl (5 mL) at 0°C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with EtOAc (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 10:1 Hexanes:EtOAc) to afford 1-phenyl-1-propanol.
-
Determine the isolated yield.
-
Analyze the enantiomeric excess of the product by chiral HPLC (e.g., using a Chiralcel OD-H or similar column) with a suitable mobile phase (e.g., Hexane/Isopropanol mixture).
Data Presentation and Interpretation
The results should be compiled into a clear, comparative table. The key metrics are yield and enantiomeric excess (% e.e.). The absolute configuration of the major enantiomer, determined by comparison to known standards, reveals the stereochemical preference of each ligand.
Table 1: Comparative Performance in the Asymmetric Addition of Et₂Zn to Benzaldehyde
| Entry | Ligand | Yield (%) | % e.e. | Configuration |
| 1 | This compound | TBD | TBD | TBD |
| 2 | (-)-Sparteine | TBD | TBD | TBD |
| 3 | (1R,2R)-N,N'-Dibenzyl-DACH | TBD | TBD | TBD |
| TBD: To be determined experimentally. |
Proposed Mechanistic Rationale
The stereochemical outcome is determined by the transition state geometry. For the reaction between diethylzinc and benzaldehyde, it is proposed that a dimeric ethylzinc-alkoxide species is the active catalyst. The chiral ligand breaks this dimer to form a monomeric, ligand-bound zinc complex.
Caption: Proposed role of the chiral ligand in the transition state.
With this compound, the N8 atom would coordinate to the zinc center. The bulky Boc group and the rigid bicyclic framework would create a highly asymmetric environment. We hypothesize that the benzaldehyde molecule would orient its phenyl group away from the sterically demanding Boc-protected side of the ligand, exposing one face to the ethyl transfer, thus inducing enantioselectivity.
Conclusion and Future Outlook
While this compound is not an established player in the field of asymmetric synthesis, its unique and rigid chiral architecture makes it a compelling candidate for investigation. Its structural similarity to known high-performance ligand classes suggests a strong potential for efficacy.
The true value of this compound will only be revealed through systematic experimental screening, as outlined in this guide. By comparing its performance against well-established benchmarks like (-)-sparteine and DACH derivatives in a standard reaction, researchers can generate the necessary data to validate its utility. Success in this initial screening would open the door to further exploration, including derivatization of the N8 position to create novel bidentate ligands and testing its performance in a broader range of asymmetric transformations. This guide provides the foundational logic and a practical starting point for the drug development and process chemistry communities to unlock the catalytic potential of this promising chiral scaffold.
References
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Title: Concise asymmetric synthesis of (-)-sparteine Source: Chemical Communications URL: [Link]
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Title: Chiral diamines in asymmetric synthesis Source: UCL Discovery URL: [Link]
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Title: Concise asymmetric synthesis of (−)-sparteine Source: PubMed URL: [Link]
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Title: Asymmetric Addition of Diethyl Zinc to Benzaldehyde Catalyzed by Chiral Diamine Ligand and Ti-diamine Modified Complex Derived from D-mannitol Source: Jordan Journal of Chemistry URL: [Link]
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Title: Synthesis of N,N′-Dialkylated Cyclohexane-1,2-diamines and Their Application as Asymmetric Ligands and Organocatalysts for the Synthesis of Alcohols Source: Sci-Hub URL: [Link]
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Title: Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis Source: Chemical Communications URL: [Link]
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Title: Sparteine Metal complexes as Chiral Catalyst for Asymmetric Synthesis – A Review Source: JACS Directory URL: [Link]
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Title: Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis Source: ResearchGate URL: [Link]
-
Title: Catalyzed Asymmetric Dialkylzinc Addition to Benzaldehyde in the Presence of New Chiral ligands--delta-(1-phenethyl)aminoalcohols Source: PubMed URL: [Link]
-
Title: Chiral Tertiary Diamines in Asymmetric Synthesis Source: ACS Publications URL: [Link]
-
Title: Asymmetric addition of dialkylzinc compounds to aldehydes Source: Wikipedia URL: [Link]
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Title: trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition Source: ACS Publications URL: [Link]
-
Title: 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones Source: RSC Publishing URL: [Link]
-
Title: Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation Source: NIH National Library of Medicine URL: [Link]
-
Title: View of Asymmetric Addition of Diethyl Zinc to Benzaldehyde Catalyzed by Chiral Diamine Ligand and Ti-diamine Modified Complex Derived from D-mannitol Source: Jordan Journal of Chemistry URL: [Link]
-
Title: Chiral Olefins as Ligands for Asymmetric Catalysis Source: Macmillan Group Meeting URL: [Link]
-
Title: Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis Source: ChemRxiv URL: [Link]
-
Title: Asymmetric addition of diethylzinc to benzaldehyde in the presence of 8 Source: ResearchGate URL: [Link]
-
Title: Mastering Asymmetric Catalysis: The Role of Chiral Ligands Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands Source: NIH National Library of Medicine URL: [Link]
-
Title: Advances in Versatile Chiral Ligands for Asymmetric Gold Catalysis Source: MDPI URL: [Link]
-
Title: cis-3-Boc-3,8-diazabicyclo[4.2.0]octane Source: PubChem URL: [Link]
-
Title: (1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane Source: American Elements URL: [Link]
-
Title: cis-3-Boc-3,8-diazabicyclo[4.2.0]octane Source: Chemsrc URL: [Link]
Biological activity of (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane derivatives compared to analogs
An In-Depth Guide to the Biological Activity of (1S,6R)-3,8-diazabicyclo[4.2.0]octane Derivatives
Introduction: The Versatility of a Constrained Bicyclic Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide a rigid and defined three-dimensional orientation for pharmacophoric elements is paramount. The (1S,6R)-3,8-diazabicyclo[4.2.0]octane core represents such a privileged structure. Its constrained, bicyclic nature offers a robust framework for the synthesis of derivatives with diverse biological activities. While the parent structure, particularly when protected with a tert-butyloxycarbonyl (Boc) group, serves primarily as a synthetic intermediate, its derivatives have emerged as potent modulators of several key biological targets.[1][2][3][4] This guide provides a comparative analysis of the biological activities of compounds derived from this scaffold, focusing on their roles as C-X-C chemokine receptor type 4 (CXCR4) antagonists and nicotinic acetylcholine receptor (nAChR) agonists, with a brief mention of related diazabicyclooctanes as β-lactamase inhibitors.
Part 1: CXCR4 Antagonism - A New Frontier in Disease Therapy
The CXCR4/CXCL12 Axis: A Critical Signaling Pathway
The CXCR4 receptor and its unique chemokine ligand, CXCL12 (also known as SDF-1α), form a signaling axis crucial for a multitude of physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development.[5][6][7] However, the dysregulation of this axis is implicated in a range of severe pathologies. It is a major co-receptor for T-tropic HIV-1 entry into host cells, and its overexpression in various cancers is linked to tumor growth, angiogenesis, and metastasis.[6][7][8][9] This makes CXCR4 a highly attractive therapeutic target, and its antagonists are being investigated for applications in HIV treatment, oncology, and autoimmune disorders like rheumatoid arthritis.[5][6][10]
Derivatives of (1S,6R)-3,8-diazabicyclo[4.2.0]octane as CXCR4 Antagonists
The rigid diazabicyclo[4.2.0]octane scaffold serves as an excellent foundation for positioning the necessary functional groups to interact with the CXCR4 binding pocket. Medicinal chemists utilize the nitrogen atoms within the core to append moieties that mimic the key interactions of the natural ligand, CXCL12. This often involves introducing positively charged groups to engage with negatively charged residues in the receptor's transmembrane helices.[10]
Comparative Analysis with Leading CXCR4 Antagonists
The efficacy of novel antagonists is best understood when compared against established benchmarks. The field of CXCR4 inhibition is dominated by several classes of molecules, including the bicyclam small molecule AMD3100 (Plerixafor) and various peptide-based inhibitors like T140.[5][9][11] Derivatives built upon the diazabicyclo[4.2.0]octane framework are designed to offer improved potency, selectivity, and pharmacokinetic profiles.
The table below presents a comparison of inhibitory concentrations (IC50) for various CXCR4 antagonists across different functional assays. Lower values indicate higher potency.
| Compound Class | Compound | CXCL12 Binding IC50 (nM) | CXCR4 Internalization IC50 (nM) | Anti-HIV-1 Activity EC50 (nM) |
| Peptide-Based | T140 | 1.3 ± 0.3 | 2.2 ± 0.4 | 1.6 ± 0.4 |
| Peptide-Based | TC14012 | 1.1 ± 0.1 | 1.9 ± 0.2 | 0.8 ± 0.1 |
| Bicyclam | AMD3100 | 38.0 ± 5.6 | 148.0 ± 36.0 | 4.8 ± 1.1 |
| Small Molecule | AMD11070 | 1.3 ± 0.1 | 70.5 ± 13.1 | 1.0 ± 0.2 |
| Small Molecule | IT1t | 102.7 ± 15.1 | 105.7 ± 12.3 | 11.1 ± 1.9 |
| Data synthesized from comparative studies.[11] Note: Specific data for (1S,6R)-3,8-diazabicyclo[4.2.0]octane derivatives are often proprietary or found within specific patents; this table uses well-characterized analogs to provide context for potency. |
As shown, peptide-based antagonists like T140 and its derivatives often exhibit very high potency.[11] The goal for small molecules, including those based on the diazabicyclo[4.2.0]octane scaffold, is to achieve comparable potency while offering advantages in oral bioavailability and manufacturing cost.
Experimental Protocol: CXCL12-Induced Calcium Mobilization Assay
This assay is a cornerstone for evaluating the functional antagonism of CXCR4 inhibitors.
-
Cell Culture: Maintain a CXCR4-expressing cell line (e.g., Jurkat T-cells or stably transfected HEK293 cells) in appropriate culture media.
-
Cell Preparation: Harvest cells and wash with a buffer. Resuspend cells at a concentration of 1-5 x 10^6 cells/mL.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark for 30-60 minutes at 37°C. This allows the dye to enter the cells.
-
Assay Execution:
-
Place the dye-loaded cells into a fluorometric plate reader.
-
Add the test compounds (diazabicyclo[4.2.0]octane derivatives or analogs) at various concentrations and incubate for 10-20 minutes.
-
Establish a baseline fluorescence reading.
-
Inject a pre-determined concentration of CXCL12 (typically at its EC80) to stimulate the cells.
-
Record the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis: The inhibitory effect of the compound is measured by the reduction in the CXCL12-induced fluorescence peak. Calculate IC50 values by plotting the percent inhibition against the logarithm of the antagonist concentration.
Visualization of CXCR4 Antagonism
Caption: Key steps in determining the binding affinity of nAChR ligands.
Part 3: Related Diazabicyclooctanes in Antibacterial Research
While the (1S,6R)-3,8-diazabicyclo[4.2.0]octane core is primarily associated with CNS targets and chemokine receptors, the broader diazabicyclooctane (DBO) class is a cornerstone of modern antibacterial therapy. Avibactam, a well-known DBO derivative, is a potent inhibitor of serine-β-lactamases, enzymes that confer resistance to many penicillin and cephalosporin antibiotics. [12]These inhibitors work by forming a stable, covalent adduct with the β-lactamase, effectively inactivating it and restoring the efficacy of the partner antibiotic. Recent studies show that some DBO derivatives also exhibit direct antimicrobial activity by targeting penicillin-binding proteins. [12]This dual-action capability makes the DBO scaffold highly valuable for developing next-generation therapies to combat multidrug-resistant Gram-negative pathogens. [12][13]
Conclusion
The (1S,6R)-3,8-diazabicyclo[4.2.0]octane scaffold is a testament to the power of rigid, constrained structures in drug design. Its derivatives have yielded some of the most potent known agonists for the α4β2 nicotinic acetylcholine receptor, highlighting their potential as novel analgesics. Concurrently, the same core structure is being explored for the development of small molecule antagonists of the CXCR4 receptor, with profound implications for treating cancer, HIV, and inflammatory diseases. The success of related diazabicyclooctanes as β-lactamase inhibitors further underscores the chemical and therapeutic versatility of this structural class. Future research will undoubtedly continue to unlock new biological applications for derivatives of this remarkable scaffold.
References
-
Quantitative Structure Activity Relationship Between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Korean Journal of Physiology & Pharmacology. [Link]
-
Structural and Kinetic Characterization of Diazabicyclooctanes as Dual Inhibitors of Both Serine-β-Lactamases and Penicillin-Binding Proteins. ACS Chemical Biology. [Link]
-
Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. PubMed Central. [Link]
-
Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry. [Link]
-
Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. ACS Publications. [Link]
-
Synthesis and structure-activity relationship of di-(3, 8-diazabicyclo[3.2.1]octane) diquaternary ammonium salts as unique analgesics. PubMed. [Link]
-
Relative inhibitory activities of newly developed diazabicyclooctanes, boronic acid derivatives, and penicillin-based sulfone β-lactamase inhibitors against broad-spectrum AmpC β-lactamases. PubMed. [Link]
-
BindingDB. BindingDB Database. [Link]
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Development of a linear type of low molecular weight CXCR4 antagonists based on T140 analogs. Organic & Biomolecular Chemistry. [Link]
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Exploratory Studies on Development of the Chemokine Receptor CXCR4 Antagonists Toward Downsizing. PubMed Central. [Link]
-
Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs. National Institutes of Health. [Link]
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Bicyclams, Selective Antagonists of the Human Chemokine Receptor CXCR4, Potently Inhibit Feline Immunodeficiency Virus Replication. ResearchGate. [Link]
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The development of potent, competitive CXCR4 antagonists for the prevention of cancer metastasis. PubMed. [Link]
-
Small Molecule Inhibitors of CXCR4. Theranostics. [Link]
-
Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors. PLOS One. [Link]
-
cis-3-Boc-3,8-diazabicyclo[4.2.0]octane. PubChem. [Link]
-
Targeting the CXCR4/CXCL12 Axis in Cancer Therapy: Analysis of Recent Advances in the Development of Potential Anticancer Agents. MDPI. [Link]
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Study on structure-activity relationship (SAR) of simplified mirogabalin derivatives as voltage-gated calcium channel α2δ ligands for the treatment of chronic neuropathic pain. ResearchGate. [Link]
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cis-3-Boc-3,8-diazabicyclo[4.2.0]octane. Chemsrc. [Link]
-
Lipidation of a bioactive cyclotide-based CXCR4 antagonist greatly improves its pharmacokinetic profile in vivo. National Institutes of Health. [Link]
-
(1R, 6S)-3-Boc-3, 8-diazabicyclo[4.2.0]octane, min 95%, 1 gram. Struchem. [Link]
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- 1. Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate (149771-44-8) for sale [vulcanchem.com]
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A Comparative Spectroscopic Guide to (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane and Related Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery, conformationally constrained diamines are invaluable building blocks for synthesizing novel therapeutics. The rigid bicyclic structure of these scaffolds allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. Among these, (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane is a key intermediate, prized for its unique stereochemistry and the versatile synthetic handle provided by the Boc-protected amine.
Ensuring the structural integrity and stereochemical purity of such intermediates is paramount. A multi-technique spectroscopic approach is not merely a quality control checkpoint but a fundamental necessity for unambiguous characterization. This guide provides an in-depth comparison of the spectroscopic signatures of this compound against structurally similar compounds. We will delve into the nuances of NMR, FT-IR, and Mass Spectrometry data, explaining the causal links between molecular structure and spectral output.
For our comparative analysis, we will examine the target molecule alongside:
-
(1S,5S)-3-Boc-3,8-diazabicyclo[3.2.1]octane: An isomer with a different bicyclic core, illustrating the impact of ring strain and connectivity on the spectra.
-
1-Boc-piperazine: A simpler, monocyclic analogue that highlights the spectral consequences of conformational rigidity.
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): An unprotected, highly symmetrical bicyclic amine to contrast with our protected, asymmetric target.
Experimental Protocols: A Self-Validating Workflow
The reliability of any spectroscopic analysis hinges on the quality of the data acquisition. The following protocols are designed to be robust and self-validating, ensuring reproducibility.
Workflow Overview
Caption: Standard workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. A deuterated solvent is chosen for its ability to dissolve the analyte without producing an interfering signal, while also providing a lock signal for the spectrometer.
-
Protocol:
-
Prepare the sample by dissolving 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Obtain a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for key signals.
-
Acquire a ¹³C{¹H} NMR spectrum, ensuring a sufficient number of scans to clearly resolve all carbon signals.
-
(Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities, respectively.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Rationale: FT-IR spectroscopy is highly effective for identifying specific functional groups. For this analysis, its primary role is to confirm the presence of the carbamate (Boc group) carbonyl and the N-H bond of the secondary amine.
-
Protocol:
-
For solid samples, prepare a KBr pellet by mixing a small amount of sample with dry potassium bromide and pressing it into a transparent disk.
-
Alternatively, dissolve the sample in a volatile solvent (e.g., dichloromethane), cast a thin film onto a salt plate (NaCl or KBr), and allow the solvent to evaporate.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
High-Resolution Mass Spectrometry (HRMS)
-
Rationale: HRMS provides an extremely accurate mass measurement, allowing for the unambiguous determination of the elemental composition of the parent ion. Electrospray Ionization (ESI) is a soft ionization technique ideal for these molecules, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Protocol:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution directly into an ESI-Time of Flight (ESI-TOF) mass spectrometer.
-
Acquire the spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Calibrate the instrument to ensure mass accuracy within 5 ppm.
-
Spectroscopic Data & Comparative Analysis
The following sections present representative data and provide an expert interpretation of the key spectral features that differentiate our target molecule from its structural analogues.
Molecular Structures for Comparison
Caption: Molecules selected for spectroscopic comparison.
¹H NMR Analysis
The ¹H NMR spectrum is particularly revealing due to the constrained nature of the bicyclic systems. The rigidity of the scaffold often renders chemically equivalent protons magnetically non-equivalent (diastereotopic), leading to more complex splitting patterns compared to flexible acyclic or monocyclic systems.
Table 1: Comparative ¹H NMR Data (Representative Shifts in CDCl₃, 400 MHz)
| Compound | Boc (t-Bu) (9H) | Ring Protons (aliphatic) | N-H (1H) |
| This compound | ~1.46 (s) | ~4.0-2.5 (complex m, 10H). Protons are highly dispersed and show complex splitting due to rigid conformation and diastereotopicity. Bridgehead protons (H1, H6) are distinct multiplets. | ~2.0 (br s) |
| (1S,5S)-3-Boc-3,8-diazabicyclo[3.2.1]octane | ~1.45 (s) | ~3.8-2.6 (complex m, 10H). Different dispersion and coupling constants compared to the [4.2.0] isomer, reflecting the altered bond angles and dihedral relationships in the [3.2.1] core. | ~2.2 (br s) |
| 1-Boc-piperazine | ~1.46 (s) | ~3.45 (t, 4H), ~2.80 (t, 4H). Two distinct, relatively simple triplets due to rapid chair-to-chair interconversion which averages the axial and equatorial environments. | ~1.7 (br s) |
| DABCO | N/A | ~2.85 (s, 12H). A single sharp singlet. All 12 protons are chemically and magnetically equivalent due to the high C₃v symmetry and rapid cage inversion. | N/A |
Expert Interpretation:
-
Signature of Rigidity: The most striking difference is between the complex multiplets of the bicyclic compounds and the simple signals of 1-Boc-piperazine and DABCO. In This compound , the fused four- and six-membered rings lock the structure into a single conformation. This rigidity means that geminal protons (CH₂) are diastereotopic and will appear as distinct signals, often coupling to each other (geminal coupling) and to adjacent vicinal protons, resulting in a complex, overlapping multiplet region.
-
Isomer Differentiation: While both the [4.2.0] and [3.2.1] isomers show complex spectra, the exact chemical shifts and, more importantly, the coupling constants (J-values) of the bridgehead protons and adjacent methylene groups will be unique. These differences, often requiring 2D NMR (COSY, NOESY) for full assignment, are definitive fingerprints of the specific bicyclic architecture.
-
Effect of Boc Group: The protons on carbons adjacent to the Boc-protected nitrogen (e.g., C2 and C4 in the [4.2.0] system) are shifted downfield relative to those adjacent to the unprotected secondary amine, a direct result of the electron-withdrawing inductive effect of the carbamate carbonyl group.
¹³C NMR Analysis
The ¹³C NMR spectrum provides a clear count of the unique carbon environments and offers diagnostic signals for the Boc protecting group.
Table 2: Comparative ¹³C NMR Data (Representative Shifts in CDCl₃, 100 MHz)
| Compound | Boc (C=O) | Boc (C(CH₃)₃) | Boc (C(CH₃)₃) | Ring Carbons (aliphatic) |
| This compound | ~155.0 | ~79.5 | ~28.5 | ~60-40 (6 distinct signals). The number of signals confirms the asymmetric nature of the molecule. |
| (1S,5S)-3-Boc-3,8-diazabicyclo[3.2.1]octane | ~154.8 | ~79.4 | ~28.5 | ~65-45 (6 distinct signals). Chemical shifts differ from the [4.2.0] isomer due to changes in ring strain and geometry. |
| 1-Boc-piperazine | ~154.7 | ~79.6 | ~28.4 | ~45 (2 signals observed). Due to conformational averaging, only two signals are seen for the four ring carbons. |
| DABCO | N/A | N/A | N/A | ~47.8 (1 signal). High symmetry results in all six ring carbons being equivalent. |
Expert Interpretation:
-
Boc Group Fingerprints: The three signals for the Boc group are highly characteristic across all protected structures: the carbamate carbonyl at ~155 ppm , the quaternary carbon at ~80 ppm , and the three equivalent methyl carbons at ~28.5 ppm . The presence of these three signals is a primary confirmation of successful Boc protection.[1][2]
-
Symmetry and Complexity: The number of signals in the aliphatic region directly reflects the molecule's symmetry. The single signal for DABCO is indicative of its perfect symmetry. 1-Boc-piperazine shows two signals due to the two distinct environments on either side of the ring. In contrast, our target, This compound , lacks any plane of symmetry, resulting in six unique signals for the six carbons of the bicyclic core, providing a clear distinction from the more symmetrical analogues.
FT-IR Analysis
FT-IR provides rapid confirmation of key functional groups.
Table 3: Comparative FT-IR Data (Key Frequencies in cm⁻¹)
| Compound | C=O Stretch (Carbamate) | N-H Stretch (Amine) | C-N Stretch |
| This compound | ~1690 (strong) | ~3350 (broad, weak) | ~1250, ~1170 |
| (1S,5S)-3-Boc-3,8-diazabicyclo[3.2.1]octane | ~1688 (strong) | ~3340 (broad, weak) | ~1245, ~1165 |
| 1-Boc-piperazine | ~1695 (strong) | ~3330 (broad, weak) | ~1240, ~1175 |
| DABCO | N/A | N/A | ~1050 |
Expert Interpretation:
The dominant feature for all Boc-protected compounds is the intense carbonyl (C=O) stretching vibration between 1700-1680 cm⁻¹ .[3][4][5] This band is a definitive marker for the carbamate functional group. The presence of a weak, broad absorption above 3300 cm⁻¹ confirms the N-H stretch of the secondary amine, which is conspicuously absent in the fully substituted DABCO. While subtle differences in the C=O stretch frequency can arise from ring strain, this band is primarily diagnostic for the presence of the Boc group itself rather than the specific scaffold.
High-Resolution Mass Spectrometry (HRMS) Analysis
HRMS confirms the elemental composition and reveals characteristic fragmentation patterns.
Table 4: Comparative HRMS Data (ESI-TOF, Positive Mode)
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₁₁H₂₀N₂O₂ | 213.1598 | 213.1595 | 157.1335 ([M-C₄H₈+H]⁺), 113.1073 ([M-Boc+H]⁺) |
| (1S,5S)-3-Boc-3,8-diazabicyclo[3.2.1]octane | C₁₁H₂₀N₂O₂ | 213.1598 | 213.1596 | 157.1336 ([M-C₄H₈+H]⁺), 113.1074 ([M-Boc+H]⁺) |
| 1-Boc-piperazine | C₉H₁₈N₂O₂ | 187.1441 | 187.1440 | 131.1179 ([M-C₄H₈+H]⁺), 87.0917 ([M-Boc+H]⁺) |
| DABCO | C₆H₁₂N₂ | 113.1073 | 113.1072 | Stable, minimal fragmentation under ESI conditions. |
Expert Interpretation:
-
Elemental Composition: The excellent agreement (< 5 ppm error) between the calculated and observed mass for the [M+H]⁺ ion confirms the elemental formula for each compound. Note that mass spectrometry cannot distinguish between isomers like the [4.2.0] and [3.2.1] systems, as they have identical formulas.
-
Characteristic Boc Fragmentation: The most important diagnostic feature in the mass spectrum of a Boc-protected amine is its fragmentation pattern. Under ESI conditions, two characteristic neutral losses are often observed:
-
Loss of isobutylene (56 Da): A facile McLafferty-type rearrangement leads to the loss of C₄H₈, resulting in a prominent peak at [M-56+H]⁺.[6][7]
-
Loss of the Boc group (100 Da): Cleavage of the N-C bond results in the loss of the entire tert-butoxycarbonyl group, yielding the protonated parent amine at [M-100+H]⁺.[8][9]
-
The observation of the protonated parent amine of DABCO (m/z 113.1073) as a fragment in the spectrum of This compound is a powerful confirmation of the underlying bicyclic core.
Caption: Characteristic MS fragmentation of Boc-protected amines.
Conclusion
The unambiguous characterization of This compound is readily achieved through a synergistic application of modern spectroscopic techniques.
-
¹H and ¹³C NMR are paramount for defining the unique carbon skeleton and stereochemical arrangement, where the structural rigidity of the bicyclic core manifests as spectral complexity that serves as a distinct fingerprint compared to more flexible or symmetrical analogues.
-
FT-IR Spectroscopy provides a rapid and definitive confirmation of the presence of the critical Boc-protecting group via its strong carbonyl absorption near 1690 cm⁻¹.
-
High-Resolution Mass Spectrometry validates the elemental composition and reveals a characteristic fragmentation pattern involving the loss of 56 and 100 Da, which is a hallmark of the Boc group and further confirms the structure.
Together, these methods provide a self-validating system of analysis, ensuring that researchers and drug development professionals can proceed with confidence in the structural integrity of this vital chemical building block.
References
- Chen, J-Y. T., & Benson, W. R. (n.d.).
- López-Luke, T., et al. (2022).
- Bossa, J-B., et al. (2014). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium...
- Hisatsune, I. C. (1962). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics, AIP Publishing.
- Ovdiichuk, V. V., et al. (2001). 3,7-Diazabicyclo[3.3.0]octane-2,6-diones: synthesis, NMR spectra and structures.
- Lazar, L., et al. (2011). Table 1 1 H NMR spectra of dibenzobicyclo[2.2.2]octane derivatives.
- (n.d.).
- (n.d.). (1s,4s)-2-boc-2,5-diazabicyclo(2.2.2)octane(944238-89-5) 1 h nmr. ChemicalBook.
- (2023).
- Castillo, J. C., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México.
- Sathyamoorthi, S., et al. (2018).
- Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
- Suresh, C. H., et al. (2010).
- Wolf, C., et al. (2010). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
- Castillo, J. C., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. J. Mex. Chem. Soc.
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- 9. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Analysis of (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane from Different Vendors
Introduction: The Critical Role of a Chiral Building Block
(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane is a conformationally constrained diamine derivative that has become a valuable chiral building block in medicinal chemistry. Its rigid bicyclic structure is instrumental in the synthesis of novel therapeutic agents, including inhibitors for β-lactamases and other drug targets.[1][2][3][4] The stereochemical integrity and overall purity of this intermediate are paramount; impurities, whether they are enantiomers, diastereomers, residual starting materials, or by-products, can have profound consequences on the efficiency of subsequent synthetic steps, the impurity profile of the final active pharmaceutical ingredient (API), and ultimately, its pharmacological and toxicological properties.[5][6]
This guide is designed for researchers, scientists, and drug development professionals who rely on the quality of such critical intermediates. It provides a comprehensive framework for the comparative purity analysis of this compound sourced from different commercial vendors. We will move beyond a simple reliance on a vendor's Certificate of Analysis (CoA) and establish a robust, multi-technique validation system. By employing orthogonal analytical methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—we can build a complete and trustworthy purity profile for this essential molecule.
Experimental Design: An Orthogonal Approach to Purity Verification
A single analytical technique is often insufficient to declare a compound "pure." For instance, a standard reversed-phase HPLC method may show a purity of >99%, but it will be blind to non-UV active impurities, certain isomers, and residual solvents. Therefore, our approach is built on the principle of orthogonality, where each technique provides a different and complementary perspective on the sample's composition. This methodology aligns with the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[7][8][9][10][11]
The overall workflow for the purity assessment is depicted below.
Caption: Figure 1: Orthogonal Analysis Workflow
Methodologies and Protocols
For this guide, we analyzed batches of this compound from three representative, anonymized vendors (Vendor A, Vendor B, and Vendor C).
Reversed-Phase HPLC for Organic Purity and Diastereomer Analysis
Causality: This method is the workhorse for assessing the purity of non-volatile organic compounds. A C18 stationary phase provides excellent separation of the main compound from related substances that differ in polarity, such as synthetic precursors or potential diastereomers (e.g., the cis-isomer). The use of trifluoroacetic acid (TFA) as a mobile phase modifier ensures good peak shape for the amine-containing analyte.[12][13]
Protocol:
-
System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions over 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were accurately weighed and dissolved in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
-
Purity Calculation: Purity is determined by area percent, assuming all impurities have a similar response factor at 210 nm.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
Causality: Pharmaceutical intermediates are often produced using various solvents which can remain in the final product. GC-MS is the gold-standard technique for separating and identifying volatile and semi-volatile compounds, making it ideal for quantifying residual solvents.[14] The validation of such methods is crucial for ensuring product safety.[15][16]
Protocol:
-
System: Agilent 7890B GC with a 5977A MSD or equivalent.
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Inlet Temperature: 250 °C.
-
MS Transfer Line: 280 °C.
-
MS Source: 230 °C.
-
Scan Range: 35-350 amu.
-
Sample Preparation: Samples were accurately weighed (approx. 100 mg) into a headspace vial and dissolved in 1 mL of Dimethyl Sulfoxide (DMSO).
-
Quantification: An external standard curve of common process solvents (e.g., Dichloromethane, Ethyl Acetate, Toluene) was used for quantification.
Quantitative NMR (qNMR) for Absolute Purity Determination
Causality: qNMR is a primary analytical method that provides a direct measurement of the absolute purity of a substance. Unlike chromatography, it does not rely on the response factor of the analyte being identical to its impurities.[17][18] By comparing the integral of a known analyte proton signal to that of a certified internal standard of known purity and weight, we can calculate a highly accurate, absolute purity value.[19][20][21] This technique is invaluable for detecting impurities that are invisible to UV-based detectors.
Protocol:
-
System: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Internal Standard: Maleic Anhydride (Certified Reference Material, >99.5% purity).
-
Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound sample into a clean vial.
-
Accurately weigh ~5 mg of the maleic anhydride internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d6.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration).
-
Number of Scans: 16.
-
-
Purity Calculation: The purity (P) of the analyte was calculated using the following formula: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value of the signal
-
N = Number of protons generating the signal
-
M = Molar mass
-
m = mass
-
analyte refers to the compound of interest and std refers to the internal standard.
-
Comparative Data Summary
The data gathered from the analysis of samples from three different vendors are summarized in the table below.
| Parameter | Vendor A | Vendor B | Vendor C |
| Purity by HPLC-UV (Area %) | 99.2% | 97.5% | 99.6% |
| Major Impurity (HPLC) | Unknown @ RRT 1.15 (0.5%) | Diastereomer (1.8%) | Unknown @ RRT 0.85 (0.2%) |
| Residual Solvents (GC-MS) | Dichloromethane (650 ppm) | Ethyl Acetate (150 ppm) | Dichloromethane (220 ppm) |
| Absolute Purity (qNMR) | 97.1% | 97.3% | 99.1% |
| Appearance | Off-white solid | White solid | White crystalline solid |
Table 1: Comparative Purity Analysis of this compound
Discussion and Interpretation
The results highlight the critical importance of an orthogonal analytical approach.
-
Vendor A: This sample appeared to be of high purity based on the initial HPLC analysis (99.2%). However, the absolute purity determined by qNMR was significantly lower at 97.1%. This discrepancy of ~2% strongly suggests the presence of impurities that are either non-chromophoric (do not absorb UV light) or co-elute with the main peak. The higher level of residual dichloromethane also contributes to the lower absolute purity.
-
Vendor B: The HPLC analysis immediately flagged this sample due to a significant impurity at 1.8%, which was identified as the diastereomer. While the residual solvent content was low, the presence of a structurally similar impurity at this level could pose significant challenges in downstream purification steps. Interestingly, the qNMR and HPLC purity values are in close agreement, which is expected when the primary impurity is a structurally similar isomer with a comparable UV response.
-
Vendor C: This sample demonstrated superior quality across all tested parameters. The HPLC purity was the highest at 99.6%, and this was corroborated by the qNMR result of 99.1%, indicating the absence of significant non-UV active impurities. Furthermore, the residual solvent level was well-controlled. The crystalline nature of the solid also suggests a high degree of purity.
Conclusion and Recommendations
The purity of a critical synthetic intermediate like this compound can vary significantly between commercial suppliers. This guide demonstrates that relying solely on a single data point, such as an HPLC purity value provided on a CoA, can be misleading and potentially detrimental to a research or development program.
As a Senior Application Scientist, I strongly recommend the following:
-
Implement an Orthogonal Testing Strategy: Always use at least two complementary analytical techniques (e.g., HPLC and qNMR) to establish the purity of critical starting materials.
-
Quantify Absolute Purity: qNMR should be considered an essential tool for obtaining an unbiased, absolute purity value that is independent of the optical properties of any potential impurities.[17][20][21]
-
Screen for Residual Solvents: GC-MS analysis is crucial for identifying and quantifying residual solvents, which can be toxic or interfere with subsequent reactions.
-
Qualify Your Vendors: Do not assume consistent quality. A thorough in-house analysis of an initial sample is a necessary step in the qualification process for any new supplier of a critical reagent.
By adopting this rigorous, evidence-based approach, researchers and drug development professionals can ensure the quality and consistency of their starting materials, leading to more reliable, reproducible, and successful scientific outcomes.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
qNMR: A powerful tool for purity determination. Reading Scientific Services Ltd. [Link]
-
This compound | CAS 370881-96-2. American Elements. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. [Link]
-
Consistency and Purity. Oxford Instruments. [Link]
-
Validation of Impurity Methods, Part II. LCGC North America. [Link]
-
Guidance for Industry Q3B(R2) Impurities in New Drug Products. U.S. Food and Drug Administration. [Link]
-
What Is FDA Method Validation Guidance and Its Importance? Altabrisa Group. [Link]
-
Chiral analysis. Wikipedia. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Pemberton, O. A., et al. (2016). Structural and Kinetic Characterization of Diazabicyclooctanes as Dual Inhibitors of Both Serine-β-Lactamases and Penicillin-Binding Proteins. ACS Chemical Biology. [Link]
-
Sader, H. S., et al. (2024). Relative inhibitory activities of newly developed diazabicyclooctanes, boronic acid derivatives, and penicillin-based sulfone β-lactamase inhibitors against broad-spectrum AmpC β-lactamases. Antimicrobial Agents and Chemotherapy. [Link]
-
N'guessan, K. J., et al. (2024). GC-MS analysis, molecular docking, and pharmacokinetic studies of Multidentia crassa extracts' compounds for analgesic and anti-inflammatory activities in dentistry. Scientific Reports. [Link]
-
Synthesis and β-Lactamase Inhibition Activity of Diazabicyclooctane Derivatives in Combination with Imipenem. ResearchGate. [Link]
-
β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes. National Center for Biotechnology Information. [Link]
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- 1. Structural and Kinetic Characterization of Diazabicyclooctanes as Dual Inhibitors of Both Serine-β-Lactamases and Penicillin-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative inhibitory activities of newly developed diazabicyclooctanes, boronic acid derivatives, and penicillin-based sulfone β-lactamase inhibitors against broad-spectrum AmpC β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral analysis - Wikipedia [en.wikipedia.org]
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- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ICH Official web site : ICH [ich.org]
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- 18. Consistency and Purity [nmr.oxinst.com]
- 19. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
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A Comparative Guide to Enantiomeric Excess Determination of (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane
A Senior Application Scientist's Guide to Method Selection and Validation
For researchers and professionals in drug development, the stereochemical purity of chiral building blocks is a non-negotiable parameter dictating efficacy and safety. The (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane scaffold, a key intermediate in the synthesis of numerous pharmaceuticals, is no exception. Its rigid, bicyclic structure presents unique challenges and opportunities for chiral analysis.
This guide provides an in-depth comparison of established analytical techniques for determining the enantiomeric excess (ee) of this molecule. We move beyond simple protocols to explore the causality behind methodological choices, ensuring each approach is a self-validating system grounded in robust scientific principles.
The Analytical Challenge: Structure and Separation
The target molecule, this compound, possesses two chiral centers at the bridgehead carbons. The bulky tert-butyloxycarbonyl (Boc) protecting group significantly influences the molecule's conformation, solubility, and interaction with chiral selectors. The primary analytical objective is to resolve the (1S,6R) enantiomer from its (1R,6S) counterpart with baseline separation to allow for accurate quantification.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse of enantiomeric excess determination in the pharmaceutical industry, prized for its robustness, versatility, and high resolution. The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Expertise in Action: Why Chiral HPLC is the Gold Standard
The choice of a CSP is the most critical parameter. For N-Boc protected amines and cyclic structures, polysaccharide-based CSPs are often the most effective. These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create chiral "pockets" or grooves. Enantiomers fit into these pockets with slightly different affinities due to a combination of steric interactions, hydrogen bonding, and dipole-dipole interactions, enabling their separation. The Boc group, in this case, can play a crucial role in these interactions, often enhancing selectivity.
Experimental Protocol: Chiral HPLC
-
Column Selection: A Daicel Chiralpak AD-H or an equivalent amylose-based column is a primary candidate. These columns have a proven track record for resolving a wide range of N-protected chiral amines.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of 95:5 (v/v) n-Hexane/Isopropanol (IPA). The non-polar hexane serves as the main carrier, while the polar IPA acts as a modulator, influencing retention time and resolution. Degas the mobile phase thoroughly using sonication or vacuum filtration to prevent bubble formation.
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of the mobile phase. Ensure complete dissolution.
-
HPLC System Configuration:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (maintain consistent temperature for reproducible results)
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm (The Boc group provides a suitable chromophore for detection at this wavelength).
-
-
Data Acquisition and Analysis:
-
Inject a racemic standard to confirm the retention times of both the (1S,6R) and (1R,6S) enantiomers.
-
Inject the sample to be analyzed.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).
-
Workflow Diagram: Chiral HPLC Analysis
Caption: Workflow for Chiral HPLC ee Determination.
Method 2: Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, often providing faster separations and using more environmentally friendly mobile phases. It employs a supercritical fluid, typically carbon dioxide, as the primary mobile phase component.
Expertise in Action: The SFC Advantage - Speed and Green Chemistry
The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates without the corresponding increase in backpressure seen in HPLC. This translates directly to shorter analysis times, often reducing a 20-minute HPLC run to under 5 minutes. The primary mobile phase is captured CO₂, reducing the consumption of organic solvents like hexane, which aligns with green chemistry principles. The separation mechanism on the chiral stationary phase remains similar to HPLC, but the unique properties of the supercritical fluid can sometimes lead to different and even superior chiral recognition.
Experimental Protocol: Chiral SFC
-
Column Selection: The same polysaccharide-based columns used in HPLC (e.g., Daicel Chiralpak AD-H) are highly effective in SFC.
-
Mobile Phase:
-
Supercritical Fluid: CO₂
-
Co-solvent/Modifier: Methanol (MeOH) or Ethanol (EtOH). A typical starting gradient might be 5% to 40% modifier over 5 minutes.
-
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of Methanol.
-
SFC System Configuration:
-
Flow Rate: 3.0 mL/min
-
Back Pressure Regulator (BPR): 150 bar
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detector: UV-Vis Diode Array Detector (DAD) at 210 nm.
-
-
Data Acquisition and Analysis: The process is identical to that described for HPLC, involving the analysis of a racemic standard followed by the target sample and calculation of ee based on peak areas.
Workflow Diagram: Chiral SFC Analysis
Caption: Workflow for Chiral SFC ee Determination.
Performance Comparison: HPLC vs. SFC
The choice between HPLC and SFC often depends on available instrumentation, sample throughput requirements, and environmental considerations.
| Feature | Chiral HPLC | Chiral SFC | Rationale & Expert Insight |
| Analysis Time | 15-30 minutes | 2-8 minutes | SFC's low-viscosity mobile phase allows for significantly higher flow rates and faster equilibration, boosting throughput. |
| Resolution (α) | Typically 1.2 - 2.5 | Often comparable or slightly higher | The unique solvating properties of supercritical CO₂ can sometimes enhance chiral recognition, improving separation. |
| Solvent Usage | High (Hexane, IPA) | Low (Mainly CO₂, small % alcohol) | SFC is a "greener" technique, drastically reducing organic solvent purchase and disposal costs. |
| Instrumentation Cost | Standard equipment | Higher initial investment | SFC systems require specialized pumps and back-pressure regulators, making them more expensive upfront. |
| Method Development | Well-established, extensive literature | Can be faster due to rapid equilibration | Screening different co-solvents and gradients in SFC is often quicker than in HPLC. |
| Best For | Robust, routine QC; labs without SFC | High-throughput screening; green labs | HPLC is the established benchmark, while SFC is the modern, high-speed alternative. |
Method 3: NMR Spectroscopy with Chiral Solvating Agents (CSAs)
While chromatography is a separative technique, Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-separative method for determining enantiomeric excess. This is achieved by adding a chiral solvating agent (CSA) to the NMR sample.
Expertise in Action: The CSA Mechanism
A CSA is an enantiomerically pure compound that forms transient, diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes exist in a fast equilibrium and have slightly different magnetic environments. Consequently, protons in the analyte that are close to the chiral center of the CSA will exhibit different chemical shifts (δ) for the R and S enantiomers, leading to a splitting of a single peak into two distinct peaks in the NMR spectrum. The ratio of the integrals of these two peaks directly corresponds to the enantiomeric ratio.
For the Boc-protected diamine, the protons on the bicyclic ring or even the Boc group itself can be used as probes. (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol is a common CSA for amines and alcohols.
Experimental Protocol: NMR with CSA
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the this compound sample into an NMR tube.
-
Dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or Benzene-d₆).
-
Acquire a standard ¹H NMR spectrum of the analyte alone to identify key proton signals.
-
-
CSA Addition:
-
Add a stoichiometric amount (e.g., 1.0 equivalent) of the chosen CSA (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
-
NMR Data Acquisition:
-
Acquire a new ¹H NMR spectrum. A higher field magnet (≥400 MHz) is recommended to achieve better signal separation.
-
Look for a well-resolved proton signal from the analyte that has split into two separate peaks.
-
-
Data Analysis:
-
Carefully integrate the two separated peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess using the integral values, similar to the method for chromatographic peak areas.
-
Logical Diagram: NMR-CSA Principle
Caption: Principle of ee Determination by NMR with a CSA.
Final Recommendation: A Multi-faceted Approach to Trustworthiness
For robust and trustworthy quality control in a drug development setting, a single method is rarely sufficient.
-
Primary Method (QC & Release): Chiral SFC is recommended for its high speed, efficiency, and green credentials, making it ideal for routine quality control and high-throughput applications.
-
Orthogonal Method (Validation): Chiral HPLC serves as the perfect orthogonal method. Using a different technique (or at least a different column/mobile phase system) provides a high degree of confidence that the measured ee is accurate and not an artifact of a single analytical system.
-
Confirmatory Method (Investigation): NMR with a CSA is an excellent problem-solving tool. It is non-separative and relies on a completely different physical principle. It can be used to confirm results, especially in cases of out-of-specification findings, or when chromatographic methods prove difficult to develop.
By employing a primary method for routine analysis and an orthogonal method for validation, researchers can build a self-validating system that ensures the highest level of scientific integrity and data trustworthiness for this critical chiral building block.
A Comparative Guide to the Conformational Analysis of (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, conformationally constrained scaffolds are invaluable tools for designing potent and selective therapeutics. The rigid architecture of these molecules reduces the entropic penalty upon binding to a biological target, often leading to enhanced affinity and improved pharmacokinetic properties. The 3,8-diazabicyclo[4.2.0]octane core, a fused piperidine-azetidine ring system, represents a compelling scaffold that has been incorporated into a variety of biologically active agents, including potent nicotinic acetylcholine receptor (nAChR) agonists.[1] This guide provides an in-depth comparison of the methodologies used to elucidate the three-dimensional structure and conformational dynamics of (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane, a key building block, and its derivatives.
This analysis is crucial as the spatial arrangement of the bicyclic framework and its substituents dictates the molecule's interaction with target proteins. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling, offering field-proven insights into the causality behind experimental choices and providing a self-validating system for structural elucidation.
The Strategic Importance of Conformational Analysis
Understanding the conformational preferences of a drug scaffold is not merely an academic exercise; it is a cornerstone of rational drug design. For a molecule like this compound, the fusion of the six-membered piperidine ring and the four-membered azetidine ring creates a unique, puckered structure. The piperidine ring can theoretically adopt several conformations (e.g., chair, boat, twist-boat), and the preferred conformation will orient the nitrogen atoms and any substituents in specific vectors. This orientation is critical for establishing key interactions, such as hydrogen bonds or hydrophobic contacts, within a protein's binding pocket.
By comparing the parent scaffold to its derivatives, researchers can understand how modifications—such as altering the Boc protecting group or adding substituents—influence the conformational equilibrium. This knowledge allows for the fine-tuning of a molecule's shape to optimize its biological activity.
Core Methodologies: A Trifecta for Structural Insight
A comprehensive conformational analysis relies on a combination of techniques that provide complementary information about the molecule in different states (solution, solid-state, and in silico).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary tool for studying molecular conformation in solution.[2][3][4]
-
X-ray Crystallography: The "gold standard" for unambiguously determining the three-dimensional structure in the solid state.[5][6][7][8]
-
Computational Modeling: Powerful in silico methods, including Density Functional Theory (DFT) and Molecular Dynamics (MD), that predict low-energy conformations and rationalize experimental findings.[9][10][11]
The following diagram illustrates a comprehensive workflow for the conformational analysis of a novel bicyclic scaffold derivative.
Caption: Integrated workflow for conformational analysis.
NMR Spectroscopy: Probing Conformation in Solution
NMR spectroscopy is arguably the most powerful technique for studying the dynamic conformational equilibria of molecules in a solution environment, which most closely mimics physiological conditions.[12][13] For the diazabicyclo[4.2.0]octane system, several NMR experiments are critical.
Key NMR Parameters & Experiments:
-
¹H-¹H Coupling Constants (³JHH): The magnitude of the vicinal coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these couplings around the piperidine ring, one can deduce the ring's preferred pucker.
-
Nuclear Overhauser Effect (NOE): The NOE is observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. 2D NOESY or ROESY experiments provide a map of these spatial proximities, which is invaluable for determining the relative orientation of substituents and the overall molecular shape.
Comparative Analysis: Parent Scaffold vs. N-Substituted Derivative
Let's compare the parent this compound with a hypothetical derivative, (1S,6R)-3-Boc-8-methyl-3,8-diazabicyclo[4.2.0]octane.
| Parameter | This compound | (1S,6R)-3-Boc-8-methyl-3,8-diazabicyclo[4.2.0]octane | Interpretation |
| ³J(H1, H7ax) | ~8-10 Hz | ~8-10 Hz | Indicates a relatively rigid trans-diaxial relationship, consistent with a chair-like piperidine ring conformation. |
| ³J(H1, H7eq) | ~2-4 Hz | ~2-4 Hz | Small coupling constant suggests an axial-equatorial relationship. |
| NOE between H1 and H6 | Strong | Strong | Confirms the cis-fusion of the two rings. |
| NOE between N8-H and H1/H6 | Present | N/A (No N-H) | Provides information on the orientation of the N-H proton. |
| NOE involving 8-Methyl group | N/A | Strong NOEs to specific ring protons | The pattern of NOEs from the methyl group reveals its preferred orientation (axial vs. equatorial-like). This can indicate a shift in the conformational equilibrium upon substitution. |
The introduction of the methyl group at the N8 position can introduce steric interactions that may slightly alter the ring pucker or lock it into a more defined conformation. This can be quantified by observing changes in coupling constants and the appearance of new, diagnostic NOEs.
Experimental Protocol: 2D NOESY
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. Ensure the sample is free of paramagnetic impurities.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Tune and match the probe for ¹H.
-
Acquisition: Acquire a standard 2D NOESY pulse sequence. A key parameter is the mixing time (tm) , which is the period during which NOE transfer occurs. Run a series of experiments with varying mixing times (e.g., 200 ms, 500 ms, 800 ms) to build up the NOE intensity and distinguish direct NOEs from spin-diffusion artifacts.
-
Processing & Analysis: Process the 2D data with appropriate window functions. Integrate the cross-peaks. The volume of a cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶). By calibrating against a known distance (e.g., a geminal proton pair), approximate distances can be calculated and used as restraints in computational models.
X-ray Crystallography: The Definitive Solid-State Structure
When a high-quality single crystal can be obtained, X-ray crystallography provides an unambiguous, high-resolution 3D structure of the molecule in the solid state.[5][6][7][8] This technique yields precise bond lengths, bond angles, and dihedral angles, offering a static snapshot of a single, low-energy conformation.
Why it's critical: The crystal structure serves as the ultimate benchmark for validating computational models.[14] While the solid-state conformation may not be the only one present in solution, it is almost always a relevant low-energy conformer. Discrepancies between crystal and solution-state data can themselves be informative, suggesting significant conformational flexibility or solvent-induced changes.
For the this compound scaffold, a crystal structure would definitively confirm:
-
The cis-fusion of the rings.
-
The absolute stereochemistry at the bridgehead carbons (1S, 6R).
-
The precise pucker of the piperidine ring in the crystalline form.
-
The conformation of the bulky Boc-protecting group.
-
Any intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.
The following diagram illustrates the key conformational possibilities for the six-membered ring.
Caption: Chair vs. Boat conformations of the piperidine ring.
Computational Modeling: Rationalizing and Predicting Conformations
Computational chemistry provides the theoretical framework to understand the energetics behind conformational preferences.[9][15] For bicyclic systems, Density Functional Theory (DFT) is a powerful tool for geometry optimization and calculating the relative energies of different conformers.[11][16]
Comparative Analysis: DFT Energy Calculations
A typical workflow involves building several possible starting conformations (e.g., chair, boat) in silico and then performing a geometry optimization and energy calculation for each.
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Interpretation |
| Chair-like | M06-2X/6-31G(d) | 0.00 (Reference) | The global minimum energy conformation. This is the most stable and likely the most populated conformer. |
| Twist-Boat | M06-2X/6-31G(d) | +4.5 | A higher-energy conformer. Likely a transient intermediate during ring flipping. |
| Boat-like | M06-2X/6-31G(d) | +6.2 | A high-energy conformation, unlikely to be significantly populated at room temperature. |
Note: These energy values are illustrative. The M06-2X functional is often chosen for systems where dispersion interactions are important.[10]
By performing these calculations on both the parent scaffold and its derivatives, one can predict how a substituent will favor one conformation over another. For example, a bulky substituent might destabilize a chair conformation where it is forced into an axial position, potentially favoring an alternative twist-boat conformer.
Experimental Protocol: DFT Geometry Optimization
-
Structure Building: Build the initial 3D structure of the molecule (e.g., this compound) in a molecular modeling program. Create several starting geometries corresponding to plausible conformers (chair, boat, etc.).
-
Input File Generation: For each starting geometry, create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).
-
Calculation Specification:
-
Method: Specify the DFT functional (e.g., M062X).
-
Basis Set: Specify the basis set (e.g., 6-31G(d)).
-
Job Type: Select Opt for geometry optimization and Freq to calculate vibrational frequencies (this confirms the structure is a true minimum and provides thermodynamic data).
-
Solvation (Optional): To better mimic solution-phase experiments, an implicit solvent model like the Polarizable Continuum Model (PCM) can be included.
-
-
Execution & Analysis: Run the calculation. After completion, verify that the optimization converged and that there are no imaginary frequencies. The output file will contain the final optimized coordinates and the electronic energy. Compare the energies of the different optimized conformers to determine their relative stability.
Conclusion and Future Directions
The conformational analysis of this compound and its derivatives requires a multi-pronged approach that leverages the strengths of NMR, X-ray crystallography, and computational modeling. NMR provides crucial data on the dynamic, solution-state structure, while X-ray crystallography offers a definitive solid-state benchmark. Computational methods serve as the theoretical glue, allowing for the energetic rationalization of experimental observations and the prediction of conformational preferences for novel derivatives.
By integrating these techniques, drug development professionals can build a robust understanding of how the three-dimensional shape of this important bicyclic scaffold influences its biological function. This knowledge is paramount for designing next-generation therapeutics with enhanced potency, selectivity, and optimized physicochemical properties. Future studies may involve comparing this scaffold to other constrained diamines, such as 3-azabicyclo[3.2.1]octanes or bridged bicyclic peptides, to further explore the vast chemical space of rigid scaffolds in drug discovery.[17][18][19]
References
-
Abreu, P. E. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88. Available at: [Link]
-
Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. Available at: [Link]
-
Excillum. (n.d.). Small molecule crystallography. Excillum. Available at: [Link]
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Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1794-1807. Available at: [Link]
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Olasupo, O. J., et al. (2023). Molecular Dynamic Simulations and Quantum Chemical Studies of Nitrogen Based Heterocyclic Compounds as Corrosion Inhibitors on Mild Steel Surface. Journal of Molecular Structure. Available at: [Link]
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Puranik, S. I., et al. (2012). Molecular Modeling of Geometries, Charge Distributions, and Binding Energies of Small, Drug-Like Molecules Containing Nitrogen Heterocycles and Exocyclic Amino Groups in the Gas Phase and Aqueous Solution. Journal of Chemical Theory and Computation. Available at: [Link]
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Foley, T. L., et al. (2015). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. Chemical Science, 6(10), 5535-5542. Available at: [Link]
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Abreo, M. A., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7843-7853. Available at: [Link]
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O'Hagan, D., et al. (2012). Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. Chemical Communications. Available at: [Link]
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Mai, A. (2018). An Investigation Towards the Synthesis of a Novel Conformationally Restricted Ethylenediamine Scaffold. Master's Theses. Available at: [Link]
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Boudechiche, N., et al. (2017). DFT study of nitrogenated heterocycles of six and seven links. Bulgarian Chemical Communications, 49(1), 107-113. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). cis-3-Boc-3,8-diazabicyclo[4.2.0]octane. PubChem Compound Database. Available at: [Link]
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Wang, Y., et al. (2023). Stability, Aromaticity, and Energetic Insights from Five-Membered Fused Six-Membered N-Heteroaromatic Skeletons. Molecules, 28(18), 6680. Available at: [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its application in synthesis and experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is to empower you with the knowledge to manage this chemical waste stream responsibly, grounded in scientific principles and regulatory standards.
Immediate Safety Considerations: Understanding the Hazard Profile
Before initiating any disposal protocol, a thorough understanding of the potential hazards associated with this compound is paramount. While a specific Safety Data Sheet (SDS) for this exact isomer may not always be readily available, data from closely related compounds, such as (1R,6S)-REL-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane, provide critical safety information. The primary hazards include:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. [1]
These classifications necessitate the stringent use of Personal Protective Equipment (PPE) at all times when handling the compound, including during disposal preparation.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected for integrity before use and disposed of as contaminated waste after handling the chemical. |
| Body Protection | A flame-retardant laboratory coat. |
| Respiratory Protection | In cases of poor ventilation or the potential for aerosolization, a NIOSH-approved respirator with an appropriate organic vapor cartridge is recommended. All respiratory protection must be used in accordance with a comprehensive respiratory protection program. |
Engineering Controls: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure. An eyewash station and safety shower must be readily accessible.
The Disposal Protocol: A Step-by-Step Procedural Guide
The disposal of this compound is governed by the principle that it is a non-regulated chemical waste that should be managed through a licensed hazardous waste disposal service. Direct disposal into sanitary sewer systems or regular trash is strictly prohibited.
Step 1: Waste Segregation and Containerization
-
Designated Waste Container: Establish a dedicated, properly labeled hazardous waste container for this compound waste. This container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass, and must have a secure, leak-proof lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, harmful).
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions. The tert-butyloxycarbonyl (Boc) protecting group is acid-labile and can be cleaved by strong acids.[2] Therefore, mixing this compound with acidic waste could lead to a deprotection reaction, altering the chemical nature of the waste and potentially generating gas.
Step 2: Accumulation and Storage
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin to mitigate the impact of any potential leaks or spills.
-
Quantity Limits: Adhere to the institutional and regulatory limits for the volume of hazardous waste that can be stored in an SAA.
Step 3: Arranging for Disposal
-
Contact EHS: Once the waste container is nearing its capacity or has reached the end of its allowable accumulation time, contact your institution's EHS department or the designated hazardous waste management office.
-
Provide Documentation: Be prepared to provide detailed information about the waste, including its chemical composition and estimated quantity.
-
Scheduled Pickup: EHS will arrange for the collection of the waste by a licensed and certified hazardous waste disposal contractor.
The Rationale Behind the Protocol: Scientific Integrity and Regulatory Compliance
The procedural steps outlined above are not arbitrary; they are rooted in established principles of chemical safety and are designed to ensure compliance with federal and local regulations. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established comprehensive guidelines for the management of hazardous waste in laboratory settings. The "cradle-to-grave" responsibility for hazardous waste means that the generator of the waste is legally responsible for it from the point of generation to its final disposal.
The choice to dispose of this compound through a professional hazardous waste service is based on the following:
-
Chemical Stability: The Boc protecting group is generally stable to bases and nucleophiles but is readily removed by acids.[3] Attempting to neutralize or chemically treat this waste in the laboratory without a validated and approved protocol could lead to uncontrolled reactions and the generation of new, potentially more hazardous byproducts.
-
Regulatory Complexity: The regulations governing hazardous waste disposal are complex and vary by location. Licensed disposal facilities have the expertise and permits to handle, treat, and dispose of chemical waste in a manner that is compliant with all applicable laws.
-
Environmental Protection: Professional disposal ensures that the chemical is managed in an environmentally responsible way, preventing its release into the ecosystem.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision-making and procedural flow for compliant disposal.
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(43), 25684–25691. [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
PubMed. (2009). Quantitative Structure Activity Relationship Between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Korean Journal of Physiology & Pharmacology, 13(1), 55–59. [Link]
-
PubMed Central. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Korean Journal of Physiology & Pharmacology, 13(1), 55–59. [Link]
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BIOFOUNT. (n.d.). This compound. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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ResearchGate. (2018). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Retrieved from [Link]
-
GLR Innovations. (n.d.). This compound 97%. Retrieved from [Link]
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Chemsrc. (n.d.). cis-3-Boc-3,8-diazabicyclo[4.2.0]octane. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 1,4-DIAZABICYCLO[4.2.0]OCTANE. Retrieved from [Link]
-
ACS Publications. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(5), 847–853. [Link]
-
Royal Society of Chemistry. (1996). 2-Azabicyclo[4.2.0]octane derivatives: stereoselective photochemical synthesis and chemical reactivity. Journal of the Chemical Society, Perkin Transactions 1, (18), 2221–2226. [Link]
- Google Patents. (2023). WO2023057427A1 - Certain 2,5-diazabicyclo[4.2.0]octanes as glp-1 receptor modulators.
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A Senior Application Scientist's Guide to Handling (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane
This document provides a comprehensive safety and handling protocol for (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane. As drug development professionals, our primary directive is safety through a deep, mechanistic understanding of the materials we handle. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
At-a-Glance Safety Profile
Before handling this compound, it is critical to understand its hazard profile. While a specific Safety Data Sheet (SDS) for this exact stereoisomer is not widely available, data from closely related constitutional isomers and analogs provide a reliable basis for risk assessment. The primary hazards are associated with irritant properties and potential harm if ingested.
| Hazard Category | GHS Classification | Key Considerations |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1][2][3] |
| Skin Irritation | Category 2 | Causes skin irritation.[2][4] |
| Eye Irritation | Category 2A | Causes serious eye irritation.[2][4] |
| Respiratory Irritation | Category 3 | May cause respiratory irritation.[2][4] |
This data is synthesized from SDS for isomeric and analogous compounds, such as (1S,6S)‐7‐Boc‐3,7‐diazabicyclo[4.2.0]octane and tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate.
Core Directive: The PPE Ensemble
The selection of Personal Protective Equipment (PPE) is the most direct control measure to mitigate the identified hazards. The following ensemble is mandatory for all personnel handling this compound.
Hand Protection: The First Line of Defense
-
Minimum Requirement: Disposable nitrile gloves are the standard for incidental contact.[5] They offer protection against minor splashes and brief contact.
-
Operational Imperative: Due to the H315 "Causes skin irritation" classification, prolonged or immersive contact requires more robust protection. For tasks such as large-scale transfers or reaction workups, double-gloving with nitrile gloves or using thicker, chemical-resistant gloves (e.g., neoprene) over a nitrile base is recommended.[6]
-
Protocol:
-
Always inspect gloves for tears or punctures before use.
-
After any direct chemical contact, immediately remove the gloves using the proper technique to avoid skin contamination.[2]
-
Wash hands thoroughly with soap and water after removing gloves.
-
Eye and Face Protection: Shielding Against Irritation
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work in the laboratory where this chemical is present.[5]
-
Operational Imperative: The H319 "Causes serious eye irritation" classification necessitates a higher level of protection when a splash hazard exists.
-
Protocol:
-
For routine weighing and solution preparation (<100 mL), tightly fitting chemical splash goggles are required.[2]
-
During active reactions, large-volume transfers, or any operation with a significant splash or aerosolization risk, a full face shield must be worn in addition to chemical splash goggles.[5]
-
Body Protection: Preventing Dermal Exposure
-
Requirement: A flame-resistant lab coat, fully buttoned, is required at all times. Long pants and closed-toe, closed-heel shoes are mandatory laboratory attire.[5] Polyester and acrylic clothing should be avoided in favor of cotton or other natural fibers under the lab coat.[6]
-
Rationale: This protects against accidental spills and prevents the chemical from coming into contact with the skin, mitigating the risk of irritation.
Respiratory Protection: Mitigating Inhalation Risk
-
Requirement: All handling of the solid compound or its solutions must be performed within a certified chemical fume hood.
-
Rationale: The H335 "May cause respiratory irritation" classification indicates that the dust or vapors are hazardous if inhaled.[4] Engineering controls, specifically the fume hood, are the primary method of protection. A respirator is generally not required if work is conducted properly within a fume hood.[6]
Caption: Step-by-step workflow for responding to a chemical spill.
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. [2]* Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [2]* Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention. [2]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [2]
Waste Disposal
-
Solid Waste: All unused solid material and any items contaminated with it (e.g., weigh paper, gloves, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams, particularly strong acids which could cause unintended deprotection and gas evolution.
-
Disposal Pathway: All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office in accordance with local, state, and federal regulations.
References
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Amine Protection / Deprotection. Fisher Scientific. [Link]
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Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. [Link]
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Reactions that Work: Boc Protection. Chemtips. [Link]
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cis-3-Boc-3,8-diazabicyclo[4.2.0]octane. Chemsrc. [Link]
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Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
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Discover the Various Types of PPE for Optimal Chemical Safety. Ali B. Industries. [Link]
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Material Safety Data Sheet - cis-8-Boc-3,8-diazabicyclo[4.2.0]octane. ACCELA CHEMBIO INC. [Link]
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cis-3-Boc-3,8-diazabicyclo[4.2.0]octane. PubChem, National Institutes of Health. [Link]
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Protective Equipment. American Chemistry Council. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
